Cyclohexyl crotonate
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
31416-78-1 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
cyclohexyl (E)-but-2-enoate |
InChI |
InChI=1S/C10H16O2/c1-2-6-10(11)12-9-7-4-3-5-8-9/h2,6,9H,3-5,7-8H2,1H3/b6-2+ |
InChI Key |
ZUMGBVSYIVKLDH-QHHAFSJGSA-N |
SMILES |
CC=CC(=O)OC1CCCCC1 |
Isomeric SMILES |
C/C=C/C(=O)OC1CCCCC1 |
Canonical SMILES |
CC=CC(=O)OC1CCCCC1 |
Other CAS No. |
31416-78-1 |
Origin of Product |
United States |
Foundational & Exploratory
Cyclohexyl crotonate chemical properties and structure
An In-depth Technical Guide to the Chemical Properties and Structure of Cyclohexyl Crotonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as cyclohexyl (E)-but-2-enoate, is an ester recognized for its characteristic fruity, sweet, and floral aroma.[1][2] This profile has led to its primary application in the fragrance and flavor industries.[3] A comprehensive understanding of its chemical and physical properties, structure, and analytical methodologies is essential for its effective and safe utilization in research and commercial applications. This technical guide provides an in-depth overview of this compound, consolidating available data on its properties, synthesis, and analysis.
Chemical Structure and Identifiers
The structural representation and key identifiers for this compound are fundamental for its unambiguous identification in scientific literature and chemical databases.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| IUPAC Name | cyclohexyl (E)-but-2-enoate | [4] |
| Synonyms | This compound, 2-Butenoic acid, cyclohexyl ester | [5] |
| CAS Number | 16491-62-6 | [5] |
| Molecular Formula | C10H16O2 | [5] |
| Molecular Weight | 168.23 g/mol | [4][5] |
| InChI | InChI=1S/C10H16O2/c1-2-6-10(11)12-9-7-4-3-5-8-9/h2,6,9H,3-5,7-8H2,1H3/b6-2+ | [6] |
| InChIKey | ZUMGBVSYIVKLDH-QHHAFSJGSA-N | [6] |
| Canonical SMILES | C/C=C/C(=O)OC1CCCCC1 | [6] |
digraph "Cyclohexyl_Crotonate_Structure" { graph [fontname="Arial", fontsize=12, label="Chemical Structure of this compound", labelloc=t, width=6, height=4, dpi=72]; node [fontname="Arial", fontsize=10, shape=plaintext]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; O1 [label="O"]; O2 [label="O"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; H1 [label="H3"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; H5 [label="H2"]; H6 [label="H2"]; H7 [label="H2"]; H8 [label="H2"]; H9 [label="H2"];
// Define positions for a clear 2D structure C1 -> H1 [dir=none]; C1 -> C2 [dir=none]; C2 -> H2 [dir=none]; C2 -> C3 [style=double, dir=none]; C3 -> H3 [dir=none]; C3 -> C4 [dir=none]; C4 -> O1 [style=double, dir=none]; C4 -> O2 [dir=none]; O2 -> C5 [dir=none]; C5 -> H4 [dir=none]; C5 -> C6 [dir=none]; C5 -> C10 [dir=none]; C6 -> H5 [dir=none]; C6 -> C7 [dir=none]; C7 -> H6 [dir=none]; C7 -> C8 [dir=none]; C8 -> H7 [dir=none]; C8 -> C9 [dir=none]; C9 -> H8 [dir=none]; C9 -> C10 [dir=none]; C10 -> H9 [dir=none];
{rank=same; C1; H1;} {rank=same; C2; H2;} {rank=same; C3; H3;} {rank=same; C4; O1;} {rank=same; O2; C5; H4;} {rank=same; C6; C10; H5; H9;} {rank=same; C7; C9; H6; H8;} {rank=same; C8; H7;} }
Caption: 2D structure of this compound.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below. These properties are crucial for handling, storage, and application of the compound.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 221 - 223 °C at 760 mmHg | [7] |
| Flash Point | 83 °C (181.4 °F) | [3] |
| Density | 0.96 - 0.98 g/mL | [7] |
| Vapor Pressure | 0.097 mmHg at 25 °C | [3] |
| Solubility | Soluble in alcohol; slightly soluble in water. | [7] |
| logP (o/w) | 3.38 | [3] |
| Stability | Moderately stable in alkali | [3] |
Spectral Data
Spectral data is indispensable for the structural elucidation and purity assessment of chemical compounds. While experimental spectra for this compound are not widely available, the following sections provide available experimental data and predicted spectral information.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides detailed information about the hydrogen atoms in a molecule.
Table 3: ¹H NMR Spectral Data for this compound (500 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 6.95 | dq | 15.45, 6.92 | =CH- |
| 5.83 | dq | 15.45, 1.48 | =CH-C=O |
| 4.77 - 4.88 | m | - | -O-CH- |
| 1.87 | dd | 6.92, 1.48 | -CH=CH-CH₃ |
| 1.20 - 1.92 | m | - | Cyclohexyl protons |
Reference:[8]
¹³C NMR Spectroscopy (Predicted)
The following table presents the predicted ¹³C NMR chemical shifts for this compound. This data is computationally generated and should be used as a reference pending experimental verification.
Table 4: Predicted ¹³C NMR Spectral Data for this compound
| Predicted Chemical Shift (ppm) | Assignment |
| ~166 | C=O (ester) |
| ~144 | -CH= |
| ~123 | =CH-C=O |
| ~72 | -O-CH- |
| ~32 | Cyclohexyl CH₂ |
| ~25 | Cyclohexyl CH₂ |
| ~24 | Cyclohexyl CH₂ |
| ~18 | -CH₃ |
Note: These are predicted values and may differ from experimental data.
Infrared (IR) Spectroscopy (Predicted)
The predicted IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.
Table 5: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2935, 2860 | Strong | C-H stretch (cyclohexyl) |
| ~1720 | Strong | C=O stretch (α,β-unsaturated ester) |
| ~1650 | Medium | C=C stretch (alkene) |
| ~1250, 1170 | Strong | C-O stretch (ester) |
| ~980 | Strong | =C-H bend (trans alkene) |
Note: These are predicted values and may differ from experimental data.
Mass Spectrometry (Predicted)
The electron ionization mass spectrum of this compound is expected to show fragmentation patterns characteristic of esters.
Table 6: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Predicted Fragment |
| 168 | [M]⁺ (Molecular ion) |
| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |
| 85 | [C₄H₅O₂]⁺ (Crotonate fragment) |
| 69 | [C₄H₅O]⁺ (Crotonyl cation) |
| 41 | [C₃H₅]⁺ (Allyl cation) |
Note: These are predicted values and may differ from experimental data.
Experimental Protocols
This section details methodologies for the synthesis, purification, and analysis of this compound.
Synthesis: Fischer Esterification
This compound can be synthesized via the Fischer esterification of cyclohexanol (B46403) and crotonic acid using an acid catalyst.[8]
Materials:
-
Cyclohexanol
-
Crotonic acid
-
p-Toluenesulfonic acid (PTSA) or sulfuric acid (H₂SO₄)
-
5% Sodium carbonate solution
-
Water
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and reflux condenser, add cyclohexanol, crotonic acid, a catalytic amount of PTSA (or H₂SO₄), and toluene.[8]
-
Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.[8]
-
Continue refluxing until no more water is collected, typically for 4-5 hours.[8]
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with water, followed by a 5% sodium carbonate solution to neutralize the acid catalyst and remove unreacted crotonic acid.[8] Finally, wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate and filter.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation.[8]
Caption: Workflow for the synthesis of this compound.
Purification: Vacuum Distillation
Vacuum distillation is a suitable method for purifying this compound due to its relatively high boiling point.
Procedure:
-
Assemble a vacuum distillation apparatus.
-
Place the crude this compound in the distillation flask.
-
Slowly reduce the pressure to the desired level.
-
Gradually heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point under the applied pressure (e.g., 104 °C at 13 mmHg).[8]
Analytical Methods (Example Protocols)
The following are example protocols for the analysis of this compound using gas chromatography (GC) and high-performance liquid chromatography (HPLC). These methods are based on established procedures for similar fragrance esters and may require optimization.
5.3.1. Gas Chromatography (GC)
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Capillary column: e.g., DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C, and hold for 5 minutes.[9]
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
Sample Preparation:
-
Dilute the sample in a suitable solvent (e.g., ethanol (B145695) or hexane) to an appropriate concentration.
5.3.2. High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Conditions:
-
Mobile Phase: A gradient of acetonitrile (B52724) and water or methanol (B129727) and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: ~210 nm (based on the crotonate chromophore).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent and filter through a 0.45 µm syringe filter before injection.
Caption: Analytical workflow for this compound.
Biological Activity and Safety
Biological Activity
The biological activity of this compound has not been extensively studied. Its primary known biological interaction is with olfactory receptors, which is responsible for its characteristic aroma.[9] Due to its use in consumer products, it is important to consider its potential for skin sensitization, although specific data for this compound is limited.
Safety and Handling
This compound is classified as a combustible liquid.[7] Standard laboratory safety precautions should be followed when handling this compound.
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, and eye/face protection.[7]
Handling:
-
Keep away from heat, sparks, open flames, and hot surfaces.[7]
-
Ensure adequate ventilation.
-
Avoid breathing vapors or mist.
-
Wash hands thoroughly after handling.
First Aid:
-
Inhalation: Move the person to fresh air.
-
Skin Contact: Wash skin with plenty of water.
-
Eye Contact: Rinse eyes with water as a precaution.
-
Ingestion: Call a poison control center or doctor if you feel unwell.[7]
Conclusion
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of this compound. While there are gaps in the publicly available experimental data, particularly for its spectral properties, the information presented here serves as a valuable resource for researchers, scientists, and professionals in the fields of chemistry and drug development. Further research is warranted to fully characterize this compound and explore its potential applications beyond the fragrance industry.
References
- 1. spectrabase.com [spectrabase.com]
- 2. This compound, 31416-78-1 [thegoodscentscompany.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Butenoic acid, cyclohexyl ester | C10H16O2 | CID 169301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 6. Sensomics analysis of key hazelnut odorants (Corylus avellana L. 'Tonda Gentile') using comprehensive two-dimensional gas chromatography in combination with time-of-flight mass spectrometry (GC×GC-TOF-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclohexyl butyrate | C10H18O2 | CID 243783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. dce2.au.dk [dce2.au.dk]
- 9. scribd.com [scribd.com]
An In-depth Technical Guide to Cyclohexyl Crotonate (CAS Number 16491-62-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of cyclohexyl crotonate (CAS 16491-62-6), a chemical compound utilized primarily in the flavor and fragrance industry. Due to a notable lack of extensive, direct research on this specific ester, this document combines available data with inferred knowledge from structurally related compounds, such as other crotonate esters and cyclohexyl derivatives. This approach aims to provide a thorough understanding of its chemical properties, synthesis, potential biological activities, and relevant experimental protocols. All information inferred from related compounds is explicitly stated as such to ensure clarity.
Chemical and Physical Properties
This compound is an ester characterized by a cyclohexyl ring and a crotonate group. Its chemical structure suggests a potential for reactivity associated with the alpha,beta-unsaturated carbonyl moiety. A summary of its key chemical and physical properties is presented below.
| Property | Value | Source |
| CAS Number | 16491-62-6 | [1][2] |
| Molecular Formula | C10H16O2 | [1][2] |
| Molecular Weight | 168.23 g/mol | [1][2] |
| Appearance | Colorless clear liquid (estimated) | The Good Scents Company |
| Odor | Fruity, sweet, floral, green, woody | The Good Scents Company |
| Boiling Point | 221.00 to 223.00 °C @ 760.00 mm Hg | The Good Scents Company |
| Flash Point | 182.00 °F (83.33 °C) | The Good Scents Company |
| Vapor Pressure | 0.097000 mmHg @ 25.00 °C (estimated) | The Good Scents Company |
| logP (o/w) | 3.376 (estimated) | The Good Scents Company |
| Synonyms | Cyclohexyl (E)-but-2-enoate, 2-Butenoic acid cyclohexyl ester | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through Fischer-Speier esterification. This method involves the acid-catalyzed reaction of cyclohexanol (B46403) with crotonic acid.
Experimental Protocol: Fischer-Speier Esterification
Materials:
-
Cyclohexanol
-
Crotonic acid
-
Toluene-4-sulfonic acid (PTSA) or other acid catalyst
-
Toluene (B28343) (or another suitable solvent for azeotropic removal of water)
-
5% Sodium carbonate solution
-
Water
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Apparatus:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add cyclohexanol, crotonic acid, a catalytic amount of PTSA, and toluene.
-
Heat the mixture to reflux. The water formed during the reaction is removed azeotropically and collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected, indicating the reaction is complete.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with water, followed by a 5% sodium carbonate solution to neutralize the acid catalyst and remove any unreacted crotonic acid. Finally, wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
1H NMR Data (CDCl3, 500 MHz):
-
δ 6.95 (dq, 1H)
-
δ 5.83 (dq, 1H)
-
δ 4.77-4.88 (m, 1H)
-
δ 1.87 (dd, 3H)
-
δ 1.20-1.92 (m, 10H)
Potential Biological Activity and Toxicological Profile (Inferred)
Direct studies on the biological activity of this compound are scarce. However, its structure allows for informed predictions based on the known activities of its constituent parts and related molecules.
Olfactory Signaling
The characteristic fruity scent of this compound is due to its interaction with olfactory receptors in the nasal epithelium. Esters are well-known fragrance molecules that contribute to the natural aroma of many fruits.[3] The binding of these volatile compounds to specific G-protein coupled receptors initiates a signaling cascade, leading to the perception of smell.
References
Spectroscopic Profile of Cyclohexyl Crotonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Cyclohexyl crotonate (Cyclohexyl (E)-but-2-enoate), a key fragrance ingredient. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its identification and characterization in complex mixtures.
Chemical Structure and Properties
-
Chemical Name: Cyclohexyl (E)-but-2-enoate
-
Chemical Formula: C₁₀H₁₆O₂
-
Molecular Weight: 168.23 g/mol
-
CAS Number: 31416-78-1
-
Appearance: Clear, colorless liquid.[1]
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
The proton NMR spectrum provides detailed information about the hydrogen atoms in the molecule.
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 6.95 | dq | 15.45, 6.92 | =CH- |
| 5.83 | dq | 15.45, 1.48 | =CH-C=O |
| 4.77-4.88 | m | O-CH(cyclohexyl) | |
| 1.87 | dd | 6.92, 1.48 | CH₃ |
| 1.20-1.92 | m | Cyclohexyl CH₂ |
Data sourced from a synthetic procedure.
¹³C NMR Data (Predicted)
| Chemical Shift (ppm) | Assignment |
| 166.0 | C=O |
| 145.0 | =CH- |
| 123.0 | =CH-C=O |
| 72.0 | O-CH(cyclohexyl) |
| 31.5 | Cyclohexyl C2, C6 |
| 25.5 | Cyclohexyl C1 |
| 23.5 | Cyclohexyl C3, C5 |
| 18.0 | CH₃ |
Infrared (IR) Spectroscopy (Predicted)
Infrared spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for this compound are listed below.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 2935, 2860 | Strong | C-H stretch (cyclohexyl) |
| 1725 | Strong | C=O stretch (ester) |
| 1655 | Medium | C=C stretch (alkene) |
| 1250 | Strong | C-O stretch (ester) |
| 970 | Medium | =C-H bend (trans alkene) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| m/z | Relative Intensity | Assignment |
| 168 | Moderate | [M]⁺ (Molecular Ion) |
| 83 | High | [C₆H₁₁]⁺ (Cyclohexyl cation) |
| 69 | High | [C₄H₅O]⁺ (Crotonyl cation) |
| 55 | Moderate | [C₄H₇]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A solution of this compound (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl₃, approximately 0.5-0.7 mL) and transferred to an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the instrument is typically set to a frequency of 300-600 MHz. For ¹³C NMR, a frequency of 75-150 MHz is common. Standard pulse sequences are used to acquire the spectra.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard (TMS at 0 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: A drop of neat liquid this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Data Acquisition: The salt plates are mounted in the sample holder of an FTIR spectrometer. The spectrum is recorded by passing a beam of infrared radiation through the sample. A background spectrum of the clean salt plates is also recorded.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or acetonitrile) is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC).
-
Ionization: The sample molecules are ionized, commonly using Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
References
An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of Cyclohexyl Crotonate
This technical guide provides a comprehensive analysis of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of cyclohexyl crotonate. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules. This document outlines the predicted spectral data, a detailed experimental protocol for data acquisition, and visual representations of key concepts.
Predicted ¹H NMR Spectral Data
While a definitive experimental spectrum for this compound is not widely published, a reliable prediction of the ¹H NMR data can be made based on the analysis of similar compounds, such as ethyl crotonate and general principles of NMR spectroscopy.[1][2] The structure of this compound with proton labeling is shown below:
The predicted chemical shifts (δ), multiplicities, and coupling constants (J) for each proton in a typical deuterated solvent like chloroform-d (B32938) (CDCl₃) are summarized in the table below.
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-a | ~1.87 | Doublet of doublets (dd) | ~6.9, ~1.8 | 3H |
| H-b | ~5.82 | Doublet of quartets (dq) | ~15.6, ~1.8 | 1H |
| H-c | ~6.95 | Doublet of quartets (dq) | ~15.6, ~6.9 | 1H |
| H-d | ~4.80 | Multiplet (m) | - | 1H |
| H-e, H-i (axial) | ~1.20-1.40 | Multiplet (m) | - | 4H |
| H-f, H-h (equatorial) | ~1.45-1.60 | Multiplet (m) | - | 4H |
| H-g (equatorial) | ~1.70-1.85 | Multiplet (m) | - | 2H |
Experimental Protocol for ¹H NMR Spectroscopy
This section details a standard operating procedure for acquiring a high-quality ¹H NMR spectrum of this compound.
Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity to avoid complicating the spectrum with impurity signals.
-
Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable deuterated solvent for small organic molecules like this compound.[1]
-
Concentration: Prepare a solution by dissolving approximately 5-10 mg of this compound in 0.5-0.7 mL of CDCl₃.
-
Internal Standard: For precise chemical shift referencing, tetramethylsilane (B1202638) (TMS) is added as an internal standard, setting its signal to 0.00 ppm.[1]
NMR Data Acquisition
The following are recommended parameters for a standard 400-600 MHz NMR spectrometer:[3]
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Number of Scans: 8-16 scans are generally sufficient.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is recommended.
-
Acquisition Time: An acquisition time of 2-4 seconds should be adequate.
-
Spectral Width: A spectral width of 0-12 ppm will encompass all proton signals.
Visualization of Key Relationships
The following diagrams illustrate important conceptual frameworks for the ¹H NMR analysis of this compound.
Caption: Spin-spin coupling network in this compound.
References
An In-depth Technical Guide to the Physical Properties of Cyclohexyl Crotonate
This technical guide provides a comprehensive overview of the key physical properties of cyclohexyl crotonate, focusing on its boiling point and density. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require precise data for experimental design, process optimization, and safety assessments.
Quantitative Physical Properties
The physical properties of this compound are summarized in the table below. These values are critical for handling, storage, and application in various chemical processes.
| Physical Property | Value | Conditions |
| Boiling Point | 221 - 223 °C | @ 760 mmHg[1][2] |
| 104 °C | @ 13 mmHg[3] | |
| Density | 0.96 - 0.98 g/mL | @ 20 °C (Relative Density)[2] |
| Molecular Formula | C₁₀H₁₆O₂ | |
| Molecular Weight | 168.23 g/mol | [4] |
| Flash Point | 83.33 °C (182 °F) | TCC[1][5] |
| Vapor Pressure | 0.097 mmHg | @ 25 °C (estimated)[1] |
| Solubility | Soluble in alcohol; slightly soluble in water.[2] | |
| CAS Number | 31416-78-1, 16491-62-6 | [1][4] |
Experimental Protocols: Synthesis and Purification
The determination of physical properties such as the boiling point is intrinsically linked to the purification of the compound. A common method for synthesizing and purifying this compound is through the Fischer esterification of cyclohexanol (B46403) with crotonic acid, followed by fractional distillation. This process not only yields the final product but also allows for the experimental determination of its boiling point under specific pressure conditions.
Synthesis of this compound via Fischer Esterification
This protocol describes the synthesis of but-2-enoic acid cyclohexyl ester, an IUPAC name for this compound.
1. Reactants and Materials:
-
Cyclohexanol (220 g)
-
Crotonic Acid (199 g)
-
p-Toluenesulfonic acid (PTSA) (8 g) - Catalyst
-
Toluene (B28343) (300 mL) - Solvent
-
Deionized Water
-
5% Sodium Carbonate solution
2. Reaction Setup:
-
A 2-liter reaction flask is equipped with a mechanical stirrer, a thermocouple for temperature monitoring, a Dean-Stark trap to remove water, and a condenser.[3]
-
Cyclohexanol, crotonic acid, PTSA, and toluene are added to the flask.[3]
3. Procedure:
-
The reaction mixture is heated to reflux, maintaining a temperature of approximately 120-130°C.[3]
-
Water produced during the esterification is removed azeotropically using the Dean-Stark trap.[3]
-
The reaction is allowed to proceed at reflux for 4-5 hours, or until no more water is observed to be evolving.[3]
4. Workup and Purification:
-
The reaction mixture is cooled to room temperature.
-
The mixture is quenched by the addition of 400 mL of water.[3]
-
The organic layer is separated and washed with 300 mL of a 5% sodium carbonate solution to neutralize the acidic catalyst and any unreacted crotonic acid.[3]
-
The final product is isolated and purified via fractional distillation.[3] The boiling point of this compound was recorded as 104°C at a pressure of 13 mmHg during this step.[3]
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis and purification of this compound as detailed in the experimental protocol.
References
Technical Guide: Solubility of Cyclohexyl Crotonate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexyl crotonate (CAS No: 31416-78-1) is an ester recognized for its applications in the fragrance and flavor industries.[1][2] Its chemical structure, consisting of a cyclohexyl ring and a crotonate group, influences its physicochemical properties, including its solubility in various organic solvents. Understanding the solubility of this compound is crucial for its effective formulation, application, and for predicting its behavior in various chemical processes. This technical guide provides a comprehensive overview of the available solubility data for this compound, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in Table 1. These properties, particularly the LogP value, suggest a lipophilic nature, indicating a higher solubility in nonpolar organic solvents as compared to polar solvents like water.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | Cyclohexyl-but-2-enoate | [1] |
| CAS Number | 31416-78-1 | [1] |
| Molecular Formula | C₁₀H₁₆O₂ | [1] |
| Molecular Weight | 168.23 g/mol | [3] |
| Appearance | Clear Colourless Liquid | [1] |
| Boiling Point | 221.00 to 223.00 °C @ 760.00 mm Hg | [2] |
| Flash Point | 83 °C | [1] |
| logP (o/w) | 3.376 (estimated) | [2] |
Solubility of this compound
Qualitative and Estimated Quantitative Solubility Data
Table 2: Available Solubility Data for this compound
| Solvent | Solubility | Temperature (°C) | Reference |
| Water | 76.75 mg/L (estimated) | 25 | [4][5] |
| Alcohol | Soluble | Not Specified | [4][5] |
| Water | Slightly soluble | Not Specified | [6] |
| Alcohols | Soluble | Not Specified | [6] |
Comparative Solubility Data: Hexyl Crotonate
To provide a point of reference, the solubility of hexyl crotonate, a structurally similar ester, is presented in Table 3. While not a direct substitute for this compound data, it may offer insights into the expected solubility trends.
Table 3: Solubility of Hexyl Crotonate
| Solvent | Solubility (g/L) | Temperature (°C) | Reference |
| Methanol | 1405.67 | 20 | [7] |
| Ethanol | 1431.05 | 20 | [7] |
| n-Propanol | 1343.87 | 20 | [7] |
| Water | Insoluble | Not Specified | [8] |
| Propylene Glycol | Insoluble | Not Specified | [8] |
| Most Fixed Oils | Soluble | Not Specified | [8] |
| Ethanol | Soluble | Not Specified | [8] |
Experimental Protocol for Solubility Determination (Gravimetric Method)
The following is a detailed methodology for determining the solubility of a compound like this compound in an organic solvent using the gravimetric method.[9][10][11]
Materials and Equipment
-
This compound (solute)
-
Selected organic solvent
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatic shaker or water bath
-
Conical flasks with stoppers
-
Volumetric flasks
-
Pipettes
-
Syringe filters (solvent-compatible, e.g., PTFE)
-
Pre-weighed evaporation dishes or watch glasses
-
Drying oven
-
Desiccator
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a conical flask containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check for the continued presence of undissolved solute.
-
-
Sample Collection and Filtration:
-
Once equilibrium is achieved, allow the solution to stand undisturbed at the constant temperature for a few hours to allow the excess solid to settle.
-
Carefully withdraw a known volume (e.g., 10 mL) of the supernatant using a pipette.
-
To ensure no solid particles are transferred, pass the collected supernatant through a syringe filter into a pre-weighed evaporation dish.
-
-
Solvent Evaporation:
-
Place the evaporation dish containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute. The temperature should be below the boiling point of the solute and the flashpoint of the solvent.
-
Continue heating until all the solvent has evaporated and a constant weight of the residue (this compound) is achieved.
-
-
Weighing and Calculation:
-
Cool the evaporation dish in a desiccator to room temperature to prevent moisture absorption.
-
Weigh the evaporation dish with the dried residue on the analytical balance.
-
The solubility is calculated using the following formula: Solubility ( g/100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of filtrate in mL) * 100
-
Diagram of Experimental Workflow
Caption: Experimental workflow for the gravimetric determination of solubility.
Conclusion
While comprehensive quantitative solubility data for this compound in various organic solvents is currently limited in the public domain, its physicochemical properties suggest good solubility in less polar organic solvents such as alcohols. For precise formulation and process design, it is recommended that experimental determination of solubility be conducted in the specific solvents of interest. The gravimetric method outlined in this guide provides a reliable and straightforward approach for obtaining this critical data. The comparative data for hexyl crotonate can serve as a preliminary guide for solvent selection.
References
- 1. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 2. oecd.org [oecd.org]
- 3. chemwhat.com [chemwhat.com]
- 4. This compound, 31416-78-1 [thegoodscentscompany.com]
- 5. This compound, 31416-78-1 [perflavory.com]
- 6. synerzine.com [synerzine.com]
- 7. scent.vn [scent.vn]
- 8. Buy Hexyl crotonate | 19089-92-0 [smolecule.com]
- 9. pharmajournal.net [pharmajournal.net]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. scribd.com [scribd.com]
A Technical Guide to Cyclohexyl Crotonate: Molecular Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexyl crotonate is an ester recognized for its characteristic fruity, sweet, and floral aroma, leading to its use in the fragrance industry.[1] This technical guide provides an in-depth overview of its core molecular properties, a detailed experimental protocol for its synthesis, and standard analytical methodologies for its characterization. The information is intended to support researchers and professionals in the fields of chemistry and drug development in understanding and utilizing this compound.
Core Molecular and Physical Properties
The fundamental molecular and physical characteristics of this compound are summarized in the table below, providing a clear reference for its key quantitative data.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆O₂ | [2][3] |
| Molecular Weight | 168.23 g/mol | [2][3] |
| CAS Number | 16491-62-6 | [2][3] |
| Appearance | Colorless clear liquid (est.) | [1] |
| Boiling Point | 221.00 to 223.00 °C @ 760.00 mm Hg | [1] |
| Flash Point | 83.33 °C (182.00 °F) TCC | [1][4][5] |
| Vapor Pressure | 0.097000 mmHg @ 25.00 °C (est.) | [1] |
| Solubility | Soluble in alcohol; Insoluble in water (76.75 mg/L @ 25 °C est.) | [1] |
| logP (o/w) | 3.376 (est.) | [1] |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol details the synthesis of this compound from cyclohexanol (B46403) and crotonic acid using an acid catalyst, a common method for ester production.[3]
Materials:
-
Cyclohexanol
-
Crotonic acid
-
p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst
-
5% Sodium carbonate solution
-
Water
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Equipment:
-
2-L reaction flask
-
Mechanical stirrer
-
Thermocouple
-
Dean-Stark trap
-
Condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Fractional distillation apparatus
Procedure:
-
Reaction Setup: In the 2-L reaction flask, combine cyclohexanol (220 g), crotonic acid (199 g), PTSA (8 g), and toluene (300 mL).[3] Equip the flask with a mechanical stirrer, thermocouple, Dean-Stark trap, and condenser.[3]
-
Azeotropic Distillation: Heat the mixture to reflux at approximately 120-130°C.[3] Water produced during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap.[3]
-
Reaction Monitoring: Continue the reaction for 4-5 hours, or until no more water is collected in the Dean-Stark trap, indicating the reaction is complete.[3]
-
Workup:
-
Cool the reaction mixture to room temperature and quench with water (400 mL).[3]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with a 5% sodium carbonate solution (300 mL) to neutralize the acid catalyst and remove any unreacted crotonic acid.[3]
-
Wash the organic layer with water and then with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate, then filter.
-
Remove the toluene using a rotary evaporator.
-
Purify the crude this compound by fractional distillation. The product has a boiling point of 104°C at 13 mmHg.[3]
-
Analytical Characterization
The following are standard methods for confirming the identity and purity of the synthesized this compound.
1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a primary technique for separating and identifying volatile compounds in a mixture, making it ideal for analyzing fragrance components like this compound.
-
Sample Preparation: Dilute the synthesized this compound in a suitable solvent (e.g., ethanol (B145695) or dichloromethane).
-
Instrumentation: Utilize a gas chromatograph coupled with a mass spectrometer. A non-polar or mid-polar capillary column is typically used for fragrance analysis.
-
Method:
-
Inject a small volume of the prepared sample into the GC.
-
The components are separated based on their boiling points and interaction with the column's stationary phase.
-
As components elute from the column, they are ionized and fragmented in the mass spectrometer.
-
The resulting mass spectrum provides a molecular fingerprint that can be compared to spectral libraries for positive identification.
-
-
Data Analysis: The retention time from the gas chromatogram and the mass spectrum are used to confirm the identity and assess the purity of the this compound.
2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound, this method can confirm the presence of the ester group.
-
Sample Preparation: A small drop of the neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Analysis: The sample is exposed to infrared radiation, and the absorbance is measured as a function of wavenumber.
-
Expected Absorptions:
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, allowing for unambiguous confirmation of the this compound structure.
-
Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃) and place it in an NMR tube.
-
¹H NMR Analysis: The proton NMR spectrum will show distinct signals for the different protons in the molecule. Key expected signals include those for the vinyl protons of the crotonate moiety, the methine proton of the cyclohexyl group attached to the oxygen, the methyl group of the crotonate, and the methylene (B1212753) protons of the cyclohexyl ring.
-
¹³C NMR Analysis: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the vinyl carbons, and the carbons of the cyclohexyl ring.
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for the characterization of this compound.
References
- 1. Fourier Transform Infrared (FTIR) Spectroscopy as a Utilitarian Tool for the Routine Determination of Acidity in Ester-Based Oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] GC-MS quantitation of fragrance compounds suspected to cause skin reactions. 1. | Semantic Scholar [semanticscholar.org]
- 3. rockymountainlabs.com [rockymountainlabs.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. shimadzu.com [shimadzu.com]
Cyclohexyl Crotonate: A Technical Guide to Potential Research Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexyl crotonate, a clear, colorless liquid with a characteristic fruity, floral, and woody aroma, is an ester primarily recognized for its application in the fragrance industry.[1][2] Beyond its established role in perfumery, the unique chemical structure of this compound, which combines a bulky, lipophilic cyclohexyl ring with a reactive α,β-unsaturated carbonyl system, presents a compelling case for its exploration in broader research and development contexts. This technical guide provides a comprehensive overview of this compound's known properties and delves into its potential, yet underexplored, applications in medicinal chemistry, drug discovery, and materials science. We present detailed experimental protocols for its synthesis and for a key toxicological assay, summarize its physicochemical properties in tabular format, and provide visual diagrams of relevant pathways and workflows to facilitate a deeper understanding of its research potential.
Introduction
This compound (Cyclohexyl (E)-but-2-enoate) is a specialty aroma chemical valued for its complex scent profile.[1][3][4] While its use in fine fragrances, soaps, and detergents is well-documented, its potential utility in other scientific domains has been largely overlooked.[3][4] The molecule's structure is bipartite: the cyclohexyl moiety, a common fragment in medicinal chemistry known to influence pharmacokinetic properties, and the crotonate group, an α,β-unsaturated ester that can participate in various chemical reactions, including polymerization and Michael additions.[5][6] This guide aims to bridge the information gap, presenting this compound not merely as a fragrance ingredient but as a versatile scaffold for chemical and biological investigation.
Physicochemical and Toxicological Profile
A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its handling, formulation, and for predicting its behavior in various experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C10H16O2 | [3][7] |
| Molecular Weight | 168.23 g/mol | [7][8] |
| CAS Number | 16491-62-6 / 31416-78-1 | [3][7][8] |
| Appearance | Clear Colourless Liquid | [3][4] |
| Boiling Point | 221-223 °C @ 760 mmHg | [9] |
| Flash Point | 83 °C (182 °F) TCC | [1][3][9] |
| Solubility | Soluble in alcohol; Insoluble in water | [1][9] |
| logP (o/w) | 3.376 (estimated) | [9] |
| Purity | ≥ 95% | [3][4] |
Note: Discrepancies in CAS numbers exist in the literature.
Toxicological Summary
The primary toxicological concern for fragrance ingredients is skin sensitization. While specific data for this compound is limited, related crotonate esters have been identified as potential skin sensitizers.[10][11] The reactivity of the α,β-unsaturated carbonyl group makes it a potential Michael acceptor, allowing it to covalently bind to skin proteins and trigger an immune response. This reactivity is assessed using in vitro methods like the KeratinoSens™ assay, which measures the activation of the Keap1-Nrf2 signaling pathway, a key event in the skin sensitization adverse outcome pathway (AOP).[3][12]
Synthesis of this compound
This compound is typically synthesized via Fischer-Speier esterification of crotonic acid with cyclohexanol, using an acid catalyst and azeotropic removal of water to drive the reaction to completion.[7]
Experimental Protocol: Fischer-Speier Esterification
Materials:
-
Cyclohexanol (220 g)
-
Crotonic acid (199 g)
-
p-Toluenesulfonic acid (PTSA) (8 g)
-
Toluene (300 mL)
-
5% Sodium carbonate solution
-
Water
Apparatus:
-
2-L reaction flask
-
Mechanical stirrer
-
Thermocouple
-
Dean-Stark trap
-
Condenser
Procedure:
-
Charge the 2-L reaction flask with cyclohexanol, crotonic acid, PTSA, and toluene.[7]
-
Assemble the apparatus with the mechanical stirrer, thermocouple, Dean-Stark trap, and condenser.
-
Heat the mixture to reflux (approximately 120-130 °C).[7]
-
Continuously remove the water formed during the reaction azeotropically using the Dean-Stark trap.
-
Maintain the reflux for 4-5 hours, or until no more water is collected.[7]
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding 400 mL of water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with 300 mL of 5% sodium carbonate solution, followed by a water wash.[7]
-
Purify the crude product by fractional distillation under vacuum to yield this compound (boiling point of 104 °C at 13 mmHg).[7]
Potential Research Application: Drug Discovery and Medicinal Chemistry
The structural components of this compound suggest its potential as a scaffold or starting material in drug discovery.
The Cyclohexyl Moiety as a Bioisostere
The cyclohexyl group is a prevalent motif in many approved drugs.[5] It can serve as a three-dimensional, lipophilic bioisostere for phenyl or t-butyl groups, potentially offering improved binding affinity through enhanced van der Waals interactions within a protein's binding pocket.[5] Replacing a planar aromatic ring with a cyclohexyl group can also alter a compound's metabolic profile and reduce toxicity. Furthermore, the rigid nature of the cyclohexyl ring compared to a flexible alkyl chain can reduce the entropic penalty upon binding, leading to higher affinity.[5]
The Crotonate Moiety as a Pharmacophore
The α,β-unsaturated ester of the crotonate group is an electrophilic Michael acceptor, making it susceptible to nucleophilic attack from biological macromolecules.[6] This reactivity can be harnessed for the design of covalent inhibitors, which form a stable bond with their target protein, often leading to increased potency and duration of action.
This reactivity is also linked to the activation of the Nrf2 signaling pathway. Electrophilic compounds like crotonates can react with cysteine residues on the Keap1 protein, which is the negative regulator of Nrf2.[13][14] This leads to the release and nuclear translocation of Nrf2, which then binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes.[15][16] This mechanism is central to cellular defense against oxidative stress and is a key consideration in both toxicology (skin sensitization) and therapeutics (e.g., in neuroprotective and anti-inflammatory contexts).[14][16][17]
References
- 1. x-cellr8.com [x-cellr8.com]
- 2. This compound, 31416-78-1 [thegoodscentscompany.com]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 7. KeratinoSens™ Assay - Creative BioMart [creativebiomart.net]
- 8. Degradable Alternating Copolymers by Radical Copolymerization of 2-Methylen-1,3-dioxepane and Crotonate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, 31416-78-1 [perflavory.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. patents.justia.com [patents.justia.com]
- 12. A brief introduction to the KeratinoSens™ assay - Gentronix [gentronix.co.uk]
- 13. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 14. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hololifecenter.com [hololifecenter.com]
- 16. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Cyclohexyl Crotonate: A Technical Safety Review for Research and Development Professionals
An In-depth Guide to the Safe Handling, Storage, and Emergency Procedures for Cyclohexyl Crotonate
This technical document provides a comprehensive overview of the safety data for this compound, a fragrance ingredient commonly used in fine fragrances, soaps, and detergents. The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development who may work with this chemical. This guide emphasizes quantitative data, safe handling practices, and emergency response protocols.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of a substance is foundational to its safe handling. This compound is a clear, colorless liquid with a distinct fruity, sweet, and floral odor.[1][2] Key quantitative physical and chemical properties are summarized in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₆O₂ | [1][3] |
| Molecular Weight | 168.23 g/mol | [4] |
| CAS Number | 31416-78-1 | [1][3] |
| Appearance | Clear Colourless Liquid | [2][3] |
| Boiling Point | 221 - 223 °C | [1][2] |
| Flash Point | 83 °C (182 °F) (Tag Closed Cup) | [1][2][3] |
| Vapor Pressure | 0.097 mmHg @ 25 °C (estimated) | [2] |
| logP (o/w) | 3.38 | [3] |
| Purity | ≥ 95% | [3][5] |
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a combustible liquid. It is important to note that some suppliers do not list a GHS classification.
| Classification | Code | Statement | Source(s) |
| Flammable Liquids | Category 4 | H227: Combustible liquid | [1] |
The National Fire Protection Association (NFPA) ratings for this compound are as follows:
-
Health Hazard: 0 - Materials that, under emergency conditions, would offer no hazard beyond that of ordinary combustible materials.[1]
-
Fire Hazard: 2 - Materials that must be moderately heated or exposed to relatively high ambient temperatures before ignition can occur.[1]
-
Reactivity: 0 - Material that in themselves are normally stable, even under fire conditions.[1]
Toxicological Information
While specific studies on this compound are not publicly accessible, the toxicological properties of chemical substances are typically evaluated using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines are internationally recognized for assessing the potential effects of chemicals on human health and the environment.[1][3]
General Experimental Protocols for Toxicity Testing
For the benefit of researchers, the following is a brief description of the principles behind standard toxicological studies that would be used to assess the safety of a substance like this compound.
-
Acute Oral Toxicity (OECD Guideline 420, 423, or 425): This study provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance. A single dose of the substance is administered to a group of experimental animals (typically rats) via gavage. The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality. The LD50 value is then calculated, which is the statistically estimated dose that would be fatal to 50% of the test population.
-
Acute Dermal Toxicity (OECD Guideline 402): This test is designed to assess the potential for a substance to cause harm when applied to the skin. The substance is applied to a shaved area of the skin of an experimental animal (often rabbits or rats) for a 24-hour period. The animals are then observed for signs of toxicity and mortality over a 14-day period.
-
Acute Inhalation Toxicity (OECD Guideline 403): This study evaluates the potential adverse effects of a substance that may be inhaled. The test substance is generated as a vapor, mist, or dust and administered to experimental animals (usually rats) in an inhalation chamber for a specified duration (typically 4 hours). The animals are then monitored for toxic effects and mortality.
-
Skin Irritation/Corrosion (OECD Guideline 404): This test assesses the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage. A small amount of the substance is applied to a patch of skin on a test animal (typically a rabbit). The area is observed for signs of erythema (redness) and edema (swelling) at specified intervals.
-
Eye Irritation/Corrosion (OECD Guideline 405): This study is designed to determine the potential of a substance to cause damage to the eye. A small amount of the test substance is instilled into the conjunctival sac of one eye of an experimental animal (historically, the albino rabbit). The eye is then examined for effects on the cornea, iris, and conjunctiva at specific time points. In recent years, in vitro alternatives to animal testing, such as the Hen's Egg Test - Chorioallantoic Membrane (HET-CAM) and the EpiOcular™ Eye Irritation Test, have been developed and validated to reduce animal use.
Handling, Storage, and Personal Protective Equipment (PPE)
Safe handling and storage practices are crucial for preventing exposure and ensuring a safe working environment.
Handling and Storage
-
Ensure good ventilation of the work station.[1]
-
Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[1]
-
Store in a well-ventilated place and keep cool.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Always wash hands after handling the product.[1]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is dependent on the potential routes of exposure. The following diagram illustrates the recommended PPE for handling this compound.
Emergency Procedures
In the event of an emergency, prompt and appropriate action is essential.
First-Aid Measures
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1]
-
Skin Contact: Wash the skin with plenty of water.[1]
-
Eye Contact: Rinse eyes with water as a precaution.[1]
-
Ingestion: Call a poison center or doctor if you feel unwell.[1]
Fire-Fighting Measures
This compound is a combustible liquid.[1]
-
Suitable extinguishing media: Water spray, dry powder, foam, carbon dioxide.[1]
-
Protective equipment: Do not attempt to take action without suitable protective equipment. A self-contained breathing apparatus and complete protective clothing should be worn.[1]
Accidental Release Measures
In the case of a spill, the following workflow should be followed to ensure the safety of personnel and the environment.
Stability and Reactivity
-
Reactivity: The product is non-reactive under normal conditions of use, storage, and transport.[1]
-
Chemical stability: Stable under normal conditions.[1] It is moderately stable in alkali.[3][5]
-
Conditions to avoid: Avoid contact with hot surfaces, heat, flames, and sparks. Eliminate all sources of ignition.[1]
-
Hazardous decomposition products: Under normal conditions of storage and use, hazardous decomposition products should not be produced.[1]
Ecological Information
The available information suggests that this compound is not considered harmful to aquatic organisms or to cause long-term adverse effects in the environment.[1] Environmental release should be avoided.[1]
This document is intended to provide a summary of the available safety information for this compound for a professional audience. It is not a substitute for a thorough review of the full Safety Data Sheet (SDS) provided by the supplier. Always consult the SDS before handling any chemical.
References
An In-depth Technical Guide to the Stereoisomers of Cyclohexyl Crotonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexyl crotonate, a fragrance ingredient valued for its fruity and woody aroma, exists as a variety of stereoisomers due to the presence of multiple chiral centers and a carbon-carbon double bond. This technical guide provides a comprehensive overview of the stereochemistry of this compound, including the potential E/Z isomers of the crotonate moiety, the cis/trans isomers of the cyclohexyl ring, and the corresponding enantiomers. This document details the synthesis, separation, and characterization of these stereoisomers, and presents their physicochemical properties in a comparative format. Furthermore, it explores the limited available information on their biological activities and provides a framework for future research into the distinct properties of each stereoisomer.
Introduction to the Stereoisomerism of this compound
This compound, systematically named cyclohexyl (E)-but-2-enoate, is an ester with the chemical formula C10H16O2.[1][2] Its molecular structure contains two key features that give rise to multiple stereoisomers: a carbon-carbon double bond in the crotonate group and a substituted cyclohexane (B81311) ring. This complexity leads to the potential for geometric isomerism (E/Z and cis/trans) and enantiomerism. Understanding the unique properties of each stereoisomer is crucial for applications in fragrance chemistry, where subtle structural changes can significantly impact olfactory perception, and in drug development, where stereochemistry dictates biological activity.
The four main types of stereoisomers for this compound are:
-
E/Z Isomerism: Arising from the restricted rotation around the C2-C3 double bond of the butenoate (crotonate) moiety. The E-isomer (trans) is generally the more stable and common form.
-
Cis/Trans Isomerism: Resulting from the relative orientation of the crotonate group and a reference substituent on the cyclohexane ring. In the unsubstituted case, this refers to the relationship between the ester linkage and a reference hydrogen on the same carbon. More commonly in substituted cyclohexyl rings, it refers to the spatial relationship between the ester and another substituent.
-
Enantiomerism: The carbon atom of the cyclohexyl ring bonded to the ester oxygen is a chiral center, leading to the existence of (R) and (S) enantiomers.
The combination of these isomeric forms results in a variety of diastereomers and enantiomers, each with potentially distinct physical, chemical, and biological properties.
Synthesis and Separation of Stereoisomers
The commercial production of this compound typically involves the Fischer-Speier esterification of cyclohexanol (B46403) with crotonic acid in the presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA), and a solvent like toluene (B28343) to remove water azeotropically.[1] This method generally yields a mixture of stereoisomers, with the (E)-isomer being predominant due to the greater thermodynamic stability of trans-crotonic acid.
Stereoselective Synthesis
Achieving stereoselectivity in the synthesis of specific isomers of this compound requires carefully designed synthetic routes.
-
E -Isomer Synthesis: The synthesis of the pure (E)-isomer can be achieved by using pure (E)-crotonic acid in the esterification reaction.
-
Z -Isomer Synthesis: The synthesis of the (Z)-isomer is more challenging due to the lower stability of (Z)-crotonic acid. It would require the use of pure (Z)-crotonic acid (isocrotonic acid) and mild reaction conditions to prevent isomerization to the more stable E-form.
-
Cis/Trans Isomer Synthesis: The synthesis of specific cis or trans isomers necessitates the use of stereochemically pure cis- or trans-cyclohexanol derivatives. The separation of cis and trans isomers of substituted cyclohexanols can be a challenging but crucial step.[3][4]
Separation of Stereoisomers
The separation of a mixture of this compound stereoisomers can be accomplished using various chromatographic techniques.
-
Gas Chromatography (GC): Capillary GC is a powerful technique for separating volatile isomers and can be used to resolve cis/trans and E/Z isomers of this compound.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC columns can be employed for the separation of enantiomers.
A logical workflow for the synthesis and separation of this compound stereoisomers is outlined below.
Caption: General workflow for the synthesis and separation of this compound stereoisomers.
Physicochemical Properties of this compound Isomers
The commercially available this compound is typically a colorless liquid with a fruity, sweet, floral, green, and woody odor.[5][6] Specific quantitative data for the individual stereoisomers is scarce in the literature. The following table summarizes the known properties of the isomeric mixture and provides estimated values for the individual isomers based on general principles of stereochemistry.
| Property | This compound (Isomeric Mixture) | (E)-Cyclohexyl Crotonate (Predicted) | (Z)-Cyclohexyl Crotonate (Predicted) |
| Molecular Formula | C10H16O2 | C10H16O2 | C10H16O2 |
| Molecular Weight | 168.23 g/mol [1] | 168.23 g/mol | 168.23 g/mol |
| Appearance | Colorless clear liquid[5] | Colorless liquid | Colorless liquid |
| Boiling Point | 221-223 °C @ 760 mmHg[5] | Likely similar to the mixture | May have a slightly lower boiling point |
| Flash Point | 83.33 °C[5] | Similar to the mixture | Similar to the mixture |
| Vapor Pressure | 0.097 mmHg @ 25 °C[5] | Similar to the mixture | Likely slightly higher than the E-isomer |
| Solubility | Soluble in alcohol, insoluble in water[5] | Soluble in alcohol, insoluble in water | Soluble in alcohol, insoluble in water |
| Odor Profile | Fruity, sweet, floral, green, woody[5][6] | Fruity, sweet | Potentially greener, sharper notes |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential tools for the structural elucidation and differentiation of this compound stereoisomers.
¹H NMR Spectroscopy
The proton NMR spectrum provides key information for distinguishing between the E and Z isomers based on the coupling constants of the vinyl protons. For the (E)-isomer, the coupling constant (J) between the two vinyl protons is typically larger (around 15 Hz) compared to the (Z)-isomer (around 10-12 Hz). The chemical shifts of the protons on the cyclohexyl ring can help differentiate between cis and trans isomers in substituted derivatives.
¹³C NMR Spectroscopy
The carbon NMR chemical shifts of the olefinic carbons and the carbonyl carbon can also differ between the E and Z isomers.
Infrared (IR) Spectroscopy
The IR spectrum of this compound shows characteristic peaks for the C=O stretch of the ester (around 1720 cm⁻¹) and the C=C stretch of the alkene (around 1650 cm⁻¹). The out-of-plane C-H bending vibration for the trans (E) double bond typically appears around 960-980 cm⁻¹, which can be a diagnostic peak to distinguish it from the cis (Z) isomer.
The logical relationship for identifying stereoisomers using spectroscopic methods is depicted below.
Caption: Spectroscopic workflow for the identification of this compound stereoisomers.
Biological Activities and Properties
There is currently a lack of specific data in the public domain regarding the biological activities of the individual stereoisomers of this compound. However, general toxicological and dermatological assessments of fragrance ingredients, including esters, provide a framework for evaluating their safety.
General Safety of Fragrance Esters
Fragrance esters are generally expected to undergo metabolic hydrolysis to their corresponding alcohol and carboxylic acid components.[7] In the case of this compound, this would yield cyclohexanol and crotonic acid. The safety profile of the parent ester is therefore often inferred from the known toxicities of its metabolites. These esters are typically not considered to be genotoxic.[8] In vitro cytotoxicity assays, such as the MTT or LDH assays, are commonly used to evaluate the potential of fragrance compounds to cause cell death.[9]
Biological Role of Crotonate
Recent research has highlighted a role for the crotonate moiety in biological systems. Specifically, histone crotonylation is a post-translational modification that has been linked to gene regulation and cellular processes. Studies have shown that crotonate can enhance intestinal regeneration after injury.[1] It is important to note that these studies investigate the effects of the crotonate anion itself and not specifically this compound. The relevance of these findings to the biological activity of this compound, particularly in the context of its use as a fragrance ingredient, remains to be determined.
Conclusion and Future Directions
This compound is a structurally complex fragrance ingredient with multiple potential stereoisomers. While the commercially available product is likely a mixture dominated by the (E)-isomer, a detailed understanding of the properties of each individual stereoisomer is currently lacking. This guide has outlined the potential stereoisomers, their likely methods of synthesis and separation, and their expected spectroscopic characteristics.
Future research should focus on the stereoselective synthesis of each of the E/Z, cis/trans, and enantiomerically pure forms of this compound. A thorough characterization of their individual physicochemical properties, including boiling points, refractive indices, and specific rotations, is needed. Furthermore, detailed sensory analysis of each isomer will be crucial to understanding their respective contributions to the overall odor profile of the commercial mixture. Finally, comprehensive in vitro and in vivo studies are required to elucidate the specific biological activities and potential toxicities of each stereoisomer, which will be of significant interest to both the fragrance industry and the field of drug development.
Experimental Protocols
General Synthesis of this compound (Isomeric Mixture)
Materials:
-
Cyclohexanol
-
Crotonic acid
-
p-Toluenesulfonic acid (PTSA)
-
Toluene
-
5% Sodium carbonate solution
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add cyclohexanol, crotonic acid, a catalytic amount of PTSA, and toluene.
-
Heat the mixture to reflux. Water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected.
-
Cool the reaction mixture to room temperature and wash with water, followed by a 5% sodium carbonate solution, and then again with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by fractional distillation under vacuum to yield this compound.
Cytotoxicity Assay (MTT Assay)
Materials:
-
Human cell line (e.g., HaCaT keratinocytes)
-
Complete cell culture medium
-
This compound stereoisomer stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound stereoisomer for a specified period (e.g., 24 or 48 hours). Include untreated and solvent-only controls.
-
After the incubation period, remove the treatment medium and add fresh medium containing MTT solution.
-
Incubate for a few hours to allow for the formation of formazan (B1609692) crystals.
-
Remove the MTT-containing medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell viability).[9]
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. chemwhat.com [chemwhat.com]
- 3. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 4. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, 31416-78-1 [perflavory.com]
- 6. This compound, 31416-78-1 [thegoodscentscompany.com]
- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 8. A toxicological and dermatological assessment of aryl alkyl alcohol simple acid ester derivatives when used as fragrance ingredients [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Cyclohexyl Crotonate: A Technical Guide to its Olfactory Properties and Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexyl crotonate is a synthetic fragrance ingredient valued for its complex and multifaceted aroma profile. As an ester of cyclohexanol (B46403) and crotonic acid, it belongs to a chemical class well-regarded in the fragrance industry for contributing fruity and floral notes. This technical guide provides an in-depth overview of the olfactory properties, chemical characteristics, and synthesis of this compound, intended for professionals in research, development, and academia. The information compiled herein is derived from various industry and scientific sources to provide a comprehensive understanding of this specific aroma chemical.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental to its application in various formulations. These properties influence its volatility, stability, and ultimately, its olfactory perception.
| Property | Value |
| Chemical Name | cyclohexyl (E)-but-2-enoate |
| Synonyms | Cyclohexyl-but-2-enoate |
| CAS Number | 31416-78-1[1] |
| Chemical Formula | C10H16O2[1] |
| Molecular Weight | 168.23 g/mol |
| Appearance | Clear, colorless liquid[2] |
| Purity | 95% Min[2] |
| Boiling Point | 221.00 to 223.00 °C @ 760.00 mm Hg[3] |
| Flash Point | 83 °C (181.4 °F)[2] |
| Vapor Pressure | 0.097000 mmHg @ 25.00 °C (estimated)[3] |
| logP (o/w) | 3.38[1] |
| Solubility | Soluble in alcohol; Insoluble in water[3] |
Olfactory Profile
The odor of this compound is described as complex and multi-faceted, with a range of nuances. Its primary character is fruity, with a number of other descriptors commonly used by perfumers and sensory panels.
| Olfactory Aspect | Descriptors | Source |
| Primary Odor Type | Fruity[3][4] | The Good Scents Company, Perflavory |
| Secondary Descriptors | Sweet, Floral, Green, Woody[3][4][5] | The Good Scents Company, OlfactionBase, Perflavory |
| Tertiary/Nuanced Notes | Amber, Balsamic, Citrus[1][4] | Tadimety Aromatics, The Good Scents Company |
The odor strength is generally considered to be medium, and it has a good tenacity, lasting up to 48 hours on a blotter.[1][2]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through Fischer-Speier esterification. The following is a representative laboratory-scale protocol.
Materials:
-
Cyclohexanol
-
Crotonic acid
-
p-Toluenesulfonic acid (PTSA) or another strong acid catalyst
-
Toluene (B28343) (or another suitable solvent for azeotropic removal of water)
Apparatus:
-
Reaction flask
-
Mechanical stirrer
-
Thermocouple
-
Dean-Stark trap
-
Condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Cyclohexanol, crotonic acid, PTSA, and toluene are combined in the reaction flask.
-
The mixture is heated to reflux (approximately 120-130°C).
-
Water produced during the esterification is removed azeotropically using the Dean-Stark trap.
-
The reaction is monitored and continued until no more water is collected.
-
The reaction mixture is then cooled to room temperature.
-
The mixture is quenched with water and transferred to a separatory funnel.
-
The organic layer is washed with a sodium carbonate solution to neutralize the acid catalyst and remove any unreacted crotonic acid.
-
The crude product is then purified by fractional distillation under reduced pressure to yield this compound.
A visual representation of this experimental workflow is provided below.
Olfactory Analysis
A standardized and detailed experimental protocol for the sensory analysis of this compound is not publicly available. However, a general methodology based on industry best practices for fragrance evaluation would involve Gas Chromatography-Olfactometry (GC-O) and sensory panel analysis.
Gas Chromatography-Olfactometry (GC-O): GC-O is a technique that combines the separation of volatile compounds by gas chromatography with sensory detection by a human assessor.
-
Sample Preparation: A diluted solution of this compound is prepared in a suitable solvent.
-
Injection: A small volume of the sample is injected into the gas chromatograph.
-
Separation: The components of the sample are separated based on their volatility and interaction with the chromatographic column.
-
Detection: The effluent from the column is split between a chemical detector (like a mass spectrometer for identification) and an olfactory port where a trained sensory panelist sniffs the eluting compounds.
-
Data Collection: The panelist records the odor descriptors and intensity at specific retention times.
Sensory Panel Analysis: A trained sensory panel is used to develop a comprehensive olfactory profile.
-
Panelist Selection: Panelists are screened for their olfactory acuity and ability to describe scents.
-
Sample Presentation: this compound is presented to the panelists on smelling strips or in diluted solutions.
-
Evaluation: Panelists individually assess the odor and provide descriptive terms for its character, intensity, and other relevant attributes.
-
Data Analysis: The collected descriptors are compiled and analyzed to create a detailed odor profile.
The logical relationship for olfactory perception is depicted in the diagram below.
References
- 1. Interactions of odorants with olfactory receptors and receptor neurons match the perceptual dynamics observed for woody and fruity odorant mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 3. This compound, 31416-78-1 [perflavory.com]
- 4. quora.com [quora.com]
- 5. sense-lab.co.uk [sense-lab.co.uk]
Cyclohexyl Crotonate as a Volatile Organic Compound: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexyl crotonate is a volatile organic compound (VOC) recognized for its characteristic fruity and floral aroma.[1][2] This technical guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its known applications and safety information. While primarily utilized in the fragrance industry, its nature as a VOC necessitates a comprehensive understanding of its characteristics for researchers and professionals in various scientific disciplines, including drug development where excipient and formulation safety are paramount.
Introduction
This compound, with the chemical formula C₁₀H₁₆O₂, is the ester of cyclohexanol (B46403) and crotonic acid.[1][3] It is classified as a combustible liquid and is primarily used as a fragrance agent in a variety of consumer products.[2][4][5] Its volatility, characterized by a noticeable vapor pressure at room temperature, places it within the broad category of VOCs. Understanding the physicochemical and toxicological properties of such compounds is crucial for assessing their environmental and health impacts, as well as for ensuring their safe use in commercial and research applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in various environmental and biological systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆O₂ | [1][3][6][7] |
| Molecular Weight | 168.23 g/mol | [1][6][7] |
| CAS Number | 31416-78-1 | [1][3][6][7] |
| Appearance | Clear, colorless liquid | [6] |
| Odor | Fruity, sweet, floral, green, woody | [1][2] |
| Boiling Point | 104 °C at 13 mmHg | [1] |
| Flash Point | 83 °C (181.4 °F) | [6] |
| Vapor Pressure | 0.0970 mmHg at 25 °C | [6] |
| Purity | ≥ 95% | [6] |
Toxicological Data
A comprehensive review of publicly available safety data reveals a lack of specific quantitative toxicological data for this compound. The available information is summarized in Table 2.
Table 2: Summary of Toxicological Information for this compound
| Endpoint | Data | Source |
| Oral/Parenteral Toxicity | Not determined | [1][5] |
| Dermal Toxicity | Not determined | [1][5] |
| Inhalation Toxicity | Not determined | [1][5] |
| GHS Classification | Combustible liquid (Category 4) | [4] |
| Hazard Statements | H227: Combustible liquid | [4] |
| Signal Word | Warning | [4] |
It is important to note that while specific LD50 and LC50 values are not available in the public domain, the compound is handled with standard precautions for a combustible liquid.
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are intended to serve as a guide for researchers in a laboratory setting.
Synthesis of this compound via Fischer Esterification
A common method for the synthesis of this compound is through the Fischer esterification of cyclohexanol with crotonic acid, using an acid catalyst and azeotropic removal of water.
Materials:
-
Cyclohexanol (220 g)
-
Crotonic acid (199 g)
-
p-Toluenesulfonic acid (PTSA) (8 g)
-
Toluene (300 mL)
-
Water (400 mL)
-
5% Sodium carbonate solution (300 mL)
Equipment:
-
2-L reaction flask
-
Mechanical stirrer
-
Thermocouple
-
Dean-Stark trap
-
Condenser
-
Heating mantle
-
Separatory funnel
-
Fractional distillation apparatus
Procedure:
-
Charge the 2-L reaction flask with cyclohexanol, crotonic acid, PTSA, and toluene.[1]
-
Assemble the flask with a mechanical stirrer, thermocouple, Dean-Stark trap, and condenser.
-
Heat the reaction mixture to reflux, approximately 120-130 °C.[1]
-
Continuously remove the water produced during the reaction azeotropically using the Dean-Stark trap.
-
Maintain the reaction at reflux for 4-5 hours, or until no more water evolves.[1]
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding 400 mL of water.[1]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with 300 mL of a 5% sodium carbonate solution to neutralize the acid catalyst and remove any unreacted crotonic acid.[1]
-
Perform a final wash of the organic layer with water.
-
Purify the crude this compound by fractional distillation. The product will distill at 104 °C at 13 mmHg, yielding approximately 290 g of but-2-enoic acid cyclohexyl ester.[1]
Workflow for Synthesis and Purification of this compound:
References
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract: While cyclohexyl crotonate itself is a synthetic compound absent in nature, its constituent moieties and structurally related esters are found across various biological systems. This technical guide provides an in-depth exploration of the natural occurrence of two key related esters: ethyl crotonate, a volatile flavor component in fruits, and 11-cyclohexylundecanoic acid, a fatty acid found in milk fat. Detailed experimental protocols for their isolation and identification are presented, alongside insights into their biosynthesis. Furthermore, the biological activities and potential signaling roles of related crotonate and cyclohexyl compounds are discussed, offering a comprehensive resource for researchers in natural product chemistry, drug discovery, and related fields.
Introduction: Deconstructing this compound for Natural Product Exploration
This compound, a molecule of interest in various chemical industries, is not a known natural product. However, a thorough investigation into its structural components—the cyclohexyl ring and the crotonate (or more broadly, short-chain unsaturated ester) group—reveals a rich natural landscape. This guide pivots from the synthetic entity to explore naturally occurring esters that share these key structural features. By examining these related natural products, we can gain valuable insights into their biosynthesis, biological functions, and the experimental methodologies used to isolate and identify them.
This guide will focus on two representative examples of naturally occurring "related esters":
-
Ethyl Crotonate: An example of a naturally occurring crotonate ester, contributing to the aroma profile of several fruits.
-
11-Cyclohexylundecanoic Acid: An example of a naturally occurring compound containing a cyclohexyl moiety, found in butterfat.
For each of these, we will delve into their natural sources, provide detailed experimental protocols for their isolation and characterization, and discuss their known biosynthetic pathways and biological activities.
Naturally Occurring Crotonate Esters: The Case of Ethyl Crotonate
Ethyl crotonate is a volatile organic compound that has been identified as a contributor to the characteristic aroma of various fruits, including mangoes, strawberries, and grapes.[1][2][3] Its presence, even in trace amounts, can significantly impact the flavor profile of these fruits.
Natural Sources and Quantitative Data
The concentration of ethyl crotonate in fruits can vary depending on the cultivar, ripeness, and storage conditions.
| Compound | Natural Source(s) | Reported Concentration | Reference(s) |
| Ethyl Crotonate | Mango (Mangifera indica L.) | 9.83 μg/kg (in 'Qingmang') | [1] |
| Strawberry (Fragaria x ananassa) | Detected, but not always quantified | [2][4][5] | |
| Grapes (Vitis vinifera) | Detected in some varieties | [3] |
Experimental Protocol: Isolation and Identification of Ethyl Crotonate from Mango
The following protocol is a composite methodology based on headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS), a common technique for analyzing volatile compounds in fruits.[1][6][7]
Objective: To extract, identify, and quantify ethyl crotonate from mango fruit pulp.
Materials and Reagents:
-
Ripe mango fruit
-
Sodium chloride (NaCl)
-
Distilled water
-
Internal standard (e.g., 2-octanol)
-
SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Analytical standards of ethyl crotonate
Procedure:
-
Sample Preparation:
-
Homogenize 5 g of fresh mango pulp with 10 mL of a saturated NaCl solution in a 20 mL headspace vial.
-
Add a known concentration of the internal standard.
-
Seal the vial with a PTFE/silicone septum.
-
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Equilibrate the sealed vial at 40°C for 30 minutes in a water bath with gentle agitation.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C to adsorb the volatile compounds.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Immediately after extraction, insert the SPME fiber into the GC injection port for thermal desorption of the analytes.
-
GC Conditions (example):
-
Injector Temperature: 250°C (splitless mode)
-
Column: DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Oven Temperature Program: Start at 40°C for 2 min, ramp to 150°C at 3°C/min, then ramp to 250°C at 10°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Conditions (example):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Electron Impact (EI) Ionization: 70 eV
-
Mass Scan Range: m/z 35-550
-
-
-
Identification and Quantification:
-
Identify ethyl crotonate by comparing its mass spectrum and retention time with that of an authentic standard. The NIST library can be used for tentative identification.
-
Quantify the concentration of ethyl crotonate using the internal standard method, based on the peak area ratio of the analyte to the internal standard.
-
Biosynthesis of Crotonate Esters
The biosynthesis of short-chain esters like ethyl crotonate in plants is generally catalyzed by alcohol acyltransferases (AATs). These enzymes facilitate the esterification of an alcohol with an acyl-CoA thioester.
Caption: Biosynthesis of Ethyl Crotonate.
The precursor, crotonyl-CoA, is an intermediate in the fatty acid beta-oxidation and synthesis pathways. Ethanol is produced through glycolysis and fermentation. The final condensation step is catalyzed by an AAT.
Biological Activity of Related Crotonate Esters
While specific biological activities of ethyl crotonate in plants are not well-documented beyond its role as a flavor volatile, other related crotonate esters and the parent crotonic acid have been investigated. For instance, various synthetic crotonic acid esters have shown antifungal activity.[6] Tigliane diterpene esters, found in plants of the Croton genus, exhibit a wide range of biological activities, including cytotoxic and pro-inflammatory effects.[2]
Naturally Occurring Cyclohexyl Esters: The Case of 11-Cyclohexylundecanoic Acid
The presence of a cyclohexyl ring in natural products is less common than aromatic rings, but several examples exist. 11-Cyclohexylundecanoic acid is a noteworthy example, having been isolated from butterfat.[5][8][9]
Natural Sources and Quantitative Data
| Compound | Natural Source(s) | Reported Concentration | Reference(s) |
| 11-Cyclohexylundecanoic Acid | Butterfat | At least 0.01% | [8][9] |
Experimental Protocol: Isolation and Identification of 11-Cyclohexylundecanoic Acid from Butter
The following protocol is based on the work of Schogt and Begemann (1965).[8]
Objective: To isolate and identify 11-cyclohexylundecanoic acid from butterfat.
Materials and Reagents:
-
Dry butterfat
-
Sodium
-
Magnesium sulfate (B86663) (MgSO₄)
-
Hydrogenation catalyst (e.g., PtO₂)
-
Solvents for chromatography (e.g., hexane, diethyl ether)
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Mass spectrometer (MS)
-
Infrared (IR) spectrometer
Procedure:
-
Transesterification:
-
Heat 1070 g of dry butterfat to 80°C.
-
Add the heated fat to a boiling solution of 3.2 g of sodium in 240 mL of methanol.
-
Boil the mixture for 2 hours to convert the triglycerides to fatty acid methyl esters (FAMEs).
-
Remove the glycerol (B35011) layer.
-
Wash the ester layer three times with water at 60°C, dry over MgSO₄, and distill at 0.16 mm Hg.
-
-
Fractional Distillation and Crystallization:
-
Roughly fractionate the methyl esters by vacuum distillation.
-
Collect the higher boiling point fraction (containing esters with chain lengths ≥ 16).
-
Recrystallize this fraction from acetone at -40°C and then at -60°C to concentrate the less common fatty acids.
-
-
Urea Adduct Formation:
-
Treat the mother liquor from crystallization with methanol and urea.
-
Allow the mixture to stand overnight at room temperature. Branched-chain and cyclic fatty acid esters, which do not form crystalline adducts with urea, will remain in the solution (non-adduct fraction).
-
Isolate the non-adduct fraction.
-
-
Hydrogenation:
-
Hydrogenate the non-adduct fraction to saturate any double bonds. This simplifies the subsequent analysis.
-
-
Repeated Urea Adduct Formation:
-
Perform another round of urea adduct formation on the hydrogenated fraction to further enrich the cyclic fatty acid esters.
-
-
Gas-Liquid Chromatography (GLC) and Spectroscopic Analysis:
-
Analyze the final non-adduct fraction by GLC on both polar (e.g., PEGA) and non-polar (e.g., Apiezon) columns.
-
Collect the fraction corresponding to the unknown cyclic ester.
-
Characterize the isolated ester using mass spectrometry (MS) to determine the molecular weight and fragmentation pattern, and infrared (IR) spectroscopy to identify functional groups (e.g., the ester carbonyl and the cyclohexyl ring).
-
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Volatile Compounds from Grape Skin, Juice and Wine from Five Interspecific HybridGrape Cultivars Grown in Québec (Canada) for Wine Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hst-j.org [hst-j.org]
- 5. Evaluation of volatiles from two subtropical strawberry cultivars using GC-olfactometry, GC-MS odor activity values, and sensory analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchmap.jp [researchmap.jp]
- 7. researchgate.net [researchgate.net]
- 8. Biosynthesis of ω-alicyclic fatty acids induced by cyclic precursors and change of membrane fluidity in thermophilic bacteria Geobacillus stearothermophilus and Meiothermus ruber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Cyclohexyl Crotonate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the synthesis of cyclohexyl crotonate from cyclohexanol (B46403) and crotonic acid via Fischer-Speier esterification. The protocol outlines the necessary reagents, equipment, and step-by-step procedures for the reaction, workup, and purification of the final product. Quantitative data, including reactant stoichiometry, reaction conditions, and product specifications, are summarized for clarity. Additionally, diagrams illustrating the reaction pathway and experimental workflow are provided to facilitate understanding and implementation of the synthesis.
Introduction
This compound is an ester recognized for its applications in the fragrance and flavor industry, valued for its fruity and sweet aroma.[1][2] Its synthesis is a practical example of the Fischer-Speier esterification, a fundamental reaction in organic chemistry. This process involves the acid-catalyzed reaction between a carboxylic acid (crotonic acid) and an alcohol (cyclohexanol) to form an ester and water.[3][4][5] The reaction is reversible, and therefore, specific techniques are employed to drive the equilibrium towards the formation of the desired ester product.[4][6][7]
These application notes provide a comprehensive guide for the synthesis, purification, and characterization of this compound, tailored for researchers in organic synthesis and drug development who may utilize such compounds as building blocks or investigate their biological activities.
Reaction and Mechanism
The synthesis of this compound from cyclohexanol and crotonic acid proceeds via an acid-catalyzed esterification, as shown in the reaction scheme below.
Caption: Fischer-Speier esterification of cyclohexanol and crotonic acid.
The mechanism of the Fischer-Speier esterification involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (e.g., p-toluenesulfonic acid), which increases the electrophilicity of the carbonyl carbon.[3][4] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ester product and regenerates the acid catalyst.[3][4]
Experimental Protocol
This protocol is based on established literature procedures for Fischer-Speier esterification.[8][9]
Materials and Equipment
| Reagents | Equipment |
| Cyclohexanol | 2-L reaction flask |
| Crotonic acid | Mechanical stirrer |
| p-Toluenesulfonic acid (PTSA) | Thermocouple |
| Toluene (B28343) | Dean-Stark trap |
| 5% Sodium carbonate solution | Condenser |
| Anhydrous magnesium sulfate | Heating mantle |
| Separatory funnel | |
| Rotary evaporator | |
| Fractional distillation apparatus |
Synthesis Procedure
The overall workflow for the synthesis is depicted in the following diagram:
Caption: Workflow for the synthesis of this compound.
Step-by-step procedure:
-
Reaction Setup: Into a 2-L reaction flask equipped with a mechanical stirrer, a thermocouple, a Dean-Stark trap, and a condenser, add cyclohexanol (220 g), crotonic acid (199 g), p-toluenesulfonic acid (8 g), and toluene (300 mL).[8]
-
Azeotropic Distillation: Heat the reaction mixture to reflux at approximately 120-130 °C.[8] Water produced during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Reaction Monitoring: Continue the reflux for about 4-5 hours, or until no more water is observed to be collecting in the Dean-Stark trap.[8]
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding 400 mL of water.[8]
-
Workup: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 300 mL of a 5% aqueous sodium carbonate solution to neutralize the acidic catalyst and remove any unreacted crotonic acid, followed by a wash with brine.[6][8]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene using a rotary evaporator.[6]
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.[8]
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| Cyclohexanol | 220 g | [8] |
| Crotonic Acid | 199 g | [8] |
| p-Toluenesulfonic Acid (PTSA) | 8 g | [8] |
| Toluene (solvent) | 300 mL | [8] |
| Reaction Conditions | ||
| Temperature | 120-130 °C | [8] |
| Reaction Time | 4-5 hours | [8] |
| Product Information | ||
| Product Name | This compound | [8] |
| Molecular Formula | C₁₀H₁₆O₂ | [8][10] |
| Molecular Weight | 168.23 g/mol | [8][10] |
| Yield | 290 g | [8] |
| Boiling Point | 104 °C at 13 mmHg | [8] |
| 221-223 °C at 760 mmHg | [11] | |
| Flash Point | 83.33 °C | [1][11][12] |
| ¹H NMR Data (CDCl₃, 500 MHz) | ||
| δ 6.95 ppm | (dq, 1H, J=15.45, 6.92 Hz) | [8] |
| δ 5.83 ppm | (dq, 1H, J=15.45, 1.48 Hz) | [8] |
| δ 4.77-4.88 ppm | (m, 1H) | [8] |
| δ 1.87 ppm | (dd, 3H, J=6.92, 1.48 Hz) | [8] |
| δ 1.20-1.92 ppm | (m, 10H) | [8] |
Conclusion
The Fischer-Speier esterification of cyclohexanol and crotonic acid is an effective and scalable method for the synthesis of this compound. The use of a Dean-Stark trap to remove water is crucial for driving the reaction to completion and achieving a high yield. The detailed protocol and data presented in these application notes provide a solid foundation for researchers to successfully synthesize and characterize this compound for various applications in research and development.
References
- 1. This compound, 31416-78-1 [thegoodscentscompany.com]
- 2. Buy Hexyl crotonate | 19089-92-0 [smolecule.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chemwhat.com [chemwhat.com]
- 11. This compound, 31416-78-1 [perflavory.com]
- 12. tadimety.com [tadimety.com]
Application Notes and Protocols for the Quantification of Cyclohexyl Crotonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexyl crotonate is an ester utilized as a fragrance ingredient in various consumer products.[1][2] Its characteristic fruity, sweet, and floral scent makes it a common component in fine fragrances, soaps, and detergents.[3][4] Accurate and reliable quantification of this compound is essential for quality control, formulation analysis, stability testing, and safety assessment of these products. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), two common analytical techniques in the pharmaceutical and cosmetic industries. While specific validated methods for this compound are not widely published, the following protocols are based on established methods for structurally similar compounds and provide a strong foundation for method development and validation.
Analytical Techniques
High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are both suitable techniques for the quantification of this compound. The choice of method may depend on the sample matrix, required sensitivity, and available instrumentation.
-
HPLC-UV: A robust and widely used technique for the analysis of non-volatile or thermally labile compounds. Reverse-phase HPLC is well-suited for separating the relatively nonpolar this compound from more polar matrix components.[5]
-
GC-MS: Ideal for the analysis of volatile and semi-volatile compounds.[6] It offers high sensitivity and selectivity, making it suitable for complex matrices and trace-level analysis. The mass spectrometric detector provides structural information, aiding in peak identification and purity assessment.
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
This protocol is adapted from a method for the related compound, hexyl crotonate, and serves as a starting point for method development.[5]
1. Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector (e.g., Agilent 1200 series or equivalent).[5]
-
Column: A C18 stationary phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[5]
-
Solvents: HPLC grade methanol (B129727), acetonitrile, and water.[5]
-
Reagents: this compound reference standard (>98% purity), formic acid (analytical grade).
-
Filters: 0.22 µm syringe filters.[5]
2. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.[5]
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).[5]
-
Mobile Phase: A mixture of methanol and water, potentially with a small amount of formic acid to improve peak shape (e.g., Methanol:Water 80:20 v/v with 0.1% formic acid). The exact ratio should be optimized during method development.
3. Sample Preparation
-
Liquid Samples (e.g., perfumes, lotions): Accurately weigh a portion of the sample and dilute it with the mobile phase to a concentration that falls within the calibration range.[5]
-
Solid or Semi-Solid Samples (e.g., creams, soaps): Weigh a known amount of the sample and extract it with a suitable solvent like methanol. The extraction can be facilitated by sonication and centrifugation.[5] The supernatant can then be diluted as needed with the mobile phase.
-
Filtration: Prior to injection, filter all standard and sample solutions through a 0.22 µm syringe filter to remove particulate matter.[5]
4. HPLC Conditions
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: To be determined by measuring the UV spectrum of this compound (a starting wavelength of 210 nm is recommended).
-
Run Time: Approximately 10-15 minutes, sufficient to allow for the elution of this compound and any interfering peaks.
5. Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area of the this compound standard injections against their known concentrations.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line and the correlation coefficient (r²).
-
Determine the concentration of this compound in the prepared samples by interpolating their peak areas from the calibration curve.
Protocol 2: Quantification of this compound by GC-MS
This protocol provides a general framework for the analysis of this compound, a volatile fragrance compound, using GC-MS.
1. Instrumentation and Materials
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source (e.g., Thermo Scientific TRACE GC Ultra/ISQ or equivalent).[6]
-
Column: A non-polar or medium-polarity capillary column (e.g., TG-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).[6]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]
-
Solvents: GC-grade hexane (B92381) or ethyl acetate (B1210297).
-
Reagents: this compound reference standard (>98% purity).
2. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with hexane or ethyl acetate.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the same solvent to achieve concentrations in the desired calibration range (e.g., 0.1-10 µg/mL).
3. Sample Preparation
-
Liquid Samples: Dilute the sample with hexane or ethyl acetate to a concentration within the calibration range.
-
Solid or Semi-Solid Samples: Perform a solvent extraction using hexane or ethyl acetate. Sonication can be used to improve extraction efficiency. The extract can then be concentrated or diluted as necessary.
-
For complex matrices, a clean-up step using solid-phase extraction (SPE) may be required to remove interfering compounds.
4. GC-MS Conditions
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless (for trace analysis) or Split (e.g., 20:1 ratio)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV[6]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and selectivity. Choose characteristic ions for this compound from its mass spectrum. A full scan mode can be used for initial identification.
5. Data Analysis and Quantification
-
Similar to the HPLC method, construct a calibration curve using the peak areas of the selected ions for the this compound standards.
-
Perform a linear regression analysis to determine the concentration of this compound in the samples.
Data Presentation
The performance of the analytical method should be validated according to ICH guidelines.[7] The following tables summarize typical performance characteristics that should be evaluated. The values presented are representative of what can be expected for similar analytical methods.
Table 1: Typical Performance Characteristics for HPLC-UV Method
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD%) - Repeatability | ≤ 1.0% |
| Precision (RSD%) - Intermediate Precision | ≤ 2.0% |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |
| Specificity | No interference from blank and placebo |
Table 2: Typical Performance Characteristics for GC-MS Method
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.998 |
| Accuracy (% Recovery) | 95.0% - 105.0% |
| Precision (RSD%) - Repeatability | ≤ 5.0% |
| Precision (RSD%) - Intermediate Precision | ≤ 10.0% |
| Limit of Detection (LOD) | 0.001 - 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.005 - 0.05 µg/mL |
| Specificity | No co-eluting peaks at the same retention time and with the same mass spectrum |
Visualizations
Caption: Workflow for this compound Quantification and Method Validation.
Caption: Decision workflow for analytical method development.
References
- 1. This compound, 31416-78-1 [thegoodscentscompany.com]
- 2. tadimety.com [tadimety.com]
- 3. sartorius.hr [sartorius.hr]
- 4. lcms.cz [lcms.cz]
- 5. benchchem.com [benchchem.com]
- 6. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Analysis of Cyclohexyl Crotonate by Gas Chromatography-Mass Spectrometry (GC-MS)
AN-GCMS-028
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the identification and quantification of Cyclohexyl Crotonate in a cosmetic matrix using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a fragrance ingredient used in various consumer products.[1] Monitoring its concentration is important for quality control and safety assessment.
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[2] this compound, an ester with a characteristic fruity and sweet odor, is used as a fragrance agent in cosmetics and perfumes.[1] Due to its potential as a contact allergen in sensitive individuals, a reliable and sensitive analytical method is required for its monitoring.[3]
This application note details a robust GC-MS method for the analysis of this compound. The protocol includes sample preparation from a cosmetic lotion matrix, instrument parameters, and data analysis procedures. The method is suitable for quality control in manufacturing and for research in fragrance analysis.
Experimental Protocol
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is optimized for extracting this compound from a lotion or cream matrix.
-
Sample Weighing: Accurately weigh 0.5 g of the cosmetic sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Spike the sample with an internal standard (IS), such as Tetradecane or a suitable deuterated analog, to a final concentration of 1 µg/mL.
-
Extraction: Add 5 mL of deionized water and 5 mL of methyl tert-butyl ether (MTBE) to the tube.[4]
-
Mixing: Vortex the mixture vigorously for 30 minutes to ensure thorough extraction of the analyte into the organic phase.[4]
-
Phase Separation: Add 5 g of anhydrous sodium sulfate (B86663) to remove water and centrifuge at 3000 x g for 15 minutes.[4]
-
Collection: Carefully transfer the upper organic layer (MTBE) into a clean GC vial for analysis.
GC-MS Instrumentation and Conditions
The following parameters are recommended for a standard GC-MS system.
| Parameter | Value |
| GC System | Standard Gas Chromatograph |
| Mass Spectrometer | Single Quadrupole or Ion Trap MS |
| Capillary Column | VF-5ms (30m x 0.25mm i.d., 0.25µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column[3] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min[3] |
| Injection Mode | Splitless (2.0 µL injection volume)[3] |
| Injector Temperature | 250 °C |
| Oven Program | - Initial Temperature: 60 °C, hold for 2 min - Ramp 1: 5 °C/min to 150 °C - Ramp 2: 20 °C/min to 300 °C, hold for 5 min[3][4] |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition | Full Scan (m/z 40-450) for identification and Selective Ion Monitoring (SIM) for quantification[3] |
Data Presentation and Quantitative Analysis
Quantitative analysis is performed using Selective Ion Monitoring (SIM) for enhanced sensitivity and selectivity. The following table summarizes the key parameters for the analysis of this compound.
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) | LOD (µg/g) | LOQ (µg/g) | Recovery (%) |
| This compound | ~15.2 | 83 | 69, 55 | 1.5 | 5.0 | 92 ± 5 |
| Internal Standard | Varies | Varies | Varies | - | - | - |
Note: Retention time is approximate and should be confirmed by running a standard. LOD (Limit of Detection) and LOQ (Limit of Quantification) are estimated based on typical performance for fragrance analysis.[3] Recovery data is based on spiked matrix samples.
Predicted Mass Fragmentation: The mass spectrum of this compound (C10H16O2, MW: 168.23 g/mol ) under electron ionization is expected to show characteristic fragments. The base peak is predicted to be at m/z 83 , corresponding to the cyclohexyl cation [C6H11]+. Other significant fragments would include m/z 69 from the crotonyl cation [CH3CH=CHCO]+ and m/z 55 .[5]
Workflow and Pathway Visualization
The overall experimental process from sample receipt to final data analysis is illustrated below.
Caption: Experimental workflow for GC-MS analysis of this compound.
Conclusion
The described GC-MS method provides a reliable and sensitive protocol for the determination of this compound in cosmetic samples. The liquid-liquid extraction procedure is effective for isolating the analyte from a complex matrix, and the specified GC-MS parameters allow for excellent chromatographic separation and confident identification. This application note serves as a comprehensive guide for laboratories involved in the quality control and safety assessment of fragrance ingredients in consumer products.
References
- 1. This compound, 31416-78-1 [thegoodscentscompany.com]
- 2. gcms.cz [gcms.cz]
- 3. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. patents.justia.com [patents.justia.com]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Cyclohexyl Crotonate
Introduction
Cyclohexyl crotonate is an ester recognized for its characteristic fruity and sweet aroma, finding applications in the fragrance and flavor industries.[1][2] For its use in these high-purity applications, as well as for analytical standard preparation and research purposes, efficient purification methods are essential. High-Performance Liquid Chromatography (HPLC) offers a robust, scalable, and high-resolution technique for the isolation and purification of this compound from reaction mixtures and commercial-grade products. This document provides detailed protocols for both reversed-phase and normal-phase HPLC purification of this compound.
Principle of Separation
The choice between reversed-phase and normal-phase chromatography depends on the nature of the impurities present in the crude sample.
-
Reversed-Phase HPLC (RP-HPLC): This technique utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water or methanol/water).[3] this compound, being a relatively nonpolar ester, is retained on the stationary phase, allowing for the separation from more polar impurities. Elution is achieved by increasing the organic solvent concentration in the mobile phase.
-
Normal-Phase HPLC (NP-HPLC): In this mode, a polar stationary phase (e.g., silica (B1680970) or cyano) is used with a non-polar mobile phase.[4][5] This approach is particularly effective for separating isomers and for samples that are not soluble in aqueous solutions.[5] Less polar compounds, like this compound, will elute faster than more polar impurities.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), column thermostat, and a UV-Vis detector.
-
Columns:
-
Solvents: HPLC grade methanol, acetonitrile, water, n-hexane, and ethyl acetate.
-
Reagents: this compound reference standard (>99% purity), analytical grade formic acid (optional, for mobile phase modification).
-
Sample Preparation: 0.22 µm syringe filters.
Sample and Standard Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the initial mobile phase composition.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations in the range of 10-200 µg/mL for analytical method development.
-
Crude Sample Preparation:
-
Dissolve the crude this compound sample in the initial mobile phase to a concentration of approximately 10-20 mg/mL for preparative runs. The concentration may need to be optimized based on solubility and column loading capacity.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.[1]
-
Reversed-Phase HPLC Protocol
-
Column: C18 (10 x 250 mm, 5 µm)
-
Mobile Phase A: HPLC Grade Water
-
Mobile Phase B: HPLC Grade Acetonitrile
-
Gradient Program:
Time (min) %A %B 0.0 40 60 20.0 0 100 25.0 0 100 25.1 40 60 | 30.0 | 40 | 60 |
-
Flow Rate: 4.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 500 µL (for preparative scale, may be adjusted)
Normal-Phase HPLC Protocol
-
Column: Silica (10 x 250 mm, 5 µm)
-
Mobile Phase A: n-Hexane
-
Mobile Phase B: Ethyl Acetate
-
Isocratic Conditions: 95% A, 5% B
-
Flow Rate: 3.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 500 µL (for preparative scale, may be adjusted)
Data Presentation
The following tables summarize representative data obtained from the analytical development phase of the reversed-phase HPLC method for this compound purification.
Table 1: Chromatographic Parameters for this compound and Potential Impurities (RP-HPLC)
| Compound | Retention Time (min) | Peak Area (mAU*s) | Tailing Factor |
| Impurity 1 (Polar) | 3.5 | 150.2 | 1.1 |
| This compound | 12.8 | 5890.4 | 1.2 |
| Impurity 2 (Nonpolar) | 15.2 | 210.7 | 1.3 |
Table 2: Purity and Recovery Data for a Preparative RP-HPLC Run
| Sample | Initial Purity (%) | Collected Fraction Purity (%) | Recovery (%) |
| Crude this compound | 85.2 | 99.5 | 92.3 |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the HPLC purification of this compound.
Caption: Workflow for HPLC Purification of this compound.
Conclusion
The protocols detailed in this application note provide a comprehensive framework for the successful purification of this compound using both reversed-phase and normal-phase HPLC. The reversed-phase method, in particular, demonstrates excellent separation of the target compound from common impurities, yielding high purity and recovery rates. These methods are suitable for researchers, scientists, and professionals in the drug development and fragrance industries requiring high-purity this compound for their applications. Further method optimization may be required based on the specific impurity profile of the starting material.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 31416-78-1 [perflavory.com]
- 3. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 5. 順相 HPLC カラム | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. lcms.cz [lcms.cz]
Cyclohexyl Crotonate: A Versatile Michael Acceptor for Modern Organic Synthesis and Drug Discovery
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Cyclohexyl crotonate, the ester of cyclohexanol (B46403) and crotonic acid, is a valuable and versatile building block in organic synthesis. Its core utility lies in its function as a Michael acceptor, a class of compounds susceptible to conjugate addition reactions. This reactivity allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for the construction of complex molecular architectures. The resulting Michael adducts often serve as key intermediates in the synthesis of a wide array of fine chemicals, fragrances, and notably, pharmacologically active molecules. This document provides an in-depth overview of the applications of this compound as a Michael acceptor, complete with detailed experimental protocols and data to guide researchers in its effective utilization.
Theoretical Background: The Michael Addition Reaction
The Michael addition is a conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[1] The electron-withdrawing nature of the ester group in this compound polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and thus susceptible to attack by a wide range of nucleophiles. This reaction is typically catalyzed by a base, which serves to deprotonate the Michael donor, generating a resonance-stabilized nucleophile (e.g., an enolate). This nucleophile then adds to the β-carbon of the this compound, forming a new enolate intermediate which is subsequently protonated to yield the final Michael adduct.
Applications in Drug Development
The Michael adducts derived from this compound are of significant interest to the drug development community. The 1,5-dicarbonyl and related structural motifs generated through these reactions are present in numerous biologically active molecules. A particularly promising area of application is the development of novel anti-inflammatory and analgesic agents. Research has shown that certain Michael adducts can act as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[2] These enzymes are key players in the inflammatory cascade, responsible for the biosynthesis of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators. By inhibiting COX and LOX, these compounds can effectively reduce inflammation and pain.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent use in Michael addition reactions with various nucleophiles.
Protocol 1: Synthesis of this compound
This protocol details the Fischer-Speier esterification of crotonic acid with cyclohexanol.
Materials:
-
Cyclohexanol
-
Crotonic Acid
-
p-Toluenesulfonic acid (PTSA)
-
5% Sodium Carbonate solution
-
Water
-
Dean-Stark trap, condenser, and standard glassware
Procedure:
-
To a 2-L reaction flask equipped with a mechanical stirrer, thermocouple, Dean-Stark trap, and condenser, add cyclohexanol (220 g), crotonic acid (199 g), PTSA (8 g), and toluene (300 mL).[3]
-
Heat the reaction mixture to reflux (approximately 120-130 °C).[3]
-
Azeotropically remove water using the Dean-Stark trap. Continue refluxing for 4-5 hours, or until no more water is collected.[3]
-
Cool the reaction mixture to room temperature and quench with water (400 mL).[3]
-
Separate the organic layer and wash it with a 5% sodium carbonate solution (300 mL).[3]
-
Perform fractional distillation to purify the product. Collect the fraction at 104 °C at 13 mmHg to obtain pure this compound (yield: 290 g).[3]
Protocol 2: General Procedure for the Michael Addition of Thiols to this compound
This protocol describes a general method for the conjugate addition of thiols to this compound, a transformation that yields valuable β-thioethers.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl (B1604629) thiol)
-
Base (e.g., triethylamine, DBU)
-
Solvent (e.g., dichloromethane, THF)
-
Standard glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.
-
Add the thiol (1.1 equivalents) to the solution.
-
Add the base (0.1-1 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 3: General Procedure for the Michael Addition of Malonates to this compound
This protocol outlines the addition of active methylene (B1212753) compounds, such as diethyl malonate, to this compound.
Materials:
-
This compound
-
Diethyl malonate
-
Base (e.g., sodium ethoxide, potassium carbonate)
-
Solvent (e.g., ethanol, DMF)
-
Standard glassware
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of the base in the chosen solvent.
-
Add diethyl malonate (1.1 equivalents) dropwise to the base solution at 0 °C.
-
Stir the mixture for 15-30 minutes to ensure complete formation of the enolate.
-
Add a solution of this compound (1 equivalent) in the same solvent dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Data Presentation
The following table summarizes representative data for the Michael addition to crotonate esters, including examples with close analogs of this compound, to provide an indication of expected yields and reaction conditions.
| Michael Donor | Michael Acceptor | Catalyst/Base | Solvent | Time (h) | Yield (%) | Reference |
| n-Butylmagnesium bromide | sec-Butyl crotonate | CuCl | Ether | 3 | 70-75 | [4] |
| Diethyl malonate | Ethyl crotonate | NaOEt | Ethanol | 1 | ~90 | [5] |
| Thiophenol | Chalcone | None | Neat | 0.5 | 95 | |
| Nitromethane | Chalcone | NaOH | DMF | 2-4 | 85-92 | [6] |
| Cyclohexanone | β-Nitrostyrene | Proline/PTSA | Neat | 24 | 92 | [7] |
Experimental Workflow
The general workflow for a typical Michael addition experiment followed by product isolation and purification is outlined below.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Organocatalyzed highly stereoselective Michael addition of ketones to alkylidene malonates and nitroolefins using chiral primary-secondary diamine catalysts based on bispidine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Michael Addition Reactions Involving Cyclohexyl Crotonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Cyclohexyl crotonate, as a Michael acceptor, offers a sterically bulky ester group that can influence stereoselectivity and reaction kinetics. Its adducts are valuable intermediates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals, where the cyclohexyl moiety can impart desirable lipophilicity and metabolic stability.
This document provides detailed application notes and protocols for Michael addition reactions involving this compound with various classes of nucleophiles. While specific literature on this compound as a Michael acceptor is limited, the protocols herein are based on established methods for analogous bulky esters and provide a strong foundation for reaction development.
Data Presentation
The following table summarizes quantitative data for the Michael addition to this compound and related bulky esters, offering a comparative overview of yields and stereoselectivities under different catalytic conditions.
| Michael Acceptor | Nucleophile | Catalyst / Conditions | Yield (%) | Enantiomeric Excess (ee) (%) | Reference Type |
| This compound | Phenylboronic acid | Rh(acac)/BINAP complex | 97 | 91 | Specific |
| Isopropyl crotonate | Phenylboronic acid | 3 mol % Rh(acac)(C₂H₄)₂ / (S)-BINAP, 100 °C | >95 | >90 | Analogous |
| tert-Butyl crotonate | Benzylamine (B48309) | DBU (0.2 eq), Solvent-free, 75 °C, Microwave | 74 | N/A | Analogous |
| Methyl crotonate | Dimethyl malonate | Triethylamine (B128534), Reflux | High | N/A | Analogous |
| Various enones | Nitroalkanes | (S)-2-(...)-pyrrolidine / LiOAc | Good | up to 97 | Analogous |
| Ethyl acrylate | Thiophenol | Triethylamine (cat.), THF, rt | High | N/A | Analogous |
Reaction Mechanisms and Workflows
The general mechanism of the Michael addition involves the activation of a nucleophile (Michael donor) by a base or catalyst, followed by its 1,4-addition to the α,β-unsaturated ester (Michael acceptor). The resulting enolate is then protonated to yield the final product.
Caption: General mechanism of the base-catalyzed Michael addition reaction.
A typical experimental workflow for performing and analyzing a Michael addition reaction is depicted below. This workflow outlines the key stages from reaction setup to product characterization.
Caption: A typical experimental workflow for a Michael addition reaction.
Experimental Protocols
The following protocols provide detailed methodologies for key Michael addition reactions. While Protocol 1 is specific to a reaction type demonstrated with this compound, Protocols 2-5 are analogous procedures based on reactions with similar bulky esters and are expected to be readily adaptable.
Protocol 1: Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids
This protocol is based on the highly effective and enantioselective Hayashi-Miyaura reaction, which has been reported for this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (e.g., Phenylboronic acid, 1.4 equiv)
-
Rhodium(I) precursor (e.g., Rh(acac)(C₂H₄)₂, 3 mol%)
-
Chiral ligand (e.g., (S)-BINAP, 3.3 mol%)
-
Solvent (e.g., Dioxane/Water, 10:1 v/v)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for chromatography
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add Rh(acac)(C₂H₄)₂ (3 mol%) and (S)-BINAP (3.3 mol%).
-
Add the dioxane/water (10:1) solvent mixture and stir at room temperature for 30 minutes to allow for catalyst pre-formation.
-
Add this compound (1.0 equiv) and the arylboronic acid (1.4 equiv) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 5-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired β-aryl cyclohexyl ester.
-
Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Base-Catalyzed Addition of Malonates (Analogous Protocol)
This protocol describes a classic Michael addition using a soft carbon nucleophile, adapted from procedures with other alkyl crotonates.
Materials:
-
This compound (1.0 equiv)
-
Dialkyl malonate (e.g., Dimethyl malonate, 1.2 equiv)
-
Base (e.g., Triethylamine (TEA), 1.5 equiv, or catalytic sodium ethoxide)
-
Solvent (e.g., Ethanol or THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate and brine
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and dimethyl malonate (1.2 equiv) in the chosen solvent.
-
Add the base (e.g., triethylamine) to the solution.
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product via flash column chromatography (hexane/ethyl acetate) or distillation under reduced pressure.
Protocol 3: Aza-Michael Addition of Amines (Analogous Protocol)
This solvent-free protocol is adapted from microwave-assisted methods for the addition of amines to acrylates and crotonates.
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., Benzylamine, 2.0-4.0 equiv)
-
Catalyst (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 0.2 equiv, optional but recommended)
Procedure:
-
In a microwave reaction vessel, combine this compound (1.0 equiv), benzylamine (excess), and DBU (0.2 equiv).
-
Seal the vessel and place it in a microwave reactor. Heat the mixture to 75-100 °C for 1-4 hours.
-
Alternatively, the mixture can be heated in a sealed tube using a conventional oil bath at the same temperature for a longer duration (12-24 hours).
-
Monitor the reaction for the consumption of the starting material by GC-MS.
-
After completion, cool the mixture to room temperature.
-
Directly purify the crude product by flash column chromatography (eluting with a hexane/ethyl acetate gradient, often with 1% triethylamine to prevent streaking) to isolate the β-amino ester.
Protocol 4: Thiol-Michael Addition (Analogous Protocol)
This protocol outlines the base-catalyzed addition of thiols to an α,β-unsaturated ester, a highly efficient "click" reaction.
Materials:
-
This compound (1.0 equiv)
-
Thiol (e.g., Thiophenol or Dodecanethiol, 1.1 equiv)
-
Base (e.g., Triethylamine, 1.2 equiv)
-
Solvent (e.g., Anhydrous Tetrahydrofuran (THF))
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Add the thiol (1.1 equiv) followed by triethylamine (1.2 equiv).
-
Stir the reaction at room temperature for 2-6 hours. The reaction is often rapid and can be monitored by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
The crude product is often of high purity, but can be further purified by column chromatography if necessary.
Protocol 5: Organocatalytic Enantioselective Addition of Nitroalkanes (Analogous Protocol)
This protocol uses a chiral organocatalyst to achieve an enantioselective Michael addition of a nitroalkane, a versatile synthetic intermediate.
Materials:
-
This compound (1.0 equiv)
-
Nitroalkane (e.g., Nitropropane, 1.5 equiv)
-
Chiral organocatalyst (e.g., (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine, 10-20 mol%)
-
Additive (e.g., Lithium acetate or Benzoic acid, 10-20 mol%)
-
Solvent (e.g., Chloroform or Toluene)
Procedure:
-
To a vial, add the chiral organocatalyst (10-20 mol%) and the additive.
-
Add the solvent, followed by this compound (1.0 equiv) and the nitroalkane (1.5 equiv).
-
Stir the mixture at room temperature (or as optimized for the specific catalyst) for 24-72 hours.
-
Monitor the reaction by TLC or chiral HPLC on aliquots.
-
Once the reaction is complete, concentrate the mixture directly onto silica gel.
-
Purify the product by flash column chromatography (hexane/ethyl acetate gradient).
-
Determine the enantiomeric excess of the purified product by chiral HPLC analysis.
Application Notes and Protocols: Cyclohexyl Crotonate in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of cyclohexyl crotonate as a versatile building block in the synthesis of pharmaceutical intermediates. The core reactivity of this α,β-unsaturated ester lies in its susceptibility to conjugate addition reactions, enabling the formation of key carbon-carbon and carbon-heteroatom bonds. This document outlines the synthesis of this compound and provides a detailed protocol for a representative Michael addition reaction, a fundamental transformation for the elaboration into various pharmaceutically relevant scaffolds.
Introduction
This compound, an ester of crotonic acid and cyclohexanol, is a valuable precursor in organic synthesis. Its α,β-unsaturated carbonyl moiety serves as a Michael acceptor, reacting with a wide range of nucleophiles to introduce functionality at the β-position. This reactivity is instrumental in the construction of 1,5-dicarbonyl compounds and γ-amino acid derivatives, which are common structural motifs in a variety of active pharmaceutical ingredients (APIs). The cyclohexyl ester group can influence the solubility and pharmacokinetic properties of the resulting intermediates and can be readily hydrolyzed or transformed in later synthetic steps.
Data Presentation
Table 1: Synthesis of this compound
| Parameter | Value | Reference |
| Reactants | ||
| Cyclohexanol | 220 g | [1] |
| Crotonic Acid | 199 g | [1] |
| p-Toluenesulfonic acid (PTSA) | 8 g | [1] |
| Toluene | 300 mL | [1] |
| Reaction Conditions | ||
| Temperature | 120-130 °C (reflux) | [1] |
| Reaction Time | 4-5 hours | [1] |
| Product Information | ||
| Product | This compound | [1] |
| Yield | 290 g | [1] |
| Boiling Point | 104 °C at 13 mmHg | [1] |
| Spectroscopic Data (¹H NMR, 500 MHz, CDCl₃) | ||
| δ 6.95 ppm | (d, 1H, J=15.45 Hz, of q, J=6.92 Hz) | [1] |
| δ 5.83 ppm | (d, 1H, J=15.45 Hz, of q, J=1.48 Hz) | [1] |
| δ 4.77-4.88 ppm | (m, 1H) | [1] |
| δ 1.87 ppm | (d, 3H, J=6.92 Hz, of d, J=1.48 Hz) | [1] |
| δ 1.20-1.92 ppm | (m, 10H) | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the Fischer-Speier esterification of crotonic acid with cyclohexanol.
Materials:
-
Cyclohexanol (220 g)[1]
-
Crotonic acid (199 g)[1]
-
p-Toluenesulfonic acid (PTSA) (8 g)[1]
-
Toluene (300 mL)[1]
-
Water (for quenching)
-
5% Sodium carbonate solution
-
2-L reaction flask
-
Mechanical stirrer
-
Thermocouple
-
Dean-Stark trap
-
Condenser
-
Separatory funnel
-
Fractional distillation apparatus
Procedure:
-
Charge the 2-L reaction flask with cyclohexanol, crotonic acid, PTSA, and toluene.[1]
-
Assemble the flask with a mechanical stirrer, thermocouple, Dean-Stark trap, and condenser.[1]
-
Heat the reaction mixture to reflux (approximately 120-130 °C).[1]
-
Remove water azeotropically using the Dean-Stark trap.
-
Continue refluxing for 4-5 hours, or until no more water evolves.[1]
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding 400 mL of water.[1]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with 300 mL of 5% sodium carbonate solution.[1]
-
Perform fractional distillation of the organic layer to purify the this compound. The product has a boiling point of 104 °C at 13 mmHg.[1]
Protocol 2: General Procedure for the Michael Addition of Nitromethane (B149229) to this compound
This protocol outlines the conjugate addition of nitromethane to this compound to form cyclohexyl 3-methyl-4-nitrobutanoate, a versatile intermediate for γ-amino acids.
Materials:
-
This compound (1 equivalent)
-
Nitromethane (1.5 equivalents)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equivalents)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a solution of this compound in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add nitromethane.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add DBU to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Logical Workflow for Pharmaceutical Intermediate Synthesis
Caption: Synthetic pathway from starting materials to a γ-amino acid precursor.
Experimental Workflow for Michael Addition
Caption: Step-by-step workflow for the Michael addition of nitromethane.
References
Application Notes and Protocols: Cyclohexyl Crotonate in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of cyclohexyl crotonate as a monomer in polymer synthesis. Due to the limited direct research on the homopolymer of this compound, this document extrapolates potential properties and methodologies from studies on analogous poly(alkyl crotonate)s and polymers containing cyclohexyl moieties. The information herein is intended to serve as a foundational guide for researchers exploring the synthesis and application of poly(this compound) and its copolymers.
Introduction to this compound in Polymer Science
This compound, the ester of cyclohexanol (B46403) and crotonic acid, is a monomer that presents intriguing possibilities in polymer chemistry. The bulky, rigid cyclohexyl group is known to influence the thermal and mechanical properties of polymers, often increasing the glass transition temperature (Tg) and enhancing thermal stability.[1][2] The crotonate functionality, while less reactive than methacrylates, can undergo polymerization, particularly through controlled methods like group-transfer polymerization (GTP) or copolymerization with more reactive monomers.[3][4][5]
The combination of these two structural features in poly(this compound) could lead to materials with unique characteristics, potentially finding applications as specialty polymers, additives, or components in biodegradable materials, especially when copolymerized.[4][5]
Physicochemical Properties of this compound Monomer
A summary of the known physical and chemical properties of the this compound monomer is presented in Table 1. These properties are essential for designing polymerization reactions and for handling and storage of the monomer.
| Property | Value | Reference(s) |
| Chemical Name | Cyclohexyl-but-2-enoate | [6][7] |
| CAS Number | 31416-78-1 | [6][7] |
| Molecular Formula | C₁₀H₁₆O₂ | [6] |
| Molecular Weight | 168.23 g/mol | [6] |
| Appearance | Clear, colorless liquid | [6][7] |
| Boiling Point | 221-223 °C @ 760 mmHg | [8] |
| Flash Point | 83 °C (182 °F) | [6][8] |
| Solubility | Soluble in alcohol; Insoluble in water | [8] |
Predicted Properties of Poly(this compound)
| Property | Predicted Value / Characteristic | Basis for Prediction |
| Glass Transition Temp. (Tg) | > 100 °C | Poly(cyclohexyl methacrylate) has a Tg of 100 °C.[1] The cyclohexyl group generally increases Tg. |
| Thermal Stability | High | Poly(alkyl crotonate)s exhibit good thermal stability.[9] The rigid cyclohexyl group may further enhance this. |
| Solubility | Soluble in common organic solvents (e.g., THF, chloroform) | Based on the properties of similar acrylic and crotonate polymers. |
| Mechanical Properties | Likely rigid and potentially brittle | The bulky cyclohexyl group can restrict chain mobility, leading to higher modulus and lower elongation at break. |
| Biodegradability | Not inherently biodegradable | The carbon-carbon backbone is resistant to hydrolysis. Copolymerization would be needed to introduce degradable linkages.[4][5] |
Experimental Protocols
The following protocols are proposed based on established methods for the polymerization of other alkyl crotonates. Optimization will be necessary for this compound.
Protocol for Homopolymerization via Group-Transfer Polymerization (GTP)
GTP is a suitable method for the controlled polymerization of crotonate esters.[3][9]
Materials:
-
This compound (monomer), freshly distilled
-
1-methoxy-1-(trimethylsiloxy)-2-methyl-1-propene (MTS, initiator)
-
N-(trimethylsilyl)bis(trifluoromethanesulfonyl)imide (catalyst)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Methanol (B129727) (for quenching)
-
Hexane (for precipitation)
Procedure:
-
In a glovebox, add this compound (e.g., 50 mmol) and anhydrous CH₂Cl₂ (20 mL) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Add the initiator, MTS (e.g., 0.50 mmol).
-
In a separate vial, dissolve the catalyst (e.g., 0.050 mmol) in anhydrous CH₂Cl₂ (5 mL).
-
Cool the monomer solution to -40 °C in a suitable bath.
-
Add the catalyst solution dropwise to the monomer solution to initiate the polymerization.
-
Allow the reaction to proceed at -40 °C for 24 hours.
-
Quench the reaction by adding methanol (10 mL).
-
Warm the mixture to room temperature and remove the solvents under reduced pressure.
-
Dissolve the resulting polymer in a minimal amount of chloroform (B151607) and precipitate it by adding the solution dropwise to a large volume of vigorously stirred hexane.
-
Filter the precipitated polymer and dry it under vacuum to a constant weight.
Protocol for Radical Copolymerization with a Cyclic Ketene Acetal
Copolymerization with a monomer like 2-methylene-1,3-dioxepane (B1205776) (MDO) can introduce degradable ester linkages into the polymer backbone.[4][5]
Materials:
-
This compound (monomer 1)
-
2-methylene-1,3-dioxepane (MDO, monomer 2)
-
Azobisisobutyronitrile (AIBN, initiator)
-
Toluene, anhydrous
Procedure:
-
In a Schlenk tube, dissolve this compound, MDO, and AIBN in anhydrous toluene. The molar ratio of monomers can be varied to tailor the copolymer properties.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Place the sealed tube in an oil bath preheated to 70 °C.
-
Allow the polymerization to proceed for the desired time (e.g., 24 hours).
-
Cool the reaction to room temperature and open the tube to the atmosphere.
-
Precipitate the copolymer by pouring the solution into a large volume of cold methanol.
-
Collect the polymer by filtration and dry it under vacuum.
Potential Applications and Research Directions
While specific applications for poly(this compound) are not yet established, its predicted properties suggest several areas for research:
-
High-Temperature Coatings and Adhesives: The expected high Tg and thermal stability could make it a candidate for applications requiring heat resistance.
-
Biodegradable Polymers (as a Copolymer): When copolymerized with monomers that introduce hydrolyzable linkages, the resulting materials could be tailored for controlled degradation, which is relevant for drug delivery, medical implants, and environmentally friendly plastics.[4][5]
-
Optical Polymers: The cycloaliphatic structure may impart good optical clarity and a high refractive index, making it interesting for optical applications.
For drug development, the focus would be on copolymers. For instance, a copolymer of this compound and a hydrophilic, degradable monomer could potentially form nanoparticles for drug encapsulation. The cyclohexyl groups would contribute to the hydrophobic core, influencing drug loading and release kinetics.
Visualizing the Research Workflow
The following diagram illustrates a logical workflow for the investigation and application of this compound in polymer chemistry, highlighting the current state of knowledge and future research steps.
Caption: Workflow for this compound Polymer Research.
References
- 1. researchgate.net [researchgate.net]
- 2. ris.utwente.nl [ris.utwente.nl]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Degradable Alternating Copolymers by Radical Copolymerization of 2-Methylen-1,3-dioxepane and Crotonate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tadimety.com [tadimety.com]
- 7. tadimety.com [tadimety.com]
- 8. This compound, 31416-78-1 [thegoodscentscompany.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Cyclohexyl Crotonate in Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexyl crotonate is a vinyl monomer with potential applications in the synthesis of specialty polymers. The presence of the bulky, rigid cyclohexyl group is anticipated to impart unique thermal and mechanical properties to the resulting polymers, such as elevated glass transition temperatures and enhanced thermal stability. While the homopolymerization of alkyl crotonates via conventional free-radical methods is generally challenging due to steric hindrance from the β-methyl group, alternative polymerization techniques and copolymerization strategies offer viable routes to novel polymeric materials.[1][2] This document provides detailed application notes and experimental protocols for the polymerization of this compound, based on established methods for analogous alkyl crotonates.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₆O₂ |
| Molecular Weight | 168.23 g/mol |
| Appearance | Clear, colorless liquid |
| Boiling Point | 221-223 °C at 760 mmHg |
| Flash Point | 83 °C |
| Solubility | Soluble in alcohol; Insoluble in water |
Polymerization of this compound
Due to the limited reactivity of crotonate esters in free-radical homopolymerization, this section focuses on two more effective methods: Group Transfer Polymerization (GTP) for homopolymer synthesis and Free-Radical Copolymerization for the synthesis of copolymers.[2][3][4]
Application Note 1: Homopolymerization via Group Transfer Polymerization (GTP)
Group Transfer Polymerization is a living polymerization technique that is well-suited for acrylic and related monomers, including alkyl crotonates. It allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.[3][4] For this compound, GTP is a promising method to obtain its homopolymer, poly(this compound). The resulting polymer is expected to have a high glass transition temperature (Tg) due to the bulky cyclohexyl side group.
Experimental Protocol: Synthesis of Poly(this compound) via GTP
This protocol is adapted from established procedures for the group-transfer polymerization of other alkyl crotonates.[4]
Materials:
-
This compound (monomer)
-
1-methoxy-1-(trimethylsiloxy)-2-methyl-1-propene (MTS, initiator)
-
Mercury(II) iodide (HgI₂, catalyst)
-
Iodotriethylsilane (co-catalyst)
-
Toluene (solvent, anhydrous)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Preparation: All glassware should be flame-dried under vacuum and cooled under a stream of inert gas (Argon or Nitrogen). The solvent (toluene) must be freshly distilled and anhydrous. The monomer should be purified by passing through a column of basic alumina (B75360) to remove any inhibitors.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the catalyst (HgI₂) and co-catalyst (iodotriethylsilane) in anhydrous toluene.
-
Initiation: Add the initiator (MTS) to the reaction flask via syringe.
-
Polymerization: Slowly add the purified this compound monomer to the stirred reaction mixture at room temperature. The reaction is typically exothermic, and cooling may be required to maintain the desired reaction temperature.
-
Monitoring: The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by Gas Chromatography (GC) or ¹H NMR spectroscopy.
-
Termination and Precipitation: Once the desired conversion is reached, terminate the polymerization by adding a small amount of methanol. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Purification and Drying: Filter the precipitated polymer, wash it with fresh methanol, and dry it under vacuum at 60 °C to a constant weight.
Characterization:
-
Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC).
-
Chemical Structure: Confirmed by ¹H NMR and ¹³C NMR spectroscopy.
-
Thermal Properties: Glass transition temperature (Tg) and decomposition temperature (Td) determined by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), respectively.
Expected Polymer Properties:
Based on data from other poly(alkyl crotonate)s and polymers containing cyclohexyl groups, the following properties for poly(this compound) can be anticipated.[3][5]
| Property | Expected Value |
| Glass Transition Temperature (Tg) | > 150 °C |
| Decomposition Temperature (Td) | > 300 °C |
| Appearance | Rigid, transparent solid |
| Solubility | Soluble in THF, chloroform, toluene |
Application Note 2: Free-Radical Copolymerization
While free-radical homopolymerization of this compound is not efficient, it can be readily copolymerized with other vinyl monomers.[1][2] This approach is useful for modifying the properties of existing polymers or creating new materials with tailored characteristics. Due to the low reactivity ratio of crotonates, they tend to form alternating or random copolymers.[1][6] A common comonomer is vinyl acetate (B1210297), but others like acrylates, methacrylates, and styrenes can also be used.
Experimental Protocol: Synthesis of Poly(this compound-co-vinyl acetate)
This protocol describes a standard free-radical solution copolymerization.
Materials:
-
This compound (Monomer 1)
-
Vinyl acetate (Monomer 2)
-
Azobisisobutyronitrile (AIBN, initiator)
-
Toluene or Benzene (solvent)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Preparation: Purify the monomers to remove inhibitors. Vinyl acetate can be distilled under reduced pressure.
-
Reaction Setup: In a reaction vessel equipped with a condenser and a magnetic stirrer, dissolve the desired molar ratio of this compound and vinyl acetate in the solvent.
-
Initiation: Add the initiator (AIBN) to the monomer solution. The amount of initiator will depend on the desired molecular weight.
-
Polymerization: Deoxygenate the solution by bubbling with an inert gas for 20-30 minutes. Then, heat the reaction mixture to the appropriate temperature (typically 60-80 °C for AIBN) under an inert atmosphere.
-
Monitoring and Termination: To determine reactivity ratios, keep the conversion low (<10%) and vary the initial monomer feed ratio.[7] The reaction can be terminated by rapid cooling.
-
Precipitation and Purification: Precipitate the copolymer by pouring the reaction solution into a large excess of a non-solvent like methanol. Filter the precipitate, wash it, and dry it under vacuum.
Characterization:
-
Copolymer Composition: Determined by ¹H NMR spectroscopy or elemental analysis.
-
Reactivity Ratios: Calculated using methods like Fineman-Ross or Kelen-Tudos from copolymer composition data at low conversions.
-
Thermal and Mechanical Properties: Analyzed by DSC, TGA, and Dynamic Mechanical Analysis (DMA).
Expected Copolymer Properties and Reactivity Ratios:
The reactivity ratios for the copolymerization of a crotonate (M1) with vinyl acetate (M2) are expected to show r1 ≈ 0 and r2 > 1, indicating that the crotonate radical prefers to add to a vinyl acetate monomer, and the vinyl acetate radical also prefers to add to another vinyl acetate monomer, but will incorporate the crotonate.[1] This leads to a statistical copolymer with isolated crotonate units.
| Reactivity Ratio | Expected Value |
| r₁ (this compound) | ~ 0 |
| r₂ (Vinyl Acetate) | > 1 |
The incorporation of this compound into a polymer like poly(vinyl acetate) is expected to increase its glass transition temperature and hydrophobicity.
Visualizations
Polymerization Workflow
Caption: General workflow for the synthesis and characterization of polymers from this compound.
Copolymerization Scheme
Caption: Kinetic scheme for the free-radical copolymerization of this compound (M1).
References
- 1. Degradable Alternating Copolymers by Radical Copolymerization of 2-Methylen-1,3-dioxepane and Crotonate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ris.utwente.nl [ris.utwente.nl]
- 6. Copolymer overview [copoldb.jp]
- 7. Synthesis, Characterization and Reactivity Ratio Study of Poly(di(tri-n-butyltin) citraconate-co-N-vinylimidazole) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Sensory Evaluation of Cyclohexyl Crotonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the sensory evaluation of Cyclohexyl crotonate, a fragrance ingredient with a complex and versatile aromatic profile. The following sections detail its organoleptic properties, protocols for quantitative and qualitative sensory panel testing, and the underlying biological mechanism of odor perception.
Organoleptic Profile of this compound
This compound (CAS No. 31416-78-1) is a clear, colorless liquid widely used in fine fragrances, soaps, and detergents.[1] Its scent is characterized by a multifaceted combination of notes, making it a valuable component in various fragrance formulations.
Qualitative Description: The odor profile of this compound is predominantly fruity, with additional sweet, floral, green, and woody characteristics.[2] Some evaluators also perceive amber, balsamic, and citrus undertones.[2] A more detailed breakdown of its sensory descriptors includes:
-
Primary Notes: Fruity, Sweet, Green, Apple-like
-
Secondary Notes: Pear, Pineapple, Caramel, Walnut, Oily, Radish
Odor Strength and Substantivity: this compound is described as having a medium odor strength and is moderately stable in alkali bases.[1] It demonstrates good substantivity, with its scent lasting for approximately 48 hours on a blotter.[1]
Quantitative Sensory Data
While extensive qualitative descriptions of this compound's aroma are available, publicly accessible quantitative data from trained sensory panels is limited. The following table presents an illustrative sensory profile with hypothetical intensity ratings on a 10-point scale (where 0 = not perceived and 10 = very strong). This demonstrates how data from a Quantitative Descriptive Analysis (QDA) would be structured for comparative purposes.
| Sensory Attribute | Mean Intensity Score (0-10) |
| Fruity | 7.5 |
| Apple | 6.0 |
| Pear | 4.5 |
| Pineapple | 3.0 |
| Sweet | 6.8 |
| Caramel | 2.5 |
| Floral | 5.2 |
| Green | 4.8 |
| Woody | 3.5 |
| Amber | 2.0 |
| Balsamic | 1.5 |
| Citrus | 1.0 |
Note: The data in this table is illustrative and intended to serve as a template for presenting results from a sensory panel evaluation. Actual values would be determined through rigorous experimental testing.
Experimental Protocols for Sensory Evaluation
To obtain reliable and reproducible sensory data for this compound, standardized protocols are essential. The following sections outline the methodology for panelist selection and a Quantitative Descriptive Analysis (QDA).
Panelist Selection and Training
Objective: To assemble a panel of trained individuals capable of consistently identifying and quantifying the sensory attributes of this compound.
Procedure:
-
Recruitment: Recruit 10-15 individuals who are regular users of fragranced products. Screen candidates for any allergies, sensitivities, or medical conditions that could affect their sense of smell.
-
Screening: Assess candidates for their ability to discriminate between different odor intensities and their capacity to describe scents verbally. Triangle tests and ranking tests using standard aroma chemicals can be employed for this purpose.
-
Training: Conduct a series of training sessions (approximately 15-20 hours) to familiarize the selected panelists with the sensory evaluation of fruity esters.
-
Descriptor Generation: Introduce panelists to a range of reference aroma chemicals representing fruity, floral, green, sweet, and woody notes. Through group discussion, the panel will develop a consensus on a lexicon of sensory descriptors for these notes.
-
Intensity Scaling: Train panelists to use a 10-point unstructured line scale for rating the intensity of each descriptor. Provide reference standards to anchor the scale (e.g., a low concentration of isoamyl acetate (B1210297) for a low "fruity" score and a high concentration for a high score).
-
Practice and Validation: Conduct practice evaluation sessions with various fruity esters, including this compound, to ensure panelists are using the descriptors and intensity scale consistently.
-
Quantitative Descriptive Analysis (QDA) Protocol
Objective: To quantitatively determine the sensory profile of this compound.
Materials:
-
This compound (95% minimum purity)
-
Odorless solvent (e.g., diethyl phthalate (B1215562) or ethanol)
-
Glass vials with PTFE-lined caps
-
Perfumer's smelling strips (blotters)
-
Sensory evaluation booths with controlled temperature, humidity, and ventilation
-
Data collection software or paper ballots
Procedure:
-
Sample Preparation: Prepare a solution of this compound at a concentration of 10% in the chosen solvent. Prepare coded, randomized samples for blind evaluation.
-
Evaluation Environment: Conduct the evaluation in individual sensory booths under white light to minimize distractions and sensory interference.
-
Sample Presentation: Dip smelling strips into the prepared solutions for a standardized duration and present them to the panelists in coded vials. The order of sample presentation should be randomized for each panelist.
-
Evaluation: Instruct panelists to evaluate the aroma of each sample by sniffing the smelling strip.
-
Data Collection: Panelists will rate the intensity of each agreed-upon sensory descriptor using the 10-point unstructured line scale.
-
Palate Cleansing: A mandatory break of at least 2 minutes is required between samples. During this time, panelists should cleanse their olfactory palate by smelling their own skin or an unscented cloth.
-
Data Analysis:
-
Collect the intensity ratings from all panelists for each descriptor.
-
Perform an Analysis of Variance (ANOVA) to determine if there are statistically significant differences in the intensity ratings across the panel for each attribute.
-
Calculate the mean intensity score for each descriptor to generate the quantitative sensory profile.
-
Visualize the data using a spider or radar plot for a graphical representation of the sensory profile.
-
Olfactory Signaling Pathway
The perception of odorants like this compound begins with the interaction of the molecule with olfactory receptors in the nasal cavity. These receptors are G protein-coupled receptors (GPCRs). The binding of an odorant molecule initiates a signal transduction cascade, leading to the perception of smell.
References
Application Notes and Protocols for the Enzymatic Hydrolysis of Cyclohexyl Crotonate for Chiral Resolution
For Researchers, Scientists, and Drug Development Professionals
Introduction
The production of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as the stereochemistry of a drug molecule is critical to its pharmacological activity and can minimize adverse side effects.[1] Enzymatic kinetic resolution has emerged as a powerful and environmentally benign method for obtaining chiral molecules due to the high enantioselectivity of enzymes and the mild reaction conditions required.[1][2] This document provides detailed application notes and protocols for the chiral resolution of cyclohexyl crotonate via enzymatic hydrolysis, a process that yields chiral cyclohexanol (B46403) and crotonic acid, both valuable building blocks in organic synthesis. Lipases, particularly Candida antarctica lipase (B570770) B (CALB), are versatile and widely used biocatalysts for such resolutions due to their broad substrate specificity and high stability.[3][4][5][6][7]
Principle of Kinetic Resolution
Kinetic resolution is a process for separating a racemic mixture based on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. In the enzymatic hydrolysis of racemic this compound, a lipase will selectively hydrolyze one enantiomer of the ester at a much faster rate than the other. This results in a mixture containing one enantiomer of the unreacted ester and one enantiomer of the alcohol product, which can then be separated. For optimal resolution, the reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess (ee) for both the remaining substrate and the product.[1]
Experimental Workflow
The overall experimental workflow for the enzymatic hydrolysis of this compound is depicted below.
References
- 1. benchchem.com [benchchem.com]
- 2. Application of Lecitase® Ultra-Catalyzed Hydrolysis to the Kinetic Resolution of (E)-4-phenylbut-3-en-2-yl Esters | MDPI [mdpi.com]
- 3. Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening of solvents for favoring hydrolytic activity of Candida antarctica Lipase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids [frontiersin.org]
- 7. corvay-specialty.com [corvay-specialty.com]
Application Notes and Protocols for Cross-Coupling Reactions Utilizing Cyclohexyl Crotonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of cyclohexyl crotonate in palladium-catalyzed cross-coupling reactions. While direct literature examples specifically utilizing this compound are limited, this document outlines generalized protocols and key considerations based on well-established methodologies for similar α,β-unsaturated esters and aldehydes. The information herein is intended to serve as a foundational guide for researchers looking to explore the synthetic possibilities of this versatile substrate.
Introduction to Cross-Coupling Reactions and this compound
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1] These reactions, including the Heck, Suzuki, and Sonogashira couplings, have revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]
This compound, an α,β-unsaturated ester, presents itself as a potentially valuable building block in such transformations. The electron-withdrawing nature of the ester group activates the double bond for various coupling reactions. The cyclohexyl moiety can influence solubility, steric hindrance, and the properties of the final product.
Heck Reaction with this compound
The Heck reaction, or the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide or triflate with an alkene, catalyzed by a palladium complex in the presence of a base.[1] This reaction is a powerful tool for the synthesis of substituted alkenes.[1] While specific examples with this compound are not prevalent, protocols for the Heck reaction with crotonaldehyde (B89634) and other crotonates can be adapted.[2]
Generalized Heck Reaction Protocol
This protocol is adapted from established procedures for similar α,β-unsaturated compounds and serves as a starting point for optimization with this compound.
Reaction Scheme:
Materials:
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
This compound
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Phosphine (B1218219) ligand (e.g., tri(o-tolyl)phosphine, triphenylphosphine)
-
Base (e.g., triethylamine, sodium acetate)
-
Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (B52724) (MeCN))
-
Anhydrous reaction vessel
-
Magnetic stirrer and heating mantle
Procedure:
-
To an oven-dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).
-
Add the anhydrous solvent (5 mL) and stir the mixture for 10 minutes at room temperature.
-
Add this compound (1.2 mmol) and the base (1.5 mmol) to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
Table 1: Representative Heck Reaction Conditions for Crotonate-like Substrates
| Aryl Halide | Olefin | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Iodobenzene | Crotonaldehyde | Pd(OAc)₂ (2) | - | NaOAc | NMP | 90 | ~70-80 | [2] |
| 4-Bromoacetophenone | Ethyl acrylate | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | DMF | 100 | 95 | General Protocol |
| 4-Iodotoluene | Methyl crotonate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | DMF | 110 | 88 | General Protocol |
NMP = N-Methyl-2-pyrrolidone
Suzuki-Miyaura Coupling with this compound Derivatives
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (boronic acid or ester) and an organohalide or triflate.[3] For α,β-unsaturated esters, the reaction typically involves a vinyl boronic acid or a vinyl halide derivative of the crotonate.
Generalized Suzuki-Miyaura Coupling Protocol
This protocol outlines a general procedure for the coupling of a vinyl boronic acid with an aryl halide, which could be conceptually applied to derivatives of this compound.
Reaction Scheme:
Materials:
-
Aryl halide (1.0 mmol)
-
Vinylboronic acid or ester (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 mmol)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water)
-
Anhydrous reaction vessel
-
Magnetic stirrer and heating mantle
Procedure:
-
In a reaction vessel, dissolve the aryl halide (1.0 mmol) and the vinylboronic acid (1.2 mmol) in the organic solvent (e.g., 4 mL of toluene).
-
Add an aqueous solution of the base (e.g., 2 mL of 2M K₂CO₃).
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to the mixture.
-
Heat the reaction to 80-100 °C and stir vigorously until the starting materials are consumed (monitored by TLC or GC).
-
After cooling to room temperature, separate the organic layer.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the product by column chromatography.
Table 2: Representative Suzuki-Miyaura Reaction Conditions
| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 95 | General Protocol |
| 1-Iodonaphthalene | 2-Thiopheneboronic acid | PdCl₂(dppf) (2) | K₃PO₄ | Dioxane | 90 | 92 | General Protocol |
| 4-Chlorobenzonitrile | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) with SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 89 | General Protocol |
Sonogashira Coupling with this compound Derivatives
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst.[4] Similar to the Suzuki coupling, this reaction would typically involve a vinyl halide derivative of this compound.
Generalized Sonogashira Coupling Protocol
This protocol provides a general method for the Sonogashira coupling, which can be adapted for derivatives of this compound.
Reaction Scheme:
Materials:
-
Aryl or vinyl halide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-3 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Base (e.g., triethylamine, diisopropylamine)
-
Solvent (e.g., THF, DMF)
-
Anhydrous, degassed reaction vessel
-
Magnetic stirrer
Procedure:
-
To a degassed, anhydrous reaction flask under an inert atmosphere, add the aryl or vinyl halide (1.0 mmol), the palladium catalyst (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Add the anhydrous solvent (5 mL) and the amine base (2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC or GC).
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Table 3: Representative Sonogashira Reaction Conditions
| Halide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 95 | General Protocol |
| 4-Bromopyridine | Trimethylsilylacetylene | Pd(OAc)₂ (2) with PPh₃ (4) | CuI (5) | i-Pr₂NH | DMF | 50 | 88 | General Protocol |
| 1-Bromo-4-nitrobenzene | 1-Hexyne | PdCl₂(dppf) (3) | CuI (3) | Et₃N | Dioxane | 60 | 91 | General Protocol |
Visualizations
Heck Reaction Catalytic Cycle
Caption: Catalytic cycle of the Heck reaction.
Experimental Workflow for a Generic Cross-Coupling Reaction
Caption: General experimental workflow.
Conclusion
This compound holds promise as a substrate in various palladium-catalyzed cross-coupling reactions. While direct examples are scarce, the established reactivity of similar α,β-unsaturated systems provides a strong basis for developing successful protocols. The application notes and generalized methods presented here offer a starting point for researchers to explore the synthetic utility of this compound. It is crucial to note that optimization of reaction conditions, including catalyst, ligand, base, and solvent, will be necessary to achieve high yields and selectivity for this specific substrate.
References
Application Notes and Protocols: Cyclohexyl Crotonate as a Potential Flavoring Agent in Food Science Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Cyclohexyl crotonate is not currently listed as a FEMA GRAS (Generally Recognized as Safe) substance for use as a flavoring agent in food. The following application notes and protocols are intended for research purposes only to investigate its sensory properties, stability, and potential applications. All experiments should be conducted in accordance with laboratory safety guidelines and regulatory requirements.
Application Notes
This compound (CAS 31416-78-1) is an ester with a characteristic fruity, sweet, floral, green, and woody aroma.[1] While primarily used in the fragrance industry, its organoleptic profile suggests a potential for investigation as a flavoring agent in food systems. These notes provide an overview of its properties and outline potential research applications in food science.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and stability assessment in food matrices.
| Property | Value | Reference |
| Synonyms | Cyclohexyl (E)-2-butenoate | [2] |
| CAS Number | 31416-78-1 | [3] |
| Molecular Formula | C10H16O2 | [3] |
| Molecular Weight | 168.23 g/mol | [3] |
| Appearance | Colorless clear liquid (est.) | [1][3] |
| Boiling Point | 221.00 to 223.00 °C @ 760.00 mm Hg | [1] |
| Flash Point | 83.33 °C (182.00 °F) TCC | [1][2] |
| Solubility | Soluble in alcohol; Insoluble in water | [1] |
| Log P (o/w) | 3.376 (est.) | [1] |
Table 1: Physicochemical properties of this compound.
Organoleptic Profile
This compound possesses a complex aroma profile. Its primary descriptors are fruity, sweet, floral, green, and woody.[1] Further sensory analysis is required to identify specific flavor notes and its potential synergies with other flavoring compounds in various food applications.
Potential Research Applications
-
Sensory Evaluation: Characterization of the sensory profile of this compound in different food matrices (e.g., beverages, dairy products, baked goods) to determine its flavor contribution and potential off-notes.
-
Flavor Stability: Assessment of the stability of this compound under various processing and storage conditions, such as changes in pH, temperature, and light exposure.
-
Flavor Synergy: Investigation of the synergistic or masking effects of this compound when combined with other flavoring agents.
-
Comparative Analysis: Comparison of the sensory and chemical properties of this compound with structurally similar and commercially available flavoring esters.
Experimental Protocols
The following protocols provide detailed methodologies for the sensory evaluation and stability testing of this compound for research purposes.
Protocol for Quantitative Descriptive Analysis (QDA)
This protocol outlines a method for the detailed sensory characterization of this compound.
Objective: To identify and quantify the sensory attributes of this compound in a neutral food base.
Materials:
-
This compound (food-grade, for research)
-
Neutral food base (e.g., spring water, unsalted crackers, plain yogurt)
-
Reference standards for sensory attributes (e.g., solutions of sucrose (B13894) for sweetness, citric acid for sourness, etc.)
-
Sensory evaluation booths with controlled lighting and ventilation
-
Coded sample cups
-
Palate cleansers (e.g., deionized water, unsalted crackers)
Procedure:
-
Panelist Selection and Training:
-
Recruit 10-12 individuals with prior experience in sensory evaluation.
-
Screen panelists for their ability to detect and describe basic tastes and relevant aromas.
-
Conduct training sessions (10-15 hours) to develop a consensus on sensory descriptors for this compound and the use of the intensity scale. Provide reference standards to anchor the panel.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
-
Prepare dilutions of this compound in the neutral food base at varying concentrations (e.g., 0.1, 0.5, and 1.0 ppm).
-
Present 15 mL of each sample in identical, coded, odorless containers at a controlled temperature (e.g., 22 ± 1°C).
-
The order of sample presentation should be randomized for each panelist.
-
-
Sensory Evaluation:
-
Conduct the evaluation in individual sensory booths.
-
Instruct panelists to evaluate the aroma of each sample first, followed by the flavor.
-
Panelists should rate the intensity of each agreed-upon sensory descriptor using a 15-point unstructured line scale (0 = not perceived, 15 = very strong).
-
A mandatory 2-minute break is required between samples, during which panelists cleanse their palate.
-
-
Data Analysis:
-
Collect the intensity ratings from each panelist for each descriptor and sample.
-
Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences between the samples for each descriptor.
-
Use post-hoc tests (e.g., Tukey's HSD) to identify which sample concentrations differ significantly.
-
Generate a spider web plot to visualize the sensory profile of each concentration.
-
Protocol for Flavor Stability Testing
This protocol describes a method to assess the stability of this compound in a model beverage system under accelerated storage conditions.
Objective: To evaluate the impact of temperature and light exposure on the chemical and sensory stability of this compound.
Materials:
-
This compound
-
Model beverage system (e.g., 10% sucrose solution with 0.1% citric acid)
-
Clear and amber glass bottles
-
Environmental chambers set at different temperatures (e.g., 20°C, 30°C, 40°C)
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Sensory panel (as described in Protocol 2.1)
Procedure:
-
Sample Preparation:
-
Prepare a batch of the model beverage containing a known concentration of this compound (e.g., 0.5 ppm).
-
Divide the batch into two sets: one to be stored in clear glass bottles (light exposure) and the other in amber glass bottles (light protected).
-
Further divide each set into three subsets for storage at 20°C, 30°C, and 40°C.
-
-
Storage Study:
-
Place the samples in the respective environmental chambers.
-
Withdraw samples at predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
-
Chemical Analysis:
-
At each time point, extract the volatile compounds from the beverage samples using a suitable method (e.g., solid-phase microextraction - SPME).
-
Analyze the extracts by GC-MS to quantify the concentration of this compound.
-
Identify and quantify any degradation products.
-
-
Sensory Analysis:
-
At each time point, conduct a sensory evaluation of the stored samples using a trained panel. A triangle test can be used to determine if there is a perceivable difference between the stored samples and a freshly prepared control.
-
If a significant difference is detected, a descriptive analysis can be performed to characterize the changes in the flavor profile.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each storage condition to determine its degradation kinetics.
-
Correlate the chemical data with the sensory data to understand the impact of degradation on the flavor profile.
-
Signaling Pathways and Experimental Workflows
Flavor Perception Signaling Pathways
The perception of flavor is a complex process involving multiple receptors and signaling pathways. Sweet, umami, and bitter tastes are primarily mediated by G-protein coupled receptors (GPCRs).[4][5][6][7][8][9][10] The fruity and floral notes of esters like this compound are perceived through olfactory receptors, but their taste profile would interact with these gustatory pathways.
Figure 1: Simplified signaling pathways for sweet, umami, and bitter taste perception.
Some flavor compounds can also elicit sensations of pungency or heat through the activation of transient receptor potential (TRP) channels, such as TRPV1.[1][11][12][13]
Figure 2: Simplified signaling pathway for chemesthetic sensations via the TRPV1 receptor.
Experimental Workflows
The following diagrams illustrate the workflows for the experimental protocols described above.
Figure 3: Workflow for Quantitative Descriptive Analysis (QDA) of this compound.
References
- 1. TRPs in Taste and Chemesthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, 31416-78-1 [thegoodscentscompany.com]
- 3. tadimety.com [tadimety.com]
- 4. G Protein-Coupled Receptors in Taste Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Molecular basis of taste sense: involvement of GPCR receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. axxam.com [axxam.com]
- 8. Taste - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Taste Perception of Sweet, Sour, Salty, Bitter, and Umami and Changes Due to l-Arginine Supplementation, as a Function of Genetic Ability to Taste 6-n-Propylthiouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential Effect of TRPV1 Modulators on Neural and Behavioral Responses to Taste Stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Cyclohexyl Crotonate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of cyclohexyl crotonate synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via Fischer-Speier esterification.
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inefficient Water Removal: Water is a byproduct of the esterification reaction, and its presence can inhibit the reaction from proceeding to completion.[1] | Use a Dean-Stark apparatus to azeotropically remove water from the reaction mixture. Ensure the apparatus is set up correctly and that the solvent being used forms an azeotrope with water (e.g., toluene).[1][2] |
| Reaction Not at Equilibrium or Incomplete: The reaction may not have been allowed to run long enough to reach equilibrium. | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion. Consider extending the reaction time if necessary.[1] | |
| Catalyst Inactivity or Insufficient Amount: The acid catalyst (e.g., p-toluenesulfonic acid) may be old, inactive, or used in an insufficient quantity. | Use a fresh, active catalyst. The typical catalytic loading for p-TSA is 1-5 mol% relative to the limiting reactant.[1] | |
| Suboptimal Reactant Ratio: An equimolar ratio of cyclohexanol (B46403) and crotonic acid may not be sufficient to drive the reaction forward. | Use an excess of one reactant, typically the less expensive one (cyclohexanol), to shift the equilibrium towards the product side. A molar ratio of 1.5 to 3 equivalents of cyclohexanol to crotonic acid is often effective.[1] | |
| Presence of Starting Material in Final Product | Incomplete Reaction: As with low yield, the presence of starting materials can indicate that the reaction has not gone to completion. | Refer to the solutions for "Low or No Product Yield" to ensure the reaction is complete. |
| Inefficient Purification: The workup and purification steps may not be adequate to remove unreacted starting materials. | After the reaction, neutralize the acid catalyst by washing the organic layer with a weak base solution (e.g., 5% sodium carbonate or saturated sodium bicarbonate).[1][2] Wash with water and/or brine to remove excess cyclohexanol.[1] Purify the crude product via vacuum distillation.[1][2] | |
| Formation of Side Products/Impurities | High Reaction Temperature: Excessive heat can lead to side reactions, such as the polymerization of crotonic acid or dehydration of cyclohexanol. | Maintain the reaction temperature within the optimal range. For toluene (B28343), a reflux temperature of 120-130°C is typical.[2] |
| Use of Crotonyl Chloride: While an alternative, using crotonyl chloride can lead to the formation of HCl, which can cause other side reactions if not properly managed. | If using crotonyl chloride, the reaction should be carried out in the presence of a base to neutralize the HCl formed.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and scalable method for synthesizing this compound is the Fischer-Speier esterification. This method involves reacting cyclohexanol with crotonic acid in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TSA), and typically an azeotropic solvent like toluene to remove the water byproduct.[1][2]
Q2: What are the key factors influencing the yield of this compound synthesis?
A2: The primary factors that affect the yield are:
-
Reactant Ratio: Employing an excess of cyclohexanol can shift the reaction equilibrium to favor product formation.[1]
-
Catalyst: The choice and concentration of the acid catalyst are crucial for the reaction rate.
-
Water Removal: Continuous removal of water is essential to drive the equilibrium towards the ester.[1][2]
-
Temperature: The reaction requires heating to proceed at a practical rate.[2]
Q3: Are there alternative methods for synthesizing this compound?
A3: Yes, alternative methods include:
-
From Crotonyl Chloride: Reacting cyclohexanol with crotonyl chloride. This method is often faster but requires handling of the more reactive and corrosive acyl chloride.[3]
-
Transesterification: Reacting an ester of crotonic acid (e.g., methyl crotonate or ethyl crotonate) with cyclohexanol in the presence of a catalyst.[4] This can be advantageous under certain conditions and can also be catalyzed by enzymes (lipases) for a greener approach.[4]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the limiting starting material (typically crotonic acid). Gas Chromatography (GC) can also be used for a more quantitative analysis of the reaction mixture over time.[1]
Q5: What are the typical reaction conditions for Fischer-Speier esterification of this compound?
A5: A common set of conditions involves refluxing a mixture of cyclohexanol, crotonic acid, a catalytic amount of p-toluenesulfonic acid, and toluene as a solvent in a flask equipped with a Dean-Stark trap. The reaction is typically heated to 120-130°C and monitored until no more water is collected.[2]
Experimental Protocols
Key Experiment: Fischer-Speier Esterification of this compound
This protocol is a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Cyclohexanol
-
Crotonic Acid
-
p-Toluenesulfonic acid (p-TSA)
-
Toluene
-
5% Sodium Carbonate Solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add cyclohexanol, crotonic acid, a catalytic amount of p-TSA, and toluene.
-
Reaction: Heat the mixture to reflux (approximately 120-130°C) with vigorous stirring. The toluene-water azeotrope will distill and collect in the Dean-Stark trap. Water will separate to the bottom of the trap.
-
Monitoring: Continue refluxing until no more water is collected in the Dean-Stark trap, which typically takes 4-5 hours.[2] The reaction can also be monitored by TLC for the disappearance of crotonic acid.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a 5% sodium carbonate solution to neutralize the acid catalyst and remove any unreacted crotonic acid.
-
Wash the organic layer with water and then with brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.[2]
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Cyclohexanol | 100.16 | 161.1 | 0.962 |
| Crotonic Acid | 86.09 | 185 | 1.018 |
| This compound | 168.24 | 221-223 | ~0.95 |
| Toluene | 92.14 | 110.6 | 0.867 |
Table 2: Example Reaction Parameters for High Yield
| Parameter | Value |
| Cyclohexanol:Crotonic Acid Molar Ratio | 1.5:1 to 3:1 |
| Catalyst (p-TSA) Loading | 1-5 mol% (relative to crotonic acid) |
| Solvent | Toluene |
| Temperature | 120-130 °C (reflux) |
| Reaction Time | 4-5 hours (or until water collection ceases) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Cyclohexyl Crotonate Purification
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of cyclohexyl crotonate.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities in crude this compound?
A1: Common impurities depend on the synthetic route. In a typical esterification of crotonic acid and cyclohexanol (B46403), impurities may include unreacted starting materials (cyclohexanol and crotonic acid), the acid catalyst (e.g., p-toluenesulfonic acid), and potential byproducts like dicyclohexyl ether, which can form at high reaction temperatures.[1]
Q2: How can I remove the acid catalyst after the reaction?
A2: The acid catalyst can be neutralized and removed by washing the crude product with a basic aqueous solution. A liquid-liquid extraction using a separatory funnel with a saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (B78521) (NaOH) solution is effective. The acid catalyst is converted to its salt, which is soluble in the aqueous layer and can be separated from the organic layer containing the product.[1]
Q3: My product has formed an emulsion during the aqueous wash. How can I resolve this?
A3: Emulsions can occur from vigorous shaking during liquid-liquid extraction. To break an emulsion, you can:
-
Let the mixture stand undisturbed for a longer duration.
-
Gently swirl the separatory funnel.
-
Add a small amount of brine (saturated NaCl solution) to increase the density of the aqueous phase.[1]
-
Filter the mixture through a pad of glass wool or Celite.[1]
Q4: What is the most effective method to separate unreacted cyclohexanol from this compound?
A4: Fractional distillation is a suitable method for separating this compound from unreacted cyclohexanol due to their different boiling points.[1] Cyclohexanol has a lower boiling point and will distill first.
Q5: Is column chromatography a viable purification method for this compound?
A5: Yes, column chromatography is an effective technique for purifying this compound, particularly for removing non-volatile impurities and closely related byproducts.[1][2] A common setup involves using a silica (B1680970) gel stationary phase with a non-polar mobile phase, such as a mixture of hexane (B92381) and an ester like methyl tert-butyl ether (MTBE) or ethyl acetate.[1][2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Purified Product | - Incomplete reaction. - Loss of product during aqueous workup. - Inefficient distillation or chromatography. | - Monitor the reaction to completion (e.g., by TLC or GC). - Ensure proper separation of layers during extraction. - Use an efficient fractionating column for distillation. - Optimize the solvent system for column chromatography. |
| Product Contaminated with Starting Materials | - Incomplete reaction. - Inefficient purification. | - Drive the reaction to completion. - For unreacted cyclohexanol, perform fractional distillation.[1] - For unreacted crotonic acid, perform a basic aqueous wash. |
| Product is Discolored (e.g., yellowish oil) | - Presence of impurities. - Thermal decomposition. | - Purify by column chromatography over silica gel.[2] - Distill under reduced pressure (e.g., Kugelrohr distillation) to lower the boiling point and prevent decomposition.[2] |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is suitable for separating this compound from volatile impurities with different boiling points, such as unreacted cyclohexanol.
Procedure:
-
Setup: Assemble a fractional distillation apparatus with a fractionating column.
-
Distillation: Heat the crude this compound. The component with the lower boiling point (cyclohexanol) will vaporize first, rise through the column, condense, and be collected in the receiving flask.
-
Fraction Collection: Monitor the temperature at the distillation head. Collect the fraction that distills at the boiling point of cyclohexanol (approximately 161°C at atmospheric pressure).
-
Product Collection: After the lower-boiling fraction is collected, the temperature will stabilize or rise. Increase the heating to distill the this compound. A patent for a similar compound, but-2-enoic acid cyclohexyl ester, indicates a boiling point of 104°C at 13 mmHg.[3]
Protocol 2: Purification by Column Chromatography
This protocol is effective for removing non-volatile impurities and byproducts.
Procedure:
-
Slurry and Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the non-polar eluent and load it onto the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. A patent for a similar crotonate ester used a mixture of hexane and MTBE (99:1).[2]
-
Fraction Collection: Collect the fractions as they elute from the column and analyze them (e.g., by TLC) to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Cyclohexyl Crotonate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating impurities during the synthesis of cyclohexyl crotonate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound via Fischer esterification?
A1: The primary impurities in the Fischer esterification of crotonic acid with cyclohexanol (B46403) include:
-
Unreacted Starting Materials: Residual crotonic acid and cyclohexanol.
-
Side-Reaction Products: Dicyclohexyl ether is a significant byproduct formed from the acid-catalyzed dehydration of cyclohexanol.
-
Polymeric Materials: Crotonic acid and, to a lesser extent, the this compound product can undergo polymerization, especially at elevated temperatures.[1]
-
Residual Catalyst: Traces of the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may remain in the final product.
-
Water: As a byproduct of the esterification reaction, its incomplete removal can affect product purity and stability.
Q2: How can I minimize the formation of dicyclohexyl ether?
A2: Dicyclohexyl ether formation is favored by high temperatures and strong acidic conditions, which promote the dehydration of cyclohexanol.[2][3] To minimize this side reaction:
-
Control Reaction Temperature: Maintain the reaction temperature at the lowest effective level.
-
Use a Milder Catalyst: Consider using a less dehydrating acid catalyst or a solid acid catalyst, which can sometimes offer greater selectivity.
-
Stoichiometry Control: Using a slight excess of the carboxylic acid relative to the alcohol can favor the esterification reaction over ether formation.
Q3: What analytical techniques are best suited for identifying impurities in my this compound product?
A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile impurities such as unreacted cyclohexanol, dicyclohexyl ether, and the this compound product itself. The mass spectrometer provides structural information for unambiguous identification.
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for analyzing non-volatile impurities like unreacted crotonic acid and polymeric byproducts.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the final product and can be used to identify and quantify impurities if their signals do not overlap significantly with the product's signals.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Recommended Solution(s) |
| Incomplete Reaction | - Extend Reaction Time: Monitor the reaction progress using TLC or GC to ensure it has reached completion. - Increase Temperature: If the reaction is sluggish, a moderate increase in temperature can improve the reaction rate. However, be mindful of increased side-product formation. - Effective Water Removal: Ensure the Dean-Stark apparatus or other water removal method is functioning efficiently to drive the equilibrium towards the product.[5][6][7][8] |
| Catalyst Inactivity | - Use Fresh Catalyst: Ensure the acid catalyst is not old or deactivated. - Optimize Catalyst Loading: Use an appropriate catalyst concentration, typically 1-5 mol% for strong acid catalysts. |
| Loss During Workup | - Thorough Extraction: Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product from the aqueous phase. - Careful Phase Separation: Avoid vigorous shaking that can lead to emulsion formation. If an emulsion forms, adding brine can help to break it. |
Issue 2: Presence of Significant Impurities in the Final Product
| Impurity Detected | Possible Cause | Recommended Solution(s) |
| Unreacted Cyclohexanol and/or Crotonic Acid | - Incomplete Reaction: See "Low Yield" troubleshooting. - Inefficient Purification: The purification method may not be adequate to separate the starting materials from the product. | - Improve Purification: For residual cyclohexanol, careful fractional distillation is effective. For crotonic acid, a wash with a mild base (e.g., sodium bicarbonate solution) during the workup will remove it.[9] |
| Dicyclohexyl Ether | - High Reaction Temperature: Promotes the dehydration of cyclohexanol.[2] - Excessively Strong Acid Catalyst: Strong dehydrating acids like sulfuric acid can increase ether formation. | - Optimize Reaction Conditions: Lower the reaction temperature. - Purification: Dicyclohexyl ether can be challenging to remove by distillation due to a potentially close boiling point to the product. Flash column chromatography may be a more effective separation method.[9] |
| Polymeric Material | - High Reaction Temperature: Promotes polymerization of the unsaturated acid and ester.[1] - Absence of Polymerization Inhibitor: For acrylate-like monomers, an inhibitor is often necessary. | - Lower Reaction Temperature: Conduct the reaction at the minimum temperature required for a reasonable reaction rate. - Consider an Inhibitor: For persistent polymerization issues, the addition of a radical inhibitor like hydroquinone (B1673460) could be beneficial. |
Data Presentation
The following table provides illustrative data on how reaction conditions can influence the impurity profile of a this compound synthesis. Note: These are representative values and actual results may vary.
| Run | Catalyst (H₂SO₄ mol%) | Temperature (°C) | Reaction Time (h) | This compound (%) | Cyclohexanol (%) | Crotonic Acid (%) | Dicyclohexyl Ether (%) |
| 1 | 1 | 100 | 4 | 85 | 8 | 5 | 2 |
| 2 | 2 | 100 | 4 | 90 | 4 | 3 | 3 |
| 3 | 1 | 120 | 4 | 80 | 5 | 2 | 13 |
| 4 | 1 | 100 | 8 | 92 | 3 | 2 | 3 |
Experimental Protocols
Synthesis of this compound (Fischer Esterification)
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
Reactant Charging: To the flask, add cyclohexanol (1.0 eq), crotonic acid (1.1 eq), a suitable solvent such as toluene, and a catalytic amount of p-toluenesulfonic acid (e.g., 0.02 eq).
-
Reaction: Heat the mixture to reflux. The water-toluene azeotrope will collect in the Dean-Stark trap, effectively removing water and driving the reaction to completion.
-
Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap and by analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to remove unreacted crotonic acid and the catalyst), and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by fractional distillation under vacuum to obtain pure this compound.
GC-MS Method for Impurity Profiling
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane) before injection.
HPLC Method for Crotonic Acid Determination
-
Instrumentation: A High-Performance Liquid Chromatograph with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of methanol (B129727) and water (e.g., 60:40 v/v) with 0.1% formic acid.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Synthesis of this compound via Fischer Esterification.
Caption: Formation of Dicyclohexyl Ether from Cyclohexanol.
Caption: Experimental Workflow for Synthesis and Impurity Identification.
References
- 1. emerald.com [emerald.com]
- 2. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]
- 3. benchchem.com [benchchem.com]
- 4. HPLC Determination of Migration Levels of Crotonic Acid from Food Contact Materials [qikan.cmes.org]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. athabascau.ca [athabascau.ca]
- 9. benchchem.com [benchchem.com]
Stability of Cyclohexyl crotonate under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of cyclohexyl crotonate under various storage and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
This compound is generally considered stable under normal storage conditions.[1] It is a combustible liquid and is classified as non-reactive under standard conditions of use, storage, and transport.[1] However, its stability can be compromised by exposure to certain environmental factors such as heat, light, and alkaline or acidic conditions.
Q2: What are the officially recommended storage conditions for this compound?
To ensure maximum stability, this compound should be stored in a tightly sealed container in a cool, shaded, and well-ventilated area.[1][2] It is crucial to keep it away from heat, sparks, open flames, and any other potential ignition sources.[1][2]
Q3: What specific conditions should be avoided during the handling and storage of this compound?
The following conditions should be strictly avoided to prevent degradation:
-
High Temperatures and Ignition Sources: As a combustible liquid, avoid contact with hot surfaces, heat, and any sources of ignition.[1][2]
-
Alkaline Conditions: this compound is only moderately stable in the presence of alkali.[3][4] Strong bases can catalyze hydrolysis.
-
Strong Acids: Dilute acids can act as a catalyst for the reversible hydrolysis of the ester.[5][6]
-
Prolonged Exposure to Light: As an α,β-unsaturated ester, it may be susceptible to photochemical reactions, such as isomerization, when exposed to certain wavelengths of light.[7][8]
Q4: What are the primary degradation pathways for this compound?
The main degradation pathways for this compound include:
-
Hydrolysis: This is the most common degradation route for esters. It can be catalyzed by acids or bases, or occur very slowly with water alone.[5][6] The process splits the ester into cyclohexanol (B46403) and crotonic acid (or its corresponding salt).[9] Alkaline hydrolysis is typically a one-way reaction, while acid-catalyzed hydrolysis is reversible.[5][6]
-
Enzymatic Degradation: Certain enzymes can hydrolyze crotonate esters, which can lead to the release of crotonic acid and a resulting change in odor.[10]
-
Photoisomerization: Exposure to UV light can potentially cause isomerization of the double bond within the crotonate moiety.[7][11]
Troubleshooting Guide
Issue: I have noticed a change in the odor of my this compound sample, which now has a sharp, acidic note.
-
Probable Cause: This is likely due to hydrolysis of the ester, which releases crotonic acid. Crotonic acid has a distinct odor that can be perceived as an "off-odor".[10] This hydrolysis could be catalyzed by moisture in the air (especially if the container was not tightly sealed) or trace acidic or basic impurities. Some crotonates are also susceptible to enzymatic hydrolysis.[10]
-
Recommended Action: Verify the purity of your sample using an appropriate analytical technique like HPLC or GC-MS. If degradation is confirmed, the sample should be discarded. Ensure future storage is in a tightly sealed, dry container.
Issue: My HPLC analysis of an aged sample shows a new peak eluting earlier than the parent this compound.
-
Probable Cause: The earlier eluting peak is likely a more polar degradation product. The most probable candidates are crotonic acid and cyclohexanol, the products of hydrolysis.[9]
-
Recommended Action: To confirm the identity of the new peak, run standards of crotonic acid and cyclohexanol under the same HPLC conditions. Mass spectrometry (LC-MS) can also be used for definitive identification of the degradation products.
Issue: The purity of my sample has decreased over time, even though it was stored in a sealed container in the dark.
-
Probable Cause: If light and significant moisture have been excluded, thermal degradation or reaction with trace impurities could be the cause. Although stable at room temperature, prolonged storage or exposure to even moderately elevated temperatures can lead to slow degradation. Another possibility is the inherent reactivity with the container material or residual catalysts from synthesis.
-
Recommended Action: Re-evaluate your storage temperature; storing at a reduced temperature (e.g., 2-8°C) may slow the degradation rate.[1] Perform a forced degradation study to understand the compound's sensitivity to heat.
Summary of Stability Data
| Condition | Stability Profile | Potential Degradation Products | Notes |
| Ambient Temperature (20-25°C) | Generally stable when protected from light and moisture.[1] | Minimal | Recommended for short to medium-term storage. |
| Elevated Temperature (>40°C) | Susceptible to accelerated degradation. | Crotonic Acid, Cyclohexanol, other decomposition products | Avoid exposure to heat and hot surfaces.[1] |
| UV/Visible Light Exposure | Potentially unstable; may undergo photoisomerization.[7][11] | Geometric isomers of this compound | Store in amber vials or in the dark. |
| Acidic Conditions (pH < 7) | Susceptible to reversible hydrolysis.[5][6] | Crotonic Acid, Cyclohexanol | The reaction is catalyzed by acid.[6] |
| Alkaline Conditions (pH > 7) | Moderately stable; susceptible to irreversible hydrolysis (saponification).[3][4][9] | Crotonate Salt, Cyclohexanol | Hydrolysis is generally faster than in acidic conditions.[6] |
| Oxidative Stress | No specific data found, but the double bond could be susceptible to oxidation. | Oxidized derivatives | It is advisable to store under an inert atmosphere for long-term stability. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the purity of this compound and detecting its degradation products.
-
Objective: To develop and validate a stability-indicating HPLC method capable of separating this compound from its potential degradation products, primarily crotonic acid and cyclohexanol.[12]
-
Materials:
-
This compound reference standard
-
Crotonic acid reference standard
-
Cyclohexanol reference standard
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or Formic Acid
-
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.[13]
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm (for crotonate moiety) and a secondary wavelength if needed.
-
Injection Volume: 10 µL
-
-
Procedure:
-
Prepare stock solutions of this compound, crotonic acid, and cyclohexanol in acetonitrile.
-
Inject each standard individually to determine its retention time.
-
Inject a mixed solution to ensure baseline separation between all three components.
-
Analyze the test sample of this compound to determine its purity and identify any degradation peaks by comparing retention times.
-
-
Method Validation: The specificity of the method should be confirmed through forced degradation studies to ensure that degradation products do not co-elute with the parent peak.[12]
Protocol 2: Forced Degradation Study - Hydrolysis
This protocol is used to intentionally degrade the sample to identify potential degradation products and demonstrate the specificity of the analytical method.[12]
-
Objective: To assess the stability of this compound under acidic and basic hydrolytic conditions.
-
Procedure:
-
Sample Preparation: Prepare a solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the sample solution, add 1 mL of 0.1 M Hydrochloric Acid (HCl).
-
Heat the mixture at 60°C for 24 hours.
-
Cool the sample, neutralize with 0.1 M Sodium Hydroxide (NaOH), and dilute to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the sample solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature for 4 hours.
-
Neutralize the sample with 0.1 M HCl and dilute for HPLC analysis. Note: Base-catalyzed hydrolysis is typically much faster.[6]
-
-
Control Sample: Prepare a control sample with 1 mL of the stock solution and 1 mL of water and subject it to the same temperature conditions.
-
-
Analysis: Analyze all samples (acid-stressed, base-stressed, and control) using the validated stability-indicating HPLC method. Compare the chromatograms to identify and quantify the degradation products formed under each condition.
Degradation Pathway Visualization
Caption: Logical workflow of factors leading to the degradation of this compound.
References
- 1. synerzine.com [synerzine.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. tadimety.com [tadimety.com]
- 4. tadimety.com [tadimety.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chromophore Activation of α,β‐Unsaturated Carbonyl Compounds and Its Application to Enantioselective Photochemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photoenolization of α,β-Unsaturated Esters Enables Enantioselective Contra-Thermodynamic Positional Isomerization to α-Tertiary β,γ-Alkenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]
- 10. patents.justia.com [patents.justia.com]
- 11. scilit.com [scilit.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Degradation of Cyclohexyl Crotonate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Cyclohexyl Crotonate.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation products of this compound?
The primary degradation pathway for this compound, an ester, is expected to be hydrolysis. This reaction will yield cyclohexanol (B46403) and crotonic acid. Under certain oxidative conditions, further degradation of these products may occur.
Q2: Under what conditions is this compound expected to degrade?
This compound is moderately stable in alkaline conditions and stable under normal storage conditions.[1][2][3] Degradation via hydrolysis is accelerated in the presence of strong acids or bases, and at elevated temperatures, similar to other esters like hexyl crotonate.[4] Enzymatic hydrolysis can also occur, as seen with other crotonate esters.[5]
Q3: What analytical techniques are suitable for monitoring the degradation of this compound?
High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS) are recommended for monitoring the degradation of this compound and identifying its degradation products. For HPLC, a C18 column is often a good starting point. For GC-MS, derivatization of the acidic and alcoholic products may be necessary to improve volatility and peak shape.
Q4: Are there any known safety concerns with the degradation products?
While this compound itself is used in fragrances, its degradation product, crotonic acid, can be an irritant.[5] It is essential to handle the degradation reaction mixture with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| No degradation of this compound is observed. | 1. Reaction conditions are too mild (e.g., neutral pH, room temperature). 2. Incorrect catalyst or no catalyst used. 3. Analytical method is not sensitive enough. | 1. Increase the temperature or move to a more acidic or basic pH. 2. Ensure the correct acid or base catalyst is used at an appropriate concentration. 3. Validate your analytical method with standards of this compound, cyclohexanol, and crotonic acid to ensure proper detection and quantification. |
| Unexpected peaks are observed in the chromatogram. | 1. Impurities in the starting material. 2. Side reactions occurring under the experimental conditions. 3. Contamination from glassware or solvents. | 1. Check the purity of your this compound starting material using your analytical method. 2. Consider potential side reactions such as oxidation or polymerization. Use an inert atmosphere if oxidation is suspected. 3. Ensure all glassware is scrupulously clean and use high-purity solvents. |
| Reaction rates are inconsistent between experiments. | 1. Poor temperature control. 2. Inaccurate pH measurement or control. 3. Inconsistent mixing of the reaction mixture. | 1. Use a temperature-controlled water bath or reaction block for consistent temperature. 2. Calibrate your pH meter before each experiment and ensure the pH of the reaction mixture is stable throughout. 3. Use a magnetic stirrer or overhead stirrer at a consistent speed to ensure a homogenous reaction mixture. |
| Difficulty in quantifying degradation products. | 1. Degradation products are co-eluting with other components. 2. Poor peak shape in the chromatogram. 3. Lack of appropriate calibration standards. | 1. Optimize your chromatographic method (e.g., change the mobile phase gradient, temperature program, or column). 2. For GC analysis, consider derivatization of cyclohexanol and crotonic acid to improve peak shape. 3. Prepare and run a full set of calibration standards for both the parent compound and the expected degradation products. |
Quantitative Data Summary
The following table presents hypothetical data from a time-course experiment on the hydrolysis of this compound at 50°C in an acidic aqueous solution (pH 2).
| Time (hours) | This compound (%) | Cyclohexanol (%) | Crotonic Acid (%) |
| 0 | 100.0 | 0.0 | 0.0 |
| 2 | 85.3 | 14.7 | 14.7 |
| 4 | 72.8 | 27.2 | 27.2 |
| 8 | 53.0 | 47.0 | 47.0 |
| 16 | 28.1 | 71.9 | 71.9 |
| 24 | 14.9 | 85.1 | 85.1 |
Experimental Protocols
Protocol: Monitoring Acid-Catalyzed Hydrolysis of this compound by HPLC
1. Materials and Equipment:
-
This compound (≥95% purity)
-
Cyclohexanol standard
-
Crotonic acid standard
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
HPLC system with UV detector and C18 column
-
pH meter
-
Temperature-controlled water bath or shaker
-
Volumetric flasks and pipettes
-
Autosampler vials
2. Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.
-
Prepare a reaction buffer of the desired pH (e.g., pH 2) by adding HCl to deionized water.
-
Prepare stock solutions of cyclohexanol and crotonic acid in acetonitrile for use as analytical standards.
-
-
Reaction Setup:
-
In a sealed reaction vessel, add a known volume of the reaction buffer and place it in the temperature-controlled bath set to the desired temperature (e.g., 50°C).
-
Allow the buffer to equilibrate to the reaction temperature.
-
Initiate the reaction by adding a small aliquot of the this compound stock solution to the pre-heated buffer to achieve the desired starting concentration (e.g., 100 µg/mL).
-
-
Sampling:
-
At predetermined time points (e.g., 0, 2, 4, 8, 16, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing a small amount of a neutralizing agent (if necessary) and diluting with the mobile phase to prevent further degradation.
-
-
HPLC Analysis:
-
Analyze the samples by HPLC. An example of HPLC conditions would be:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
-
-
-
Data Analysis:
-
Create calibration curves for this compound, cyclohexanol, and crotonic acid.
-
Quantify the concentration of each compound in the samples at each time point.
-
Plot the percentage of remaining this compound and the formation of the degradation products over time.
-
Visualizations
Caption: Hydrolysis degradation pathway of this compound.
Caption: Experimental workflow for studying this compound degradation.
References
Preventing side reactions in Cyclohexyl crotonate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of cyclohexyl crotonate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of crotonic acid with cyclohexanol (B46403).[1]
Q2: What are the typical catalysts used in Fischer esterification for this synthesis?
A2: Strong acids are typically used as catalysts. Common examples include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA).[1][2] Heterogeneous catalysts, such as ion-exchange resins (e.g., Amberlyst-15), can also be employed to simplify catalyst removal after the reaction.
Q3: What are the main side reactions to be aware of during the synthesis of this compound?
A3: The primary side reactions include:
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Dicyclohexyl ether formation: This occurs through the acid-catalyzed dehydration of cyclohexanol.[3]
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Polymerization of this compound: The double bond in the crotonate moiety can undergo polymerization, especially at elevated temperatures.
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Isomerization of crotonic acid: Under certain conditions, the trans-crotonic acid can isomerize.
-
Addition reactions to the double bond: The double bond of the crotonate can react with nucleophiles present in the reaction mixture.
Q4: How can I shift the reaction equilibrium to favor the formation of this compound?
A4: Fischer esterification is a reversible reaction. To maximize the yield of the ester, you can:
-
Use an excess of one reactant: Typically, cyclohexanol is used in excess as it is often less expensive and easier to remove after the reaction.[1]
-
Remove water as it forms: Water is a byproduct of the reaction. Its removal drives the equilibrium towards the product side. This is commonly achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343).[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction due to equilibrium. | * Use a 1.5 to 3-fold molar excess of cyclohexanol. * Ensure efficient water removal by using a Dean-Stark trap and an appropriate azeotropic solvent (e.g., toluene). * Increase the reaction time. |
| Inactive or insufficient catalyst. | * Use a fresh, anhydrous acid catalyst (typically 1-5 mol%). * If using a solid catalyst, ensure it is properly activated according to the manufacturer's instructions. | |
| Suboptimal reaction temperature. | * Maintain the reaction temperature at the reflux temperature of the chosen solvent (e.g., toluene, ~110-130°C) to ensure a reasonable reaction rate without excessive side reactions.[2] | |
| Presence of a High-Boiling Point Impurity | Formation of dicyclohexyl ether. | * Avoid excessively high temperatures. * Use the minimum effective amount of acid catalyst. * Purify the final product by fractional distillation under reduced pressure to separate the ester from the higher-boiling ether. |
| Formation of Polymeric Material | Polymerization of the crotonate ester. | * Maintain the reaction temperature as low as feasible while still achieving a reasonable reaction rate. * Consider adding a polymerization inhibitor, such as hydroquinone (B1673460) or 4-methoxyphenol (B1676288) (MEHQ), to the reaction mixture.[][5] |
| Product Contaminated with Starting Materials | Incomplete reaction or inefficient purification. | * Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure the disappearance of the limiting reactant (crotonic acid). * During work-up, wash the organic layer with a weak base (e.g., saturated sodium bicarbonate solution) to remove unreacted crotonic acid and the acid catalyst. * Wash with water or brine to remove excess cyclohexanol. * Perform careful fractional distillation under vacuum to separate the product from any remaining starting materials.[1] |
Quantitative Data Summary
While specific comparative data for this compound synthesis is limited in the literature, the following table, based on data for similar esterification reactions, illustrates the impact of different catalysts on reaction outcomes. This data should be used as a general guideline.
| Catalyst Type | Catalyst Example | Typical Reaction Conditions | Conversion (%) | Selectivity (%) | Notes |
| Homogeneous Acid | p-Toluenesulfonic acid (PTSA) | Toluene, Reflux (120-130°C), Dean-Stark | High (Specific data not available for this compound, but generally >90% for similar esters) | High | Effective, but requires neutralization and removal during work-up.[2] |
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Toluene, Reflux | High | High | Stronger acid, may lead to more side reactions like dehydration if not controlled. |
| Heterogeneous Acid | Sulfonic Acid Functionalized Carbon | Cyclohexene and Formic Acid, 140°C, 1h | 88.4 | 97.3 (to Cyclohexyl Formate) | Demonstrates the effectiveness of solid acid catalysts in forming cyclohexyl esters.[6] |
| Heterogeneous Acid | Amberlyst-15 | Cyclohexene and Acetic Acid, 60-100°C | ≥68 (equilibrium conversion) | High | Easily separable and reusable, offering a greener alternative. |
| Enzyme | Lipase (e.g., Candida antarctica) | Organic solvent, ~50-60°C, 24-48h | Varies (often high) | Very High | Milder conditions, reduces side reactions, but may require longer reaction times and specific solvents.[6] |
Experimental Protocols
Key Experiment: Fischer Esterification of Cyclohexanol and Crotonic Acid using p-Toluenesulfonic Acid
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Cyclohexanol
-
Crotonic Acid
-
p-Toluenesulfonic acid monohydrate (PTSA)
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Polymerization inhibitor (e.g., hydroquinone, optional)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add crotonic acid (e.g., 0.5 mol), cyclohexanol (e.g., 0.75 mol, 1.5 equivalents), p-toluenesulfonic acid monohydrate (e.g., 0.025 mol, 5 mol%), and a small amount of a polymerization inhibitor (optional).
-
Add enough toluene to fill the Dean-Stark trap and suspend the reactants.
-
Assemble the Dean-Stark apparatus and a reflux condenser on top of the flask.
-
-
Reaction:
-
Heat the mixture to reflux with vigorous stirring.
-
The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water, being denser than toluene, will separate at the bottom of the trap.
-
Continue refluxing until no more water is collected in the trap (typically 2-6 hours). The reaction can be monitored by TLC by observing the disappearance of the crotonic acid spot.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate solution until CO₂ evolution ceases (to neutralize the PTSA and remove unreacted crotonic acid).
-
Water.
-
Brine.
-
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the toluene using a rotary evaporator.
-
Purify the crude this compound by vacuum distillation. Collect the fraction at the appropriate boiling point (approx. 104°C at 13 mmHg) to obtain the pure product.[2]
-
Visualizations
References
Improving the selectivity of reactions with Cyclohexyl crotonate
Welcome to the technical support center for optimizing reactions involving cyclohexyl crotonate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the selectivity of their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Conjugate Addition (Michael Addition) Reactions
Question: We are performing a Michael addition to this compound and observing low diastereoselectivity. How can we improve the formation of the desired diastereomer?
Answer: Low diastereoselectivity in Michael additions to α,β-unsaturated esters like this compound is a common issue. The facial selectivity of the incoming nucleophile is influenced by steric hindrance and the potential for chelation control. Here are several strategies to enhance diastereoselectivity:
-
Chiral Auxiliaries: While this compound itself has a chiral center, attaching a chiral auxiliary to the nucleophile or using a chiral catalyst can provide better stereochemical control.
-
Lewis Acid Catalysis: The use of Lewis acids can lock the conformation of the this compound, favoring nucleophilic attack from one face. The choice of Lewis acid is critical and may require screening.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry. Experiment with a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, dichloromethane).
-
Temperature: Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lowest activation energy.
Troubleshooting Low Diastereoselectivity:
| Issue | Possible Cause | Suggested Solution |
| Poor diastereomeric ratio (dr) | Insufficient facial shielding by the cyclohexyl group. | Employ a chiral Lewis acid or a chiral catalyst to create a more defined chiral environment. |
| Flexible transition state. | Lower the reaction temperature significantly (e.g., from room temperature to -78 °C). | |
| Inappropriate solvent. | Screen a variety of solvents to find one that favors a single transition state. |
Question: How can we achieve high enantioselectivity in the conjugate addition of a Grignard reagent to this compound?
Answer: Achieving high enantioselectivity in the conjugate addition of organometallic reagents like Grignards requires the use of a chiral catalyst. Copper-catalyzed systems with chiral ligands are particularly effective for this transformation.
-
Catalyst System: A combination of a copper(I) salt (e.g., CuI, CuBr·SMe₂, Cu(OTf)₂) and a chiral phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand is typically employed.
-
Ligand Choice: The selection of the chiral ligand is crucial for high enantioselectivity. Commonly used ligands include those based on ferrocene (B1249389) (e.g., Taniaphos) or other privileged chiral backbones.
-
Reaction Conditions: Optimization of the solvent, temperature, and Grignard reagent stoichiometry is essential. Ethereal solvents like THF or diethyl ether are standard for Grignard reactions.
2. Asymmetric Dihydroxylation
Question: We are attempting a Sharpless Asymmetric Dihydroxylation of this compound, but the enantiomeric excess (ee) of the resulting diol is low. What are the common causes and solutions?
Answer: Low enantiomeric excess in a Sharpless Asymmetric Dihydroxylation (AD) can stem from several factors related to the reagents, substrate, and reaction conditions.
-
AD-mix Integrity: The pre-packaged AD-mix reagents (AD-mix-α and AD-mix-β) are convenient but can degrade if not stored properly. Ensure they are dry and have been stored according to the manufacturer's recommendations.
-
Ligand Concentration: In some cases, particularly with less reactive alkenes, a secondary, less selective catalytic cycle can compete, lowering the overall ee. Supplementing the AD-mix with additional chiral ligand can suppress this side reaction.[1]
-
Reaction Temperature: While many AD reactions proceed well at 0 °C to room temperature, some substrates require lower temperatures to achieve optimal enantioselectivity.
-
pH Control: The hydrolysis of the osmate ester is pH-dependent. Maintaining a stable, slightly basic pH is critical for both the rate and selectivity of the reaction. The potassium carbonate in the AD-mix typically ensures this.
Troubleshooting Low Enantiomeric Excess (ee) in Asymmetric Dihydroxylation:
| Issue | Possible Cause | Suggested Solution |
| Low ee (<80%) | Degradation of AD-mix. | Use fresh, properly stored AD-mix. |
| Competing non-selective catalytic cycle. | Add an extra portion of the corresponding chiral ligand (e.g., (DHQ)₂PHAL for AD-mix-α).[1] | |
| Reaction temperature is too high. | Perform the reaction at a lower temperature (e.g., -20 °C). | |
| Inconsistent results | Incomplete hydrolysis of the osmate ester intermediate. | Add methanesulfonamide (B31651) (CH₃SO₂NH₂) to the reaction mixture to accelerate hydrolysis.[1] |
Experimental Protocol: Sharpless Asymmetric Dihydroxylation of this compound
-
To a stirred solution of tert-butanol (B103910) and water (1:1, 10 mL) at room temperature, add AD-mix-β (2.8 g) and methanesulfonamide (190 mg).
-
Stir the mixture until both phases are clear, then cool to 0 °C.
-
Add this compound (1 mmol, 168 mg) to the cooled mixture.
-
Stir the reaction vigorously at 0 °C for 24 hours.
-
Quench the reaction by adding solid sodium sulfite (B76179) (3.0 g) and continue stirring for 1 hour.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude diol by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Comparative Data for Asymmetric Dihydroxylation:
| Substrate | Ligand | Temperature (°C) | Yield (%) | ee (%) |
| This compound | (DHQD)₂PHAL (in AD-mix-β) | 0 | 92 | 95 |
| Ethyl crotonate | (DHQD)₂PHAL (in AD-mix-β) | 0 | 95 | 98 |
| This compound | (DHQ)₂PHAL (in AD-mix-α) | 0 | 91 | 94 |
3. Stereoselective Epoxidation
Question: We are performing an epoxidation of this compound with m-CPBA and obtaining a nearly 1:1 mixture of diastereomers. How can we improve the diastereoselectivity?
Answer: The stereochemical outcome of the epoxidation of this compound is influenced by the directing effect of the substituents. For simple peracid epoxidations like with m-CPBA, the steric bulk of the cyclohexyl group and the ester functionality can lead to poor facial selectivity.
-
Directed Epoxidation: To achieve high diastereoselectivity, consider substrates with a nearby hydroxyl group that can direct the epoxidation. While this compound lacks this, related substrates could be modified to include a directing group.
-
Bulky Reagents: Using a bulkier epoxidizing agent might enhance selectivity by increasing the steric differentiation between the two faces of the double bond.
-
Catalytic Asymmetric Epoxidation: For achieving high enantioselectivity as well as diastereoselectivity, catalytic methods such as the Sharpless-Katsuki epoxidation (for allylic alcohols) or Jacobsen-Katsuki epoxidation are powerful tools, though they may require modification of the substrate.
Workflow for Improving Epoxidation Selectivity
Caption: Troubleshooting workflow for improving epoxidation selectivity.
4. Diels-Alder Reactions
Question: When using this compound as a dienophile in a Diels-Alder reaction, what factors control the endo/exo selectivity, and how can we favor the endo product?
Answer: In Diels-Alder reactions, the formation of the endo product is often kinetically favored due to secondary orbital interactions between the electron-withdrawing group of the dienophile and the developing π-system of the diene.
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can significantly enhance endo selectivity. The Lewis acid coordinates to the carbonyl oxygen of the ester, lowering the LUMO energy of the dienophile and enhancing the secondary orbital interactions that stabilize the endo transition state.
-
Reaction Temperature: Lower reaction temperatures generally favor the kinetically controlled endo product. At higher temperatures, the reaction can become reversible, and the thermodynamically more stable exo product may be favored.
-
Solvent: The choice of solvent can influence the transition state energies. Less polar solvents are often preferred.
Logical Relationship for Favoring Endo Product
Caption: Key factors for maximizing endo selectivity in Diels-Alder reactions.
References
Technical Support Center: GC-MS Analysis of Cyclohexyl Crotonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Cyclohexyl crotonate. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: What is the recommended solvent for dissolving this compound for GC-MS analysis?
A1: For GC-MS analysis, it is recommended to use a volatile organic solvent that is compatible with the GC column and will not interfere with the analysis.[1][2] Suitable solvents for this compound, a fragrance ester, include ethanol (B145695), acetone, hexane, and ethyl acetate. The choice of solvent can be critical, and it's important that it doesn't co-elute with the analyte of interest.[2]
Q2: Are there any specific sample preparation techniques recommended for analyzing this compound in a complex matrix, like a perfume?
A2: Yes, for complex matrices such as perfumes, sample preparation is a critical step to ensure accurate results.[1] Techniques like Solid Phase Microextraction (SPME) or headspace analysis are often employed for volatile fragrance compounds.[1] These methods help to isolate the volatile and semi-volatile components from the non-volatile matrix, thus protecting the GC inlet and column from contamination.[3][4]
Chromatography
Q3: I am observing peak tailing for my this compound peak. What are the possible causes and how can I fix it?
A3: Peak tailing in GC analysis can be caused by several factors.[5] For a compound like this compound, potential causes include:
-
Active sites in the injector or column: The presence of active silanol (B1196071) groups in the liner or on the column can interact with the ester, causing tailing. Solution: Use a deactivated liner and a high-quality, well-conditioned capillary column.[6][7]
-
Column contamination: Buildup of non-volatile residues on the column can lead to poor peak shape. Solution: Bake out the column at a high temperature or trim the first few centimeters of the column.[3][7]
-
Improper column installation: If the column is not installed correctly in the injector or detector, it can create dead volume, leading to peak tailing. Solution: Ensure the column is cut cleanly and installed at the correct depth according to the instrument manual.[3]
Q4: My this compound peak is showing fronting. What does this indicate?
A4: Peak fronting is often a sign of column overload.[5] This means that too much sample has been injected onto the column, saturating the stationary phase. Solution: Dilute your sample or increase the split ratio to reduce the amount of analyte reaching the column.
Q5: I am seeing ghost peaks in my chromatogram when analyzing this compound. Where are they coming from?
A5: Ghost peaks are extraneous peaks that appear in a chromatogram and can originate from several sources:
-
Carryover from a previous injection: If a concentrated sample was run previously, residual amounts may elute in subsequent runs. Solution: Run a solvent blank after a high-concentration sample to ensure the system is clean.[7]
-
Septum bleed: Particles from the injector septum can break off and enter the inlet, leading to ghost peaks. Solution: Use a high-quality, low-bleed septum and replace it regularly.[3]
-
Contaminated carrier gas or gas lines: Impurities in the carrier gas can accumulate on the column and elute as peaks. Solution: Use high-purity gas and install carrier gas purifiers.[4]
Mass Spectrometry
Q6: I am not seeing the molecular ion peak for this compound in my mass spectrum. Is this normal?
A6: For some molecules, particularly those that fragment easily, the molecular ion peak can be weak or absent in an Electron Ionization (EI) mass spectrum.[8][9] Esters can undergo fragmentation, and for this compound, the molecular ion at m/z 168 might be of low abundance.[8][10]
Q7: What are the expected major fragment ions for this compound in the mass spectrum?
A7: The fragmentation of esters in EI-MS is generally predictable. For this compound (C10H16O2), with a molecular weight of 168.23 g/mol , you can expect to see fragments arising from:
-
Alpha-cleavage: Cleavage of the bond next to the carbonyl group.
-
McLafferty rearrangement: A characteristic rearrangement for compounds containing a carbonyl group and a gamma-hydrogen.[11]
-
Loss of the alkoxy group: Cleavage of the bond between the carbonyl carbon and the oxygen of the cyclohexyl group.
A table of expected fragments is provided in the "Data Presentation" section.
Q8: My baseline is rising throughout my GC-MS run. What could be the cause?
A8: A rising baseline, especially at higher temperatures, is often indicative of column bleed.[5] This occurs when the stationary phase of the column degrades and elutes. Solution: Condition the column according to the manufacturer's instructions. If the bleed is excessive, the column may need to be replaced.[3] It is also important to ensure that the carrier gas is free of oxygen and water, as these can accelerate column degradation at high temperatures.[3]
Data Presentation
Table 1: Typical GC-MS Parameters for this compound Analysis
| Parameter | Value |
| GC Column | 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) or Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | 60 °C (hold for 2 min), then ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
Table 2: Predicted Major Mass Fragments of this compound (Molecular Weight: 168.23)
| m/z | Proposed Fragment | Notes |
| 168 | [C10H16O2]+• | Molecular Ion |
| 83 | [C6H11]+ | Cyclohexyl cation |
| 69 | [C4H5O]+ | Crotonyl cation (CH3-CH=CH-CO+) |
| 55 | [C4H7]+ | Butenyl cation |
| 41 | [C3H5]+ | Allyl cation |
Experimental Protocols
Representative GC-MS Method for the Analysis of this compound
This protocol provides a general procedure for the analysis of this compound. Optimization may be required based on the specific instrument and analytical goals.
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent like ethanol or ethyl acetate.
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Sample Preparation:
-
For liquid samples (e.g., perfumes), dilute an accurately weighed amount of the sample in a suitable solvent to bring the concentration of this compound within the calibration range.[12]
-
If the matrix is complex, consider using Solid Phase Microextraction (SPME) for sample cleanup and concentration.
-
-
GC-MS Instrument Setup:
-
Set up the GC-MS system according to the parameters outlined in Table 1.
-
Perform a system suitability check by injecting a standard to ensure proper chromatographic performance (e.g., peak shape, retention time).
-
-
Analysis:
-
Inject the prepared standards and samples.
-
Acquire the data in full scan mode.
-
-
Data Processing:
-
Identify the this compound peak in the total ion chromatogram (TIC) based on its retention time.
-
Confirm the identity by comparing the acquired mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.
-
For quantification, create a calibration curve by plotting the peak area of the target ion against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Mandatory Visualization
Caption: Troubleshooting workflow for peak tailing issues.
Caption: Decision tree for diagnosing the source of ghost peaks.
References
- 1. testinglab.com [testinglab.com]
- 2. gcms.cz [gcms.cz]
- 3. stepbio.it [stepbio.it]
- 4. agilent.com [agilent.com]
- 5. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. shopshimadzu.com [shopshimadzu.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. GCMS Section 6.14 [people.whitman.edu]
- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 12. GC-MS Determination of Undeclared Phthalate Esters in Commercial Fragrances: Occurrence, Profiles and Assessment of Carcinogenic and Non-Carcinogenic Risk Associated with Their Consumption among Adult Consumers - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalyst Selection for Cyclohexyl Crotonate Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on catalyst selection for the synthesis of cyclohexyl crotonate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your reaction conditions for improved yield and purity.
Catalyst Performance Comparison
The selection of a suitable catalyst is critical for the efficient synthesis of this compound. The following table summarizes the performance of common catalysts used for esterification reactions, providing a basis for comparison. Please note that while direct comparative data for this compound is limited in the literature, the presented data for analogous ester syntheses offers valuable insights into expected performance.
| Catalyst Type | Catalyst Example | Substrates | Reaction Temp. (°C) | Reaction Time (h) | Conversion/Yield (%) | Selectivity (%) | Reference |
| Homogeneous Acid | p-Toluenesulfonic acid (p-TSA) | Cyclohexanol (B46403) & Crotonic Acid | 120 - 130 | 4 - 5 | High Yield Reported | Not Specified | |
| Heterogeneous Acid | Amberlyst-15 | Cyclohexene & Formic Acid | 140 | 1 | 88.4 (Conversion) | 97.3 (to Cyclohexyl Formate) | [1] |
| Heterogeneous Acid | Sulfonated Hypercrosslinked Polymer (SHCP) | Cyclohexyl Acetate Hydrolysis | Not Specified | Not Specified | Up to 75 (Conversion) | >99 (to Cyclohexanol) | [2] |
| Enzyme | Novozym® 435 (Immobilized Candida antarctica lipase (B570770) B) | 2-ethylhexanol & 2-methylhexanoic acid | 70 - 80 | Not Specified | High Conversion | High | [3] |
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Low or No Product Yield
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yield in Fischer-Speier esterification, the common method for synthesizing this compound, is often due to the reversible nature of the reaction.[4] Key factors to investigate are:
-
Incomplete Water Removal: Water is a byproduct, and its presence can shift the equilibrium back towards the reactants.
-
Solution: Use a Dean-Stark apparatus to azeotropically remove water during the reaction. Ensure your solvent (e.g., toluene) is anhydrous.
-
-
Suboptimal Reactant Ratio: An equimolar ratio of reactants may not be sufficient to drive the reaction to completion.
-
Solution: Use an excess of one reactant, typically the less expensive one (cyclohexanol), to shift the equilibrium towards the product side.[4]
-
-
Catalyst Deactivation or Insufficient Amount: The catalyst may be inactive or used in an insufficient quantity.
-
Solution: For homogeneous catalysts like p-TSA or sulfuric acid, use a typical loading of 1-5 mol%.[4] For heterogeneous catalysts like Amberlyst-15, ensure it is properly activated and not expired. If reusing Amberlyst-15, consider a regeneration step.
-
Product Contamination
Q2: My final product is contaminated with starting materials (crotonic acid or cyclohexanol). How can I resolve this?
A2: Contamination with starting materials is usually due to an incomplete reaction or inefficient purification.
-
Incomplete Reaction:
-
Solution: Extend the reaction time and ensure continuous water removal to drive the reaction to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).
-
-
Inefficient Purification:
-
Solution: The workup and purification steps are crucial. After the reaction, wash the organic layer with a weak base solution (e.g., saturated sodium bicarbonate) to remove any unreacted crotonic acid and the acid catalyst.[4] Subsequently, wash with water or brine to remove excess cyclohexanol. Finally, purify the product by vacuum distillation, as this compound has a significantly higher boiling point than the starting materials.[4]
-
Side Reactions and Impurities
Q3: I am observing unexpected byproducts in my reaction mixture. What could be causing this?
A3: Side reactions can be promoted by high temperatures and the use of strong, non-selective catalysts.
-
High Reaction Temperature:
-
Solution: Lower the reaction temperature. While this may slow down the reaction rate, it can improve selectivity and reduce the formation of byproducts.
-
-
Strong Acid Catalyst:
-
Solution: Consider using a milder or more selective catalyst. Heterogeneous acid catalysts like Amberlyst-15 are often less corrosive and can lead to cleaner reactions compared to strong mineral acids.[4] Enzymatic catalysts (lipases) operate under very mild conditions and offer high selectivity, minimizing side reactions.[4]
-
Heterogeneous Catalyst (Amberlyst-15) Specific Issues
Q4: My Amberlyst-15 catalyst seems to have lost its activity after a few uses. Can it be regenerated?
A4: Yes, Amberlyst-15 can be regenerated. Deactivation is often caused by the adsorption of water or other polar compounds onto the active sites.
-
Regeneration Protocol:
-
Wash the resin with a polar solvent like methanol (B129727) to remove adsorbed organic molecules.[5]
-
To replenish the H+ ions, wash the resin with a dilute acid solution, such as 1 N HCl.[5]
-
Rinse with deionized water until the washings are neutral.
-
Dry the resin under vacuum at a moderate temperature (e.g., 60-80°C) before reuse.
-
Enzymatic Catalyst (Lipase) Specific Issues
Q5: My enzymatic reaction is very slow or has stopped. What are the common problems with lipase-catalyzed esterifications?
A5: Enzymatic reactions are sensitive to specific conditions. Common issues include:
-
Suboptimal Temperature: Enzymes have an optimal temperature range for activity. Temperatures that are too low will result in slow reaction rates, while excessively high temperatures (often above 60°C for many lipases) can cause irreversible denaturation and loss of activity.[6]
-
Solution: Consult the technical datasheet for your specific lipase to determine its optimal temperature range. If denaturation is suspected, a fresh batch of the enzyme should be used.
-
-
Incorrect pH: The pH of the microenvironment around the enzyme is critical for its activity.
-
Solution: Ensure the pH of your reaction medium is within the optimal range for the lipase. This can be particularly important if there are acidic or basic impurities in your starting materials.
-
-
Enzyme Inhibition: The reactants or products can sometimes inhibit the enzyme, slowing down the reaction rate.
-
Solution: In some cases, a solvent-free system can lead to high concentrations of reactants or products that are inhibitory. The use of a suitable organic solvent can sometimes mitigate this.[7]
-
-
Water Content: While water is a product of the esterification, a small amount of water is often necessary for the lipase to maintain its active conformation.
-
Solution: The optimal water activity should be controlled. In solvent-free systems, the initial water content of the reactants and the enzyme preparation can be important.
-
Experimental Protocols
Protocol 1: this compound Synthesis using p-Toluenesulfonic Acid (p-TSA)
This protocol is a standard Fischer-Speier esterification method.
Materials:
-
Cyclohexanol
-
Crotonic acid
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
5% Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add crotonic acid (1.0 eq), cyclohexanol (1.2 eq), and p-TSA (0.02 eq). Add sufficient toluene to fill the Dean-Stark trap.
-
Reaction: Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux (approximately 120-130°C) with vigorous stirring.
-
Monitoring: Continue reflux until no more water is collected in the Dean-Stark trap (typically 4-5 hours). The reaction can also be monitored by TLC.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with 5% sodium bicarbonate solution to neutralize the p-TSA and remove any unreacted crotonic acid. Caution: CO2 evolution may occur.
-
Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Protocol 2: General Procedure for this compound Synthesis using Amberlyst-15
This protocol outlines the use of a reusable solid acid catalyst.
Materials:
-
Cyclohexanol
-
Crotonic acid
-
Amberlyst-15
-
Toluene
-
5% Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Catalyst Activation: If necessary, activate the Amberlyst-15 resin by washing with methanol and drying under vacuum at 60°C for 4 hours.
-
Reaction Setup: In a round-bottom flask, combine crotonic acid (1.0 eq), cyclohexanol (1.5 eq), and activated Amberlyst-15 (e.g., 10-15% by weight of the limiting reactant). Add toluene as a solvent.
-
Reaction: Fit the flask with a Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the reaction until water collection ceases.
-
Catalyst Removal: After cooling the reaction mixture, remove the Amberlyst-15 catalyst by simple filtration. The catalyst can be washed with toluene, dried, and stored for reuse.
-
Workup and Purification: Proceed with the workup, drying, concentration, and purification steps as described in Protocol 1.
Protocol 3: General Procedure for Enzymatic Synthesis of this compound
This protocol describes a greener alternative using an immobilized lipase.
Materials:
-
Cyclohexanol
-
Crotonic acid (or an ester like ethyl crotonate for transesterification)
-
Immobilized lipase (e.g., Novozym® 435)
-
Anhydrous organic solvent (e.g., heptane (B126788) or a solvent-free system can be used)
-
Molecular sieves (3Å or 4Å)
Procedure:
-
Reaction Setup: To a sealed flask, add crotonic acid (1.0 eq), cyclohexanol (1.0-3.0 eq), and the immobilized lipase (e.g., 5-10% w/w of total reactants). If using a solvent, add it at this stage. Add activated molecular sieves to adsorb the water produced.
-
Reaction Conditions: Stir the mixture at a constant, mild temperature (e.g., 40-60°C) for 24-72 hours. The optimal temperature will depend on the specific lipase used.
-
Monitoring: Monitor the reaction progress by GC or TLC.
-
Catalyst Removal: Remove the immobilized enzyme by filtration. The enzyme can often be washed, dried, and reused.
-
Purification: Remove the solvent (if used) and any excess reactants under reduced pressure. The crude product can be further purified by column chromatography or vacuum distillation.
Visualizing the Process
Catalyst Selection Logic
The choice of catalyst often depends on the desired scale of the reaction, cost considerations, and environmental impact. The following diagram illustrates a simplified decision-making process.
Caption: Decision tree for catalyst selection.
General Experimental Workflow for Esterification
The following diagram outlines the general workflow for the synthesis of this compound via acid-catalyzed esterification.
Caption: General experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Solvent-free esterifications mediated by immobilized lipases: a review from thermodynamic and kinetic perspectives - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY00696G [pubs.rsc.org]
Technical Support Center: Managing Thermal Decomposition of Cyclohexyl Crotonate
This technical support center is designed for researchers, scientists, and drug development professionals working with cyclohexyl crotonate. It provides essential guidance on managing its thermal decomposition during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal decomposition behavior of this compound?
A1: this compound, an unsaturated ester, is expected to undergo thermal decomposition primarily through a unimolecular elimination reaction. This type of reaction, common for esters with a β-hydrogen on the alkyl group, typically proceeds via a cyclic transition state to yield an alkene and a carboxylic acid. For this compound, the anticipated primary decomposition products are cyclohexene (B86901) and crotonic acid.
Q2: At what temperature does this compound begin to decompose?
A2: The onset of thermal decomposition for this compound is expected to be in the range of 200-300°C under an inert atmosphere. However, the exact temperature can be influenced by factors such as the heating rate and the presence of impurities.[1] Higher heating rates in thermogravimetric analysis (TGA) can shift the apparent decomposition temperature to higher values.[1]
Q3: Is the thermal decomposition of this compound an exothermic or endothermic process?
A3: The pyrolysis of esters is generally an endothermic process as it involves the breaking of chemical bonds.[2] However, if the decomposition occurs in an oxidizing atmosphere (e.g., air), subsequent oxidation of the decomposition products can lead to exothermic events. It is also possible for highly exothermic secondary reactions to occur, potentially leading to a thermal runaway.
Q4: What are the primary safety concerns when heating this compound?
A4: The primary safety concerns are the flammability of the compound and its decomposition products, and the potential for uncontrolled exothermic reactions (thermal runaway). This compound is a combustible liquid.[3] The main decomposition product, cyclohexene, is a flammable liquid. Therefore, it is crucial to handle the heating of this compound in a well-ventilated area, away from ignition sources, and to have appropriate fire suppression equipment readily available.[4][5][6]
Q5: How can I minimize the risk of thermal runaway?
A5: To minimize the risk of thermal runaway, it is recommended to:
-
Use the smallest sample size necessary for the analysis.
-
Employ a slow heating rate to allow for controlled energy dissipation.
-
Ensure the experimental setup has adequate heat sinking capabilities.
-
Conduct experiments under an inert atmosphere (e.g., nitrogen or argon) to prevent exothermic oxidation reactions.
-
Have a clear emergency shutdown procedure in place.[5]
Troubleshooting Guide
Issue 1: Unexpected Mass Loss in TGA at Low Temperatures (<150°C)
-
Question: My TGA curve shows a significant mass loss well below the expected decomposition temperature. What could be the cause?
-
Answer: This early mass loss is likely due to the volatilization of residual solvents from the synthesis or purification of the this compound, or the presence of moisture. Ensure your sample is thoroughly dried under vacuum before analysis. It is also good practice to weigh the sample before and after the TGA run to confirm mass loss due to decomposition versus volatilization.[7]
Issue 2: Inconsistent Onset of Decomposition Temperature in TGA
-
Question: I am getting different onset temperatures for the decomposition of this compound in repeated TGA experiments. Why is this happening?
-
Answer: Inconsistent onset temperatures can be attributed to several factors:
-
Heating Rate: Different heating rates will result in different onset temperatures. Use a consistent heating rate for all your experiments to ensure comparability.[1]
-
Sample Size and Form: Variations in sample mass and packing in the TGA pan can affect heat transfer and lead to inconsistencies. Aim for a consistent sample size (e.g., 5-10 mg) and a thin, evenly distributed layer in the pan.[8]
-
Atmosphere: Ensure a consistent and stable purge gas flow rate.
-
Issue 3: Unexpected Exotherm in DSC Analysis
-
Question: My DSC curve shows an exothermic peak that I wasn't expecting. What does this mean?
-
Answer: An unexpected exotherm could indicate several phenomena:
-
Oxidative Decomposition: If the experiment is run in an air or oxygen atmosphere, the exotherm could be due to the oxidation of the sample or its decomposition products.
-
Curing or Polymerization: As an unsaturated ester, this compound could potentially undergo polymerization, which is an exothermic process. This might be initiated by heat or impurities.
-
Crystallization: If the sample was amorphous, an exotherm could represent a crystallization event. To differentiate these possibilities, running a corresponding TGA experiment can be helpful. If the exotherm is not accompanied by a mass loss, it is likely a phase transition like crystallization or curing.
-
Issue 4: Noisy Baseline in TGA or DSC
-
Question: The baseline of my thermal analysis data is very noisy. How can I improve the signal-to-noise ratio?
-
Answer: A noisy baseline can be caused by:
-
Instrument Instability: Ensure the instrument is properly calibrated and has had sufficient time to stabilize.
-
Gas Flow: Fluctuations in the purge gas flow rate can cause baseline noise. Check for leaks and ensure a stable flow.
-
Sample Movement: The sample shifting in the pan during the experiment can cause artifacts. Ensure the sample is well-packed.[7]
-
External Vibrations: Isolate the instrument from vibrations in the laboratory.
-
Data Presentation
Table 1: Representative Thermal Decomposition Data for this compound
| Parameter | Value | Method | Notes |
| Onset of Decomposition (Tonset) | ~220 °C | TGA | Under Nitrogen Atmosphere, 10 °C/min |
| Peak Decomposition Temperature (Tpeak) | ~250 °C | DTG | Temperature of maximum rate of mass loss |
| Total Mass Loss | ~100% | TGA | Indicates complete volatilization of decomposition products |
| Enthalpy of Decomposition (ΔHdecomp) | Endothermic | DSC | Expected for a pyrolysis reaction in an inert atmosphere |
Note: The values presented in this table are representative and may vary depending on the specific experimental conditions.
Experimental Protocols
Thermogravimetric Analysis (TGA) of this compound
Objective: To determine the thermal stability and decomposition profile of this compound.
Instrumentation: A calibrated thermogravimetric analyzer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of dry this compound into a clean, tared TGA pan (ceramic or platinum).[8]
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.[1]
-
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the mass (%) versus temperature to obtain the TGA curve.
-
Determine the onset temperature of decomposition (Tonset).
-
Calculate the first derivative of the TGA curve to obtain the DTG (Derivative Thermogravimetry) curve and identify the peak decomposition temperature (Tpeak).
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. download.basf.com [download.basf.com]
- 4. bestonpyrolysisplant.com [bestonpyrolysisplant.com]
- 5. What Is Safety In Pyrolysis Process? Managing Extreme Heat And Flammable Products - Kintek Solution [kindle-tech.com]
- 6. What Are The Safety Concerns Of Pyrolysis? Managing Fire, Toxicity, And Process Control Risks - Kintek Solution [kindle-tech.com]
- 7. mse.ucr.edu [mse.ucr.edu]
- 8. researchgate.net [researchgate.net]
Cyclohexyl Crotonate Degradation Analysis: A Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with cyclohexyl crotonate. The information provided will assist in identifying and understanding potential degradation products that may arise during experimental studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary degradation pathways for this compound?
This compound, an α,β-unsaturated ester, is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and photodegradation. The stability of the compound is influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.
-
Hydrolysis: This is a common degradation pathway for esters. Under aqueous conditions, particularly in the presence of acids or bases, this compound can hydrolyze to form cyclohexanol (B46403) and crotonic acid. Basic conditions are known to accelerate this process.[1][2]
-
Oxidation: The double bond in the crotonate moiety is susceptible to oxidation. Oxidizing agents can lead to the formation of epoxides, aldehydes, or carboxylic acids. The allylic position (the carbon atom adjacent to the double bond) can also be a site for oxidation.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce isomerization of the double bond (e.g., from trans to cis). It can also potentially lead to polymerization or other complex reactions.[3][4][5]
-
Thermal Degradation: At elevated temperatures, esters can undergo decomposition. For esters with a β-hydrogen, a common thermal degradation pathway is a concerted elimination reaction to form an alkene and a carboxylic acid, though other radical-based pathways can also occur.[6]
Q2: I am observing an unexpected peak in my chromatogram after storing my this compound solution at room temperature. What could it be?
An unexpected peak appearing after storage at room temperature, especially in a solution containing water, is likely due to hydrolysis. The two primary degradation products to expect are cyclohexanol and crotonic acid . To confirm this, you can:
-
Co-injection: Spike your sample with authentic standards of cyclohexanol and crotonic acid and observe if the peak retention times match.
-
LC-MS Analysis: Use liquid chromatography-mass spectrometry to determine the mass-to-charge ratio (m/z) of the unknown peak. Cyclohexanol and crotonic acid will have distinct molecular weights that can be identified.
Q3: My sample was exposed to air and now shows multiple new impurity peaks. What are the likely oxidative degradation products?
Exposure to atmospheric oxygen, especially in the presence of light or metal ions, can lead to oxidative degradation. Potential products include:
-
Epoxides: Formed by the oxidation of the double bond.
-
Aldehydes and Carboxylic Acids: Resulting from the cleavage of the double bond.
-
Peroxides: Which can be unstable and lead to further degradation.
To minimize oxidation, it is recommended to store samples under an inert atmosphere (e.g., nitrogen or argon) and in light-resistant containers.
Q4: After performing a forced degradation study under acidic conditions, I see a significant decrease in the parent peak but only a small peak for crotonic acid. Where did the rest of the material go?
There are several possibilities:
-
Further Degradation: Crotonic acid itself can be unstable under harsh acidic conditions and may degrade further.
-
Poor Chromato-graphic Retention: Cyclohexanol, the other hydrolysis product, is quite polar and may elute very early in a reverse-phase HPLC method, potentially being hidden in the solvent front. Ensure your analytical method is capable of retaining and detecting both potential degradation products.
-
Volatility: If you are using a technique that involves heating, such as gas chromatography, some degradation products might be volatile and lost during sample preparation or injection.
It is crucial to ensure a good mass balance in forced degradation studies to account for all major degradation products.[7]
Quantitative Data Summary
The following tables provide hypothetical quantitative data that could be generated during a forced degradation study of this compound. These are for illustrative purposes to guide researchers in presenting their own data.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Treatment | % Degradation of this compound | Major Degradation Products Identified |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | 15.2% | Cyclohexanol, Crotonic Acid |
| Base Hydrolysis | 0.1 M NaOH at RT for 4h | 85.7% | Cyclohexanol, Crotonic Acid |
| Oxidation | 3% H₂O₂ at RT for 24h | 22.5% | Epoxide derivative, Oxidative cleavage products |
| Thermal | 80°C for 48h (solid state) | 5.1% | Minor unidentified products |
| Photolytic | UV light (254 nm) for 72h (in solution) | 35.8% | cis-isomer, Polymeric material |
Table 2: Purity Analysis of this compound and its Degradation Products by HPLC
| Compound | Retention Time (min) | Peak Area (%) - Control | Peak Area (%) - Acid Stressed | Peak Area (%) - Base Stressed |
| Cyclohexanol | 2.5 | 0.05 | 6.8 | 40.1 |
| Crotonic Acid | 4.1 | 0.10 | 7.9 | 44.5 |
| This compound | 15.8 | 99.85 | 84.6 | 14.3 |
Experimental Protocols
Protocol 1: Forced Degradation by Hydrolysis
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Incubate the mixture at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M sodium hydroxide.
-
Dilute the sample with the mobile phase to an appropriate concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Keep the mixture at room temperature for 4 hours.
-
Neutralize the solution with an appropriate amount of 0.1 M hydrochloric acid.
-
Dilute the sample with the mobile phase for analysis.
-
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC method.
Protocol 2: Analysis of Degradation Products by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Start with 20% acetonitrile and increase to 80% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for forced degradation studies.
References
- 1. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]
- 2. m.youtube.com [m.youtube.com]
- 3. scilit.com [scilit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photochemical deconjugation of α,β-unsaturated ketones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Enhancing the Shelf-Life of Cyclohexyl Crotonate Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of Cyclohexyl crotonate.
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for this compound?
This compound, an α,β-unsaturated ester, is susceptible to several degradation pathways that can impact the stability and shelf-life of its formulations. The primary routes of degradation include:
-
Hydrolysis: As an ester, this compound can undergo hydrolysis, particularly in the presence of moisture and either acidic or basic conditions, breaking down into cyclohexanol (B46403) and crotonic acid.[1][2] Formulations with high water content or exposure to humidity are more prone to this degradation.
-
Oxidation: The double bond in the crotonate moiety is susceptible to oxidation. This can be initiated by exposure to atmospheric oxygen, peroxides, or metal ion catalysts.[2]
-
Photodegradation: Exposure to light, especially UV radiation, can lead to isomerization of the double bond or other photochemical reactions, altering the molecule's properties.[2][3]
-
Michael Addition: The α,β-unsaturated system can react with nucleophiles present in the formulation via a Michael addition reaction.[4][5][6] This is a potential concern if the formulation contains nucleophilic excipients.
-
Enzymatic Degradation: In certain biological contexts, enzymatic hydrolysis of crotonate esters can occur, leading to the release of crotonic acid.[7]
2. What are the initial signs of degradation in a this compound formulation?
Early indicators of formulation instability can be subtle and require careful observation. These signs may include:
-
Changes in Physical Appearance: Look for a shift in color, the appearance of cloudiness or turbidity, or phase separation in liquid formulations.[8] In solid or semi-solid formulations, a grainy texture or the sweating of oils can indicate instability.[8][9]
-
Alteration in Odor: A change in the characteristic odor of the formulation can be a sign of chemical degradation, as the degradation products will have different scent profiles.
-
pH Shift: In aqueous or hydro-alcoholic formulations, a change in pH can indicate hydrolysis of the ester, leading to the formation of acidic (crotonic acid) or alcoholic (cyclohexanol) byproducts.
-
Decrease in Potency: A quantitative analysis via a stability-indicating method like HPLC will reveal a decrease in the concentration of the active this compound.
3. Which excipients are recommended to enhance the stability of this compound formulations?
The selection of appropriate excipients is crucial for maintaining the stability of this compound formulations.[10][11] Consider incorporating the following types of stabilizers:
-
Antioxidants: To prevent oxidative degradation, especially at the double bond.
-
Chelating Agents: To sequester metal ions that can catalyze both hydrolysis and oxidation.
-
Buffering Agents: To maintain a stable pH and minimize acid- or base-catalyzed hydrolysis.
-
Moisture Scavengers/Humectants: In solid or anhydrous formulations, these can help to control the water content.
-
UV Absorbers/Light Protectants: To be used in conjunction with appropriate packaging to prevent photodegradation.
Table 1: Recommended Stabilizers for this compound Formulations
| Stabilizer Class | Example | Typical Concentration Range | Mechanism of Action |
| Antioxidants | Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% | Scavenges free radicals to inhibit oxidation. |
| Tocopherol (Vitamin E) | 0.05 - 0.5% | Chain-breaking antioxidant. | |
| Chelating Agents | Ethylenediaminetetraacetic acid (EDTA) | 0.01 - 0.1% | Sequesters metal ions that catalyze degradation.[1] |
| Buffering Agents | Citrate Buffer | 10 - 50 mM | Maintains pH in a range that minimizes hydrolysis.[2] |
| Phosphate Buffer | 10 - 50 mM | Provides pH control.[2] | |
| UV Absorbers | Benzophenones | 0.1 - 2.0% | Absorb UV radiation to prevent photodegradation. |
Troubleshooting Guides
Problem 1: Rapid decrease in this compound concentration in a liquid formulation.
-
Question: My stability-indicating HPLC analysis shows a significant drop in the peak corresponding to this compound within a short period. What could be the cause and how can I address it?
-
Answer: A rapid decrease in concentration often points to chemical degradation. The most likely culprits are hydrolysis or oxidation.
Troubleshooting Steps:
-
Analyze for Degradation Products: Use HPLC with mass spectrometry (MS) detection to identify the degradation products. The presence of cyclohexanol and crotonic acid confirms hydrolysis.
-
Measure pH and Water Content: A shift in pH and high water content are strong indicators of hydrolysis.
-
Investigate Raw Materials: Check for the presence of water, peroxides, or metal ion impurities in your starting materials and excipients.
-
Implement Stabilization Strategies:
-
For Hydrolysis:
-
Reduce the water content of the formulation or consider an anhydrous base.
-
Incorporate a buffering agent to maintain the pH at a level where the hydrolysis rate is minimal (typically slightly acidic for esters).
-
-
For Oxidation:
-
Add an antioxidant such as BHT or tocopherol.
-
Include a chelating agent like EDTA to sequester catalytic metal ions.
-
During manufacturing, purge the formulation and headspace of the container with an inert gas like nitrogen.
-
-
-
Problem 2: The formulation shows signs of phase separation or changes in viscosity over time.
-
Question: My this compound emulsion is separating, or my gel formulation is losing its viscosity. What is causing this physical instability?
-
Answer: Physical instability can be linked to chemical degradation or improper formulation design.
Troubleshooting Steps:
-
Assess Chemical Degradation: Perform chemical analysis to see if a significant amount of this compound has degraded. The degradation products may have different solubilities, leading to phase separation.
-
Evaluate Emulsifier/Gelling Agent Compatibility: Ensure that the chosen emulsifier or gelling agent is compatible with this compound and other excipients.
-
Optimize Emulsifier/Gelling Agent Concentration: The concentration of the stabilizing agent may be insufficient. Conduct a dose-response study to find the optimal concentration.
-
Refine Manufacturing Process: In emulsions, the homogenization speed and time can significantly impact droplet size and stability. For gels, ensure proper dispersion and hydration of the gelling agent.
-
Problem 3: The formulation develops an off-odor or changes color upon storage.
-
Question: After a few weeks in stability chambers, my formulation has developed a rancid odor and a yellowish tint. What is happening?
-
Answer: Off-odors and color changes are often indicative of oxidative degradation.
Troubleshooting Steps:
-
Identify Oxidation Products: Use GC-MS or LC-MS to identify the volatile and non-volatile oxidation byproducts.
-
Incorporate Antioxidants: Add an effective antioxidant to the formulation. A combination of antioxidants can sometimes provide synergistic protection.
-
Use Chelating Agents: Add EDTA to chelate metal ions that can catalyze oxidation.
-
Protect from Light: Store the formulation in light-protective packaging (e.g., amber glass or opaque containers) to prevent photo-oxidation.
-
Control Headspace Oxygen: During packaging, minimize the headspace or flush it with an inert gas.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method, in accordance with ICH guidelines.[3][12]
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
1 M HCl, 1 M NaOH
-
30% Hydrogen Peroxide
-
Methanol, Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
pH meter, heating block/oven, photostability chamber
Procedure:
-
Acid Hydrolysis:
-
Dissolve this compound in a suitable solvent (e.g., methanol) and add 1 M HCl.
-
Heat the solution at 60°C for 24 hours.
-
Neutralize a sample with 1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in a suitable solvent and add 1 M NaOH.
-
Keep the solution at room temperature for 8 hours.
-
Neutralize a sample with 1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a suitable solvent and add 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80°C for 48 hours.
-
-
Photodegradation:
-
Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3]
-
Analysis: Analyze all stressed samples, along with a control sample, using a validated stability-indicating HPLC method. Aim for 5-20% degradation of the parent compound.[12]
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation:
-
HPLC with a Diode Array Detector (DAD) or Mass Spectrometer (MS)
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Gradient Program: Start with a lower concentration of acetonitrile and gradually increase it to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., 210 nm).
-
Injection Volume: 10 µL
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[13][14]
Table 2: Illustrative Data from a Forced Degradation Study
| Stress Condition | % Degradation of this compound | Major Degradation Products Identified |
| 0.1 M HCl, 60°C, 24h | 12.5% | Cyclohexanol, Crotonic Acid |
| 0.1 M NaOH, 25°C, 8h | 18.2% | Cyclohexanol, Crotonic Acid |
| 3% H₂O₂, 25°C, 24h | 8.9% | Oxidized derivatives |
| Heat (80°C), 48h | 5.1% | Minor unidentified peaks |
| Photostability | 15.7% | Isomers, photo-adducts |
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound formulation instability.
References
- 1. scentjourner.com [scentjourner.com]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Michael Addition [organic-chemistry.org]
- 7. patents.justia.com [patents.justia.com]
- 8. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 9. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 10. Stabilizers - CD Formulation [formulationbio.com]
- 11. A REVIEW ON THE STABILIZING AGENT USED FOR PHARMACEUTICAL FORMULATION [zenodo.org]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Development and validation of a stability-indicating HPLC method for assay of tonabersat in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quality by Design-Based Development of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Methylparaben, Propylparaben, Diethylamino Hydroxybenzoyl Hexyl Benzoate, and Octinoxate in Topical Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing by-product formation in Michael additions of Cyclohexyl crotonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize by-product formation in Michael additions of cyclohexyl crotonate.
Troubleshooting Guides
Problem 1: Low yield of the desired 1,4-adduct and recovery of starting materials.
| Possible Cause | Suggested Solution |
| Insufficiently strong base or incomplete deprotonation of the nucleophile. | Use a stronger base appropriate for the pKa of the Michael donor. For carbon nucleophiles like malonates, consider bases such as sodium ethoxide or sodium hydride. For softer nucleophiles like thiols or amines, a weaker base or even a catalyst may be sufficient. Ensure anhydrous conditions if using a moisture-sensitive base. |
| Reaction temperature is too low. | While lower temperatures can improve selectivity, they also decrease the reaction rate. Gradually increase the reaction temperature and monitor the progress by TLC or another appropriate analytical technique. |
| Steric hindrance from the cyclohexyl group or a bulky nucleophile. | Increase the reaction time to allow the sterically hindered components to react. Consider using a less sterically demanding nucleophile if possible. The use of a Lewis acid catalyst might also enhance the electrophilicity of the this compound. |
| Reversible Michael addition. | If the reaction is reversible, drive the equilibrium towards the product by removing a by-product or using an excess of one of the reactants. |
Problem 2: Formation of a significant amount of the 1,2-addition by-product.
| Possible Cause | Suggested Solution |
| Use of a "hard" nucleophile. | Grignard reagents and organolithium reagents are "hard" nucleophiles and tend to favor 1,2-addition.[1][2] For 1,4-addition, use "soft" nucleophiles like enamines, malonates, or organocuprates (Gilman reagents).[1][2][3][4] |
| Reaction conditions favor kinetic control. | 1,2-addition is often the kinetically favored product.[1] To favor the thermodynamically more stable 1,4-adduct, use a weaker base, a protic solvent, and allow the reaction to proceed for a longer time at a moderate temperature to allow for equilibration. |
| Highly reactive carbonyl group. | The carbonyl group of the ester is inherently electrophilic. While less reactive than a ketone, conditions that enhance its electrophilicity might promote 1,2-addition. The use of certain Lewis acids could inadvertently favor 1,2-addition. |
Problem 3: Polymerization of the this compound.
| Possible Cause | Suggested Solution |
| Strongly basic or nucleophilic reaction conditions. | The enolate formed after the initial Michael addition can act as a nucleophile and add to another molecule of this compound, leading to polymerization.[5] Use a catalytic amount of a weak base. |
| High concentration of reactants. | High concentrations can favor intermolecular reactions like polymerization. Run the reaction at a lower concentration. |
| Absence of a proton source to quench the intermediate enolate. | The presence of a protic solvent or a mild proton source can protonate the enolate intermediate, preventing it from initiating polymerization.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in the Michael addition of this compound?
A1: The most common by-products are the 1,2-addition product, where the nucleophile attacks the carbonyl carbon of the ester, and polymers formed from the repeated addition of the enolate intermediate to unreacted this compound. The formation of these by-products is highly dependent on the reaction conditions and the nature of the nucleophile.
Q2: How does the choice of base affect the outcome of the reaction?
A2: The base plays a crucial role in the Michael addition. A strong base is required to deprotonate weakly acidic nucleophiles, but it can also promote side reactions like polymerization. For stabilized nucleophiles like malonic esters, a base such as sodium ethoxide is commonly used. For softer nucleophiles like thiols and amines, a weaker organic base like triethylamine (B128534) or even a catalyst may be sufficient and can help minimize side reactions.
Q3: What is the difference between kinetic and thermodynamic control in this reaction?
A3: Kinetic control refers to conditions (often low temperature and a strong, non-nucleophilic base) where the product that is formed fastest predominates. In Michael additions, this can sometimes be the 1,2-adduct. Thermodynamic control refers to conditions (often higher temperature, weaker base, and longer reaction times) that allow the reaction to be reversible. Under these conditions, the most stable product, which is typically the 1,4-adduct, will be the major product.
Q4: Can I use organometallic reagents like Grignard or organolithium reagents as nucleophiles?
A4: Grignard and organolithium reagents are generally considered "hard" nucleophiles and will preferentially attack the carbonyl carbon, leading to the 1,2-addition product.[1][2] To achieve 1,4-addition with an organometallic nucleophile, it is recommended to use an organocuprate (Gilman reagent), which is a "softer" nucleophile.[2][3][4]
Q5: How can I monitor the progress of the reaction to optimize the conditions?
A5: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product(s). This allows you to determine the optimal reaction time and can give you an indication of the formation of by-products if they have different polarities.
Quantitative Data
The following tables provide illustrative data on how reaction conditions can affect the yield of the desired 1,4-adduct and the formation of by-products in Michael additions to an alkyl crotonate. Note: This data is representative and optimization will be required for this compound.
Table 1: Effect of Base on the Michael Addition of Diethyl Malonate to an Alkyl Crotonate
| Entry | Base (1.1 eq) | Solvent | Temperature (°C) | Time (h) | 1,4-Adduct Yield (%) | By-product Yield (%) |
| 1 | Sodium Ethoxide | Ethanol (B145695) | 25 | 12 | 85 | 10 (Polymer) |
| 2 | Triethylamine | THF | 25 | 24 | 40 | <5 |
| 3 | DBU | Acetonitrile | 25 | 8 | 90 | 5 (Polymer) |
| 4 | Potassium tert-Butoxide | tert-Butanol | 25 | 6 | 75 | 20 (Polymer) |
Table 2: Effect of Nucleophile on Addition to an Alkyl Crotonate
| Entry | Nucleophile | Catalyst/Base | Solvent | Temperature (°C) | 1,4-Adduct Yield (%) | 1,2-Adduct Yield (%) |
| 1 | Diethyl Malonate | Sodium Ethoxide | Ethanol | 25 | 85 | <2 |
| 2 | Thiophenol | Triethylamine | THF | 25 | 95 | <1 |
| 3 | Piperidine (B6355638) | None | Methanol (B129727) | 25 | 92 | <1 |
| 4 | Phenylmagnesium Bromide | - | Diethyl Ether | 0 | <5 | 90 |
| 5 | Lithium Diphenylcuprate | - | THF | -78 to 0 | 98 | <1 |
Experimental Protocols
Protocol 1: Michael Addition of Diethyl Malonate to this compound
-
To a solution of sodium ethoxide (1.1 mmol) in anhydrous ethanol (10 mL) under a nitrogen atmosphere, add diethyl malonate (1.2 mmol) dropwise at room temperature.
-
Stir the resulting solution for 15 minutes.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.
-
Upon completion, neutralize the reaction mixture with 1 M HCl.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Aza-Michael Addition of Piperidine to this compound
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in methanol (5 mL).
-
Add piperidine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC. The reaction is often complete within a few hours.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 3: Thia-Michael Addition of Thiophenol to this compound
-
To a solution of this compound (1.0 mmol) in THF (10 mL), add thiophenol (1.1 mmol).
-
Add a catalytic amount of triethylamine (0.1 mmol).
-
Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically rapid.
-
Once the reaction is complete, the mixture can be concentrated and the crude product purified by column chromatography on silica gel.
Visualizations
Caption: A typical experimental workflow for a Michael addition reaction.
Caption: Reaction pathways in the Michael addition of this compound.
Caption: A decision tree for troubleshooting by-product formation.
References
Technical Support Center: Scaling Up Cyclohexyl Crotonate Production
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of cyclohexyl crotonate production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and scalable method for synthesizing this compound is the Fischer-Speier esterification. This process involves the reaction of crotonic acid with cyclohexanol (B46403) in the presence of an acid catalyst.[1] For industrial applications, heterogeneous catalysts like Amberlyst-15 are often preferred due to their ease of separation and reusability.[2][3][4] Homogeneous catalysts such as p-toluenesulfonic acid (p-TSA) are also effective.[5][6][7][8]
Q2: What are the key parameters to control during the scale-up of this compound synthesis?
A2: When scaling up, critical parameters to monitor and control include:
-
Temperature: To prevent side reactions like the dehydration of cyclohexanol and polymerization of crotonic acid.
-
Water Removal: Efficient and continuous removal of water is crucial to drive the reaction equilibrium towards the product. Azeotropic distillation with a Dean-Stark trap is a common method.[5]
-
Catalyst Loading and Activity: The amount and activity of the catalyst directly impact the reaction rate and yield. For solid catalysts, ensuring proper activation and monitoring for deactivation over reuse cycles is important.[3]
-
Molar Ratio of Reactants: Using an excess of one reactant (typically the less expensive one, cyclohexanol) can improve the yield.
-
Agitation: Proper mixing is essential to ensure good contact between the reactants and the catalyst, especially when using a heterogeneous catalyst.
Q3: What are the primary impurities and byproducts to expect, and how can they be minimized?
A3: The main potential impurities and byproducts are:
-
Unreacted Starting Materials: Residual crotonic acid and cyclohexanol. These can be minimized by optimizing reaction time, temperature, and the molar ratio of reactants.
-
Water: A byproduct of the esterification reaction. Efficient removal is necessary to maximize yield.
-
Cyclohexene: Formed from the acid-catalyzed dehydration of cyclohexanol at elevated temperatures. Maintaining the reaction temperature within the optimal range is key to minimizing its formation.
-
Dicyclohexyl ether: Another byproduct of the acid-catalyzed reaction of cyclohexanol. Temperature control is the primary means of prevention.
-
Polymers of Crotonic Acid: Can form at higher temperatures.
Minimizing these impurities is achieved through careful control of reaction conditions and is followed by a robust purification process.
Q4: How is this compound purified on a large scale?
A4: Large-scale purification typically involves a multi-step process:
-
Neutralization: The crude product is first washed with a basic solution, such as sodium carbonate, to remove the acid catalyst and any unreacted crotonic acid.[5]
-
Washing: Subsequent washes with water or brine remove water-soluble impurities.
-
Fractional Distillation: The final purification is achieved through fractional distillation under reduced pressure (vacuum distillation).[5] This separates the this compound from unreacted cyclohexanol and other less volatile impurities. Industrial-scale fractional distillation is performed in large, vertical cylindrical columns which can be either tray or packed columns to efficiently separate components with close boiling points.[9][10]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Verify Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient duration at the optimal temperature. Monitor the reaction progress using techniques like GC or TLC. - Check Catalyst Activity: If using a reusable catalyst like Amberlyst-15, its activity may decrease over time. Consider regenerating or replacing the catalyst.[2][3] For p-TSA, ensure it is of good quality and used in the correct concentration. |
| Equilibrium Not Shifted Towards Products | - Efficient Water Removal: Ensure the Dean-Stark trap or other water removal method is functioning correctly. Any water remaining in the reaction mixture will inhibit the forward reaction.[5] - Adjust Reactant Molar Ratio: Increase the excess of cyclohexanol to shift the equilibrium towards the formation of the ester. |
Issue 2: Product Contamination and Purity Issues
| Possible Cause | Troubleshooting Steps |
| Presence of Starting Materials in Final Product | - Optimize Reaction Conditions: As with low yield, ensure the reaction has gone to completion. - Improve Purification: Enhance the efficiency of the fractional distillation process. This may involve using a column with more theoretical plates or optimizing the reflux ratio. |
| Formation of Byproducts (e.g., Cyclohexene, Dicyclohexyl ether) | - Strict Temperature Control: Maintain the reaction temperature within the recommended range (e.g., 120-130°C for p-TSA catalyzed reaction) to minimize the dehydration of cyclohexanol.[5] |
| Discoloration of the Reaction Mixture | - Avoid Overheating: Charring can occur at excessively high temperatures, especially with strong acid catalysts. Ensure even heating and good temperature control. |
Data Presentation
Table 1: Lab-Scale Synthesis of this compound using p-Toluenesulfonic Acid (p-TSA)
| Parameter | Value | Reference |
| Cyclohexanol | 220 g | [5] |
| Crotonic Acid | 199 g | [5] |
| p-TSA (catalyst) | 8 g | [5] |
| Toluene (B28343) (solvent) | 300 mL | [5] |
| Reaction Temperature | 120-130 °C | [5] |
| Reaction Time | 4-5 hours | [5] |
| Yield | 290 g | [5] |
Table 2: Performance of Amberlyst-15 in Analogous Esterification Reactions
Note: Data presented is for esterification reactions analogous to this compound synthesis and is intended to provide an estimate of catalyst performance.
| Reaction | Catalyst Loading | Temperature (°C) | Time (h) | Yield (%) | Reusability | Reference |
| Esterification of isoamyl alcohol with acetic acid | 2% (w/v) | - (Microwave) | 2 | >95 | At least 3 cycles with minimal loss of activity | [2] |
| Esterification of nonanoic acid with 1-propanol | Not specified | Not specified | Not specified | - | Deactivation observed after 4 runs | [3] |
| Esterification of various aliphatic carboxylic acids with methanol | Not specified | Room Temperature | 9 | 90 | - | [4] |
Experimental Protocols
Scaled-Up Synthesis of this compound via Fischer Esterification using p-TSA
1. Materials:
-
Cyclohexanol
-
Crotonic Acid
-
p-Toluenesulfonic acid (p-TSA)
-
Toluene
-
5% Sodium Carbonate Solution
-
Anhydrous Magnesium Sulfate (B86663)
2. Equipment:
-
Jacketed glass reactor with overhead stirrer, thermocouple, and condenser
-
Dean-Stark trap
-
Heating/cooling circulator
-
Separatory funnel
-
Fractional distillation unit (vacuum compatible)
3. Procedure:
-
Reactor Setup: Charge the jacketed glass reactor with cyclohexanol, crotonic acid, and toluene. A typical molar ratio would be 1:1.2 of crotonic acid to cyclohexanol.
-
Catalyst Addition: Add p-toluenesulfonic acid (approximately 1-2% by weight of the reactants).
-
Reaction:
-
Begin stirring the mixture.
-
Heat the reactor to reflux (approximately 120-130°C) using the heating circulator.[5]
-
Collect the water byproduct in the Dean-Stark trap.
-
Monitor the reaction progress by measuring the amount of water collected and optionally by GC analysis of reaction aliquots. The reaction is typically complete when water evolution ceases (usually 4-5 hours).[5]
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a 5% sodium carbonate solution to neutralize the p-TSA and remove unreacted crotonic acid.[5]
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
-
Purification:
Mandatory Visualization
Caption: Production workflow for this compound.
Caption: Troubleshooting decision tree for low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. nbinno.com [nbinno.com]
- 9. Fractional distillation - Wikipedia [en.wikipedia.org]
- 10. quora.com [quora.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of Cyclohexyl Crotonate and Other Alkyl Esters
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and drug development, the selection of appropriate reagents is paramount to achieving desired reaction outcomes. As an α,β-unsaturated ester, cyclohexyl crotonate presents a versatile scaffold for a variety of chemical transformations. This guide provides an objective comparison of the reactivity of this compound with other common alkyl crotonates—namely methyl, ethyl, and tert-butyl crotonates—in key organic reactions. The discussion is supported by established principles of organic chemistry and illustrative experimental data to inform the selection of these esters in research and development.
The reactivity of α,β-unsaturated esters is primarily dictated by the electrophilic nature of both the carbonyl carbon and the β-carbon of the alkene.[1][2] Nucleophilic attack can occur at either of these sites, leading to 1,2-addition (at the carbonyl) or 1,4-conjugate addition (Michael addition).[2] The specific reaction pathway and its rate are influenced by a combination of steric and electronic effects imparted by the alcohol moiety of the ester.[3]
Factors Influencing Reactivity
Steric Hindrance: The size of the alkyl group on the ester functionality can significantly impact the rate of reactions that involve nucleophilic attack at the carbonyl carbon, such as hydrolysis and transesterification.[4] Larger, bulkier groups can shield the carbonyl carbon from the approaching nucleophile, thereby slowing the reaction rate.[3] The cyclohexyl group, being a bulky secondary alkyl group, is expected to confer significant steric hindrance compared to smaller primary alkyl groups like methyl and ethyl.[5] The tert-butyl group is even more sterically demanding.
Electronic Effects: Alkyl groups are generally considered to be weakly electron-donating through an inductive effect.[6][7] This effect can slightly decrease the electrophilicity of the carbonyl carbon. However, the differences in the inductive effects among simple alkyl groups like methyl, ethyl, and cyclohexyl are generally considered to be small and have a lesser impact on reactivity compared to steric effects in reactions sensitive to steric bulk.[8]
Comparative Reactivity Data
To illustrate the differences in reactivity, the following table summarizes representative kinetic data for the base-catalyzed hydrolysis (saponification) of this compound and other alkyl crotonates under identical pseudo-first-order conditions. It is important to note that this data is illustrative and intended to demonstrate expected trends based on established chemical principles.
| Ester | Relative Rate Constant (k_rel) |
| Methyl Crotonate | 1.00 |
| Ethyl Crotonate | 0.95 |
| This compound | 0.65 |
| tert-Butyl Crotonate | 0.15 |
Table 1: Illustrative relative rate constants for the saponification of various crotonate esters.
The data clearly indicates a decrease in the rate of hydrolysis with increasing steric bulk of the alcohol moiety. The cyclohexyl group presents a moderate level of steric hindrance, leading to a noticeable decrease in reactivity compared to the less hindered methyl and ethyl esters. The highly hindered tert-butyl group shows the most significant reduction in reaction rate.
Key Reactions and Mechanistic Considerations
Hydrolysis (Saponification)
Ester hydrolysis, particularly base-catalyzed saponification, is a fundamental reaction that is highly sensitive to steric effects around the carbonyl group.[9] The reaction proceeds through a tetrahedral intermediate, and the formation of this intermediate is the rate-determining step.[10]
Caption: Mechanism of base-catalyzed ester hydrolysis.
The bulky cyclohexyl group in this compound hinders the approach of the hydroxide (B78521) ion to the carbonyl carbon, resulting in a slower reaction rate compared to methyl and ethyl crotonates.
Michael Addition
The Michael addition, or conjugate addition, involves the 1,4-addition of a nucleophile to the β-carbon of the α,β-unsaturated system.[11][12] This reaction is generally less sensitive to the steric bulk of the ester group, as the attack occurs at the β-carbon, which is further away from the ester functionality.
Caption: General workflow for a Michael addition reaction.
While steric effects of the ester group play a minor role, electronic effects can have a more pronounced influence. However, for the alkyl crotonates being compared, the differences in electronic effects are minimal. Therefore, the rates of Michael addition are expected to be broadly similar for methyl, ethyl, and cyclohexyl crotonates, with a slight decrease for the tert-butyl ester due to potential steric hindrance affecting the overall conformation of the molecule.
Transesterification
Transesterification is the process of exchanging the alcohol group of an ester with another alcohol.[13] Similar to hydrolysis, this reaction proceeds through a tetrahedral intermediate at the carbonyl carbon and is therefore sensitive to steric hindrance.[11]
Caption: Transesterification of this compound.
Consequently, the rate of transesterification of this compound is expected to be slower than that of methyl and ethyl crotonates due to the increased steric bulk of the cyclohexyl group.
Experimental Protocols
The following are general experimental protocols that can be adapted to quantitatively compare the reactivity of different crotonate esters.
Protocol 1: Comparative Kinetics of Saponification via Titration
Objective: To determine the relative rates of hydrolysis of methyl, ethyl, and this compound.
Materials:
-
Methyl crotonate, ethyl crotonate, this compound
-
0.1 M Sodium Hydroxide (NaOH) solution, standardized
-
0.1 M Hydrochloric Acid (HCl) solution, standardized
-
Ethanol (solvent)
-
Phenolphthalein (B1677637) indicator
-
Stopwatch, pipettes, burettes, conical flasks, thermostated water bath
Procedure:
-
Prepare 0.05 M solutions of each ester in ethanol.
-
In a conical flask, mix 50 mL of the 0.05 M ester solution with 50 mL of 0.1 M NaOH solution at a constant temperature (e.g., 25 °C). Start the stopwatch immediately upon mixing.
-
At regular time intervals (e.g., every 5 minutes), withdraw a 10 mL aliquot of the reaction mixture and quench the reaction by adding it to a flask containing 10 mL of 0.1 M HCl.
-
Back-titrate the unreacted HCl in the quenched aliquot with the standardized 0.1 M NaOH solution using phenolphthalein as the indicator.
-
Continue taking aliquots until the reaction is approximately 80% complete.
-
Calculate the concentration of the ester at each time point and plot ln([Ester]) versus time. The slope of the line will be the pseudo-first-order rate constant.
-
Compare the rate constants for the different esters.
Protocol 2: Monitoring Michael Addition via ¹H NMR Spectroscopy
Objective: To compare the rates of Michael addition of a common nucleophile (e.g., diethyl malonate) to different crotonate esters.
Materials:
-
Methyl crotonate, ethyl crotonate, this compound
-
Diethyl malonate
-
Sodium ethoxide (catalyst)
-
Deuterated chloroform (B151607) (CDCl₃) for NMR
-
NMR tubes, syringes
Procedure:
-
In an NMR tube, dissolve the crotonate ester (1 equivalent) and diethyl malonate (1.1 equivalents) in CDCl₃.
-
Acquire a ¹H NMR spectrum of the starting materials (t=0).
-
Add a catalytic amount of sodium ethoxide to the NMR tube, shake to mix, and immediately begin acquiring ¹H NMR spectra at regular intervals.
-
Monitor the reaction progress by observing the disappearance of the vinyl proton signals of the starting crotonate and the appearance of the signals corresponding to the Michael adduct.
-
Integrate the relevant peaks to determine the relative concentrations of the starting material and product over time.
-
Plot the concentration of the starting ester versus time to determine the reaction rate.
Protocol 3: Analysis of Transesterification by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To compare the efficiency of transesterification of different crotonate esters with a higher boiling point alcohol (e.g., benzyl (B1604629) alcohol).
Materials:
-
Methyl crotonate, ethyl crotonate, this compound
-
Benzyl alcohol
-
Sulfuric acid (catalyst)
-
Toluene (solvent)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
GC-MS instrument
Procedure:
-
In separate reaction flasks, dissolve each crotonate ester (1 equivalent) and benzyl alcohol (1.5 equivalents) in toluene.
-
Add a catalytic amount of concentrated sulfuric acid to each flask.
-
Heat the reaction mixtures to reflux and monitor the reaction progress by taking small aliquots at regular time intervals.
-
Quench the aliquots by washing with sodium bicarbonate solution. Dry the organic layer with anhydrous magnesium sulfate.
-
Analyze the composition of the organic layer by GC-MS to determine the relative amounts of the starting ester and the transesterified product (benzyl crotonate).
-
Compare the conversion rates for the different starting esters over time.
Conclusion
The reactivity of this compound is moderately lower than that of less sterically hindered alkyl crotonates like methyl and ethyl crotonate in reactions involving nucleophilic attack at the carbonyl carbon, such as hydrolysis and transesterification. This is primarily due to the steric bulk of the cyclohexyl group. In contrast, for reactions where the nucleophilic attack occurs at the β-carbon, such as Michael addition, the influence of the ester's alkyl group is less significant, and the reactivities are expected to be more comparable. For drug development professionals, the choice of ester can be a critical handle for tuning the reactivity and stability of a molecule. For instance, a more sterically hindered ester like this compound could be employed to increase the in vivo half-life of a drug by reducing its susceptibility to enzymatic hydrolysis.[9][14] The experimental protocols provided herein offer a framework for researchers to quantitatively assess these reactivity differences and make informed decisions in their synthetic strategies.
References
- 1. Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Gas chromatography-mass spectrometry method for determination of phospholipid peroxides; I. Transesterification to form methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. web.viu.ca [web.viu.ca]
- 14. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Cyclohexyl Crotonate
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of Cyclohexyl crotonate, a key component in various formulations, is critical for quality control and research and development. This guide provides a comparative overview of potential analytical methods for its determination, focusing on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). While specific validated methods for this compound are not extensively published, this document outlines detailed experimental protocols and expected performance data based on established methods for similar ester compounds.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of typical performance characteristics for GC-FID (Flame Ionization Detector) and HPLC-UV (Ultraviolet) methods, which are commonly employed for the analysis of esters like this compound.
| Validation Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (Correlation Coefficient, r²) | ≥ 0.998 | ≥ 0.999 |
| Accuracy (% Recovery) | 95.0% - 105.0% | 98.0% - 102.0% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 1.5% | ≤ 1.0% |
| - Intermediate Precision | ≤ 2.5% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/mL | 0.01 - 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 - 1.5 µg/mL | 0.05 - 0.5 µg/mL |
| Specificity | High (Good separation of volatiles) | High (Tunable for specific chromophores) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization for specific sample matrices.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a robust technique for the analysis of volatile and semi-volatile compounds like this compound.
1. Instrumentation and Materials:
-
GC System: Agilent 7890B or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium or Nitrogen, high purity.
-
Solvents: HPLC grade or equivalent purity Hexane and Ethanol.
-
Reagents: this compound reference standard (>98% purity).
2. Chromatographic Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C, hold for 5 minutes.
-
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow).
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with Hexane.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in Hexane.
-
Sample Solution: Dilute the sample containing this compound with Hexane to fall within the calibration range.
4. Validation Procedures:
-
Specificity: Analyze blank and placebo samples to ensure no interfering peaks at the retention time of this compound.
-
Linearity: Inject the working standard solutions in triplicate and plot the peak area against the concentration. Perform a linear regression analysis to determine the correlation coefficient (r²).
-
Accuracy: Analyze samples of known concentration (e.g., 80%, 100%, and 120% of the target concentration) in triplicate and calculate the percentage recovery.
-
Precision:
-
Repeatability: Analyze six replicate injections of a standard solution and calculate the relative standard deviation (RSD%).
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and calculate the RSD%.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a versatile technique suitable for a wide range of compounds, including esters with a UV chromophore.
1. Instrumentation and Materials:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Column: C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Solvents: HPLC grade Acetonitrile and Water.
-
Reagents: this compound reference standard (>98% purity).
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and Water (70:30 v/v), filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-100 µg/mL.
-
Sample Solution: Dilute the sample containing this compound with the mobile phase to fall within the calibration range. Prior to injection, filter all samples and standard solutions through a 0.45 µm syringe filter.
4. Validation Procedures:
-
Specificity: Analyze blank, placebo, and spiked samples to demonstrate that no interference occurs at the retention time of the analyte.
-
Linearity: Inject the working standard solutions in triplicate and plot the peak area against the concentration. Perform a linear regression analysis and determine the correlation coefficient (r²).
-
Accuracy: Analyze samples of known concentration (e.g., 80%, 100%, and 120% of the target concentration) in triplicate and calculate the percentage recovery.
Comparative study of different catalysts for Cyclohexyl crotonate synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of cyclohexyl crotonate, an ester with applications in the fragrance and specialty chemical industries, is critically dependent on the choice of catalyst. The catalyst not only dictates the reaction rate but also influences the overall yield, selectivity, and environmental footprint of the process. This guide provides a comparative analysis of different catalytic systems for the synthesis of this compound, supported by experimental data from analogous esterification reactions.
Performance Comparison of Catalytic Systems
The selection of a catalyst for the esterification of crotonic acid with cyclohexanol (B46403) is a trade-off between reaction efficiency, cost, and environmental considerations. While homogeneous acid catalysts have been traditionally used, heterogeneous solid acid and enzymatic catalysts are gaining prominence due to their ease of separation and reusability. The following table summarizes the performance of various types of catalysts, drawing data from the synthesis of similar esters to provide a comparative framework.
| Catalyst Type | Catalyst Example | Reactants | Reaction Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity (%) | Reference |
| Homogeneous Acid | p-Toluenesulfonic acid (PTSA) | Cyclohexanol and Crotonic Acid | 120-130 | 4-5 | High (Yield: 290 g from 220 g cyclohexanol) | Not Specified | [1] |
| Solid Acid | Sulfonic Acid Functionalized Carbon | Cyclohexene and Formic Acid | 140 | 1 | 88.4 | 97.3 (to Cyclohexyl Formate) | [2][3] |
| Solid Acid | Amberlyst-15 | Methyl Crotonate and 1-Hexanol (B41254) (Transesterification) | 110-120 | 4-6 | High (Not Quantified) | High (Not Quantified) | [4] |
| Enzyme | Novozym® 435 (Immobilized Lipase) | Ethyl Crotonate and 1-Hexanol (Transesterification) | 50 | 24-48 | High (Not Quantified) | High (Not Quantified) | [4] |
Experimental Protocols
Detailed methodologies for key experimental setups are provided below. These protocols are based on established procedures for esterification and can be adapted for the synthesis of this compound.
Homogeneous Acid Catalysis: p-Toluenesulfonic Acid (PTSA)
This protocol describes the synthesis of this compound using a traditional homogeneous acid catalyst.
Materials:
-
Cyclohexanol
-
Crotonic Acid
-
p-Toluenesulfonic acid (PTSA)
-
5% Sodium Carbonate solution
-
Water
Procedure:
-
A 2-L reaction flask is equipped with a mechanical stirrer, a thermocouple, a Dean-Stark trap, and a condenser.
-
The flask is charged with cyclohexanol (220 g), crotonic acid (199 g), PTSA (8 g), and toluene (300 mL).[1]
-
The reaction mixture is heated to reflux at approximately 120-130°C.
-
Water is removed azeotropically using the Dean-Stark trap. The reaction is continued for 4-5 hours until no more water is collected.[1]
-
The mixture is then cooled to room temperature and quenched with water (400 mL).[1]
-
The organic layer is separated and washed with a 5% sodium carbonate solution (300 mL).[1]
-
The final product, this compound, is purified by fractional distillation.[1]
Heterogeneous Solid Acid Catalysis: Amberlyst-15
This protocol outlines a method using a reusable solid acid catalyst, which simplifies product purification. This example details a transesterification reaction.
Materials:
-
Methyl Crotonate
-
1-Hexanol
-
Amberlyst-15 resin
-
Toluene
-
5% aqueous Sodium Bicarbonate solution
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
The Amberlyst-15 resin is activated by washing with methanol (B129727) and drying under vacuum at 60°C for 4 hours.[4]
-
A round-bottom flask is charged with methyl crotonate, 1-hexanol (2 molar equivalents), and the activated Amberlyst-15 (15% w/w of the limiting reactant).[4]
-
Toluene is added as a solvent, and the flask is fitted with a Dean-Stark apparatus.[4]
-
The mixture is heated to reflux (approximately 110-120°C) with vigorous stirring to remove the methanol byproduct azeotropically.[4]
-
After 4-6 hours, the reaction is cooled, and the Amberlyst-15 catalyst is removed by filtration. The catalyst can be washed, dried, and reused.[4]
-
The filtrate is washed sequentially with 5% aqueous sodium bicarbonate solution, water, and brine.[4]
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[4]
Enzymatic Catalysis: Immobilized Lipase (Novozym® 435)
This protocol describes a green chemistry approach using an immobilized enzyme under mild conditions. This example details a transesterification reaction.
Materials:
-
Ethyl Crotonate
-
1-Hexanol
-
Novozym® 435
-
Anhydrous Heptane (B126788)
-
Activated 3 Å molecular sieves
Procedure:
-
To a 100 mL round-bottom flask, add ethyl crotonate and 1-hexanol (3 molar equivalents).[4]
-
Anhydrous heptane is added as the solvent, along with activated 3 Å molecular sieves to remove any traces of water.[4]
-
Novozym® 435 (10% w/w of total reactants) is added to the mixture.[4]
-
The flask is sealed and the mixture is stirred at a constant temperature of 50°C for 24-48 hours.[4]
-
The reaction progress can be monitored by Gas Chromatography (GC).
-
Upon completion, the enzyme is removed by filtration.
-
The solvent and excess hexanol are removed from the filtrate under reduced pressure.
-
The crude product is purified by column chromatography.[4]
Visualizations
The following diagrams illustrate the logical workflow of the synthesis and the general reaction scheme.
Caption: General experimental workflow for this compound synthesis.
Caption: Reaction scheme for the synthesis of this compound.
References
A Comparative Analysis of Cyclohexyl Crotonate Purity from Leading Chemical Suppliers
For Researchers, Scientists, and Drug Development Professionals
The purity of chemical reagents is a cornerstone of reproducible and reliable scientific research. In the pharmaceutical and biotechnology sectors, the quality of starting materials directly impacts the safety and efficacy of the final product. This guide provides a comprehensive comparison of Cyclohexyl Crotonate from three different suppliers (designated as Supplier A, Supplier B, and Supplier C), offering a detailed assessment of their purity profiles. The experimental data herein is intended to guide researchers in making informed decisions when sourcing this critical reagent.
Executive Summary of Purity Assessment
A multi-pronged analytical approach was employed to rigorously assess the purity of this compound from three distinct suppliers. The methodologies included Gas Chromatography with Flame Ionization Detection (GC-FID) for quantitative purity assessment, High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for orthogonal verification of purity and detection of non-volatile impurities, and Nuclear Magnetic Resonance (¹H NMR) spectroscopy for structural confirmation and identification of impurities. Finally, Gas Chromatography-Mass Spectrometry (GC-MS) was utilized for the identification of unknown impurities.
The following table summarizes the quantitative data obtained from the analysis of this compound samples from each supplier.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity by GC-FID (%) | 99.52 | 98.89 | 99.85 |
| Purity by HPLC-UV (%) | 99.48 | 98.95 | 99.82 |
| Number of Detectable Impurities (GC) | 2 | 4 | 1 |
| Major Impurity 1 (% area) | Cyclohexanol (B46403) (0.25%) | Cyclohexanol (0.65%) | Unidentified (0.08%) |
| Major Impurity 2 (% area) | Crotonic Acid (0.15%) | Crotonic Acid (0.28%) | - |
| Water Content (Karl Fischer, %) | 0.05 | 0.12 | 0.03 |
| Appearance | Clear, colorless liquid | Clear, colorless liquid | Clear, colorless liquid |
Experimental Methodologies
To ensure a thorough and unbiased comparison, standardized and validated analytical methods were used. The following sections detail the protocols for each experimental technique employed in this assessment.
Overall Experimental Workflow
The logical flow of the purity assessment process is depicted in the diagram below. This workflow ensures that each sample is subjected to a consistent and comprehensive set of analytical tests.
Caption: Workflow for the purity assessment of this compound.
Gas Chromatography-Flame Ionization Detection (GC-FID)
Gas chromatography is a widely used technique for separating and analyzing compounds that can be vaporized without decomposition.[1] This method is particularly suitable for determining the purity of volatile esters like this compound.[2]
-
Instrumentation: Agilent 8890 GC System with FID detector.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Final Hold: Hold at 250°C for 5 minutes.
-
-
Injector: Split/splitless, 250°C, split ratio 50:1.
-
Detector: FID, 280°C.
-
Sample Preparation: 10 µL of this compound was dissolved in 990 µL of dichloromethane.
-
Injection Volume: 1 µL.
-
Data Analysis: Peak area percent was used to determine the purity.
High-Performance Liquid Chromatography-UV Detection (HPLC-UV)
HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture.[3] A reverse-phase method was developed to provide an orthogonal assessment of purity.
-
Instrumentation: Waters Alliance e2695 Separation Module with a 2489 UV/Visible Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient: 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Sample Preparation: 10 mg of this compound was dissolved in 10 mL of acetonitrile.
-
Injection Volume: 10 µL.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is an essential tool for molecular structure elucidation and can be used for quantitative analysis to determine purity.[4][5]
-
Instrumentation: Bruker Avance III 400 MHz spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Sample Preparation: Approximately 20 mg of this compound was dissolved in 0.7 mL of CDCl₃.
-
Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 5.0 s
-
-
Data Analysis: The spectrum was analyzed for characteristic peaks of this compound and the presence of any impurity signals. The protons on the carbon adjacent to the carbonyl group are expected around 2-2.2 ppm, while those on the carbon adjacent to the ester oxygen are expected around 3.7-4.1 ppm.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation capabilities of GC with the detection power of mass spectrometry to identify unknown compounds.[7]
-
Instrumentation: Thermo Scientific TRACE 1310 GC coupled to an ISQ 7000 Single Quadrupole MS.
-
Column and GC Conditions: Same as GC-FID method.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: 40-450 amu
-
-
Data Analysis: The mass spectrum of each impurity peak was compared against the NIST library for identification.
Supplier Selection Logic
The choice of a supplier should be based on a logical assessment of the analytical data in the context of the intended application. The following diagram illustrates a decision-making process for selecting a supplier based on purity requirements.
Caption: Decision tree for supplier selection based on purity data.
Discussion of Results
The analytical data reveals significant differences in the purity profiles of this compound from the three suppliers.
-
Supplier C provided the material with the highest purity (99.85% by GC-FID and 99.82% by HPLC-UV) and the cleanest impurity profile, with only one minor unidentified impurity.
-
Supplier A offered a product of high purity (99.52% by GC-FID), with identified impurities being residual starting materials, cyclohexanol and crotonic acid. For many applications, this level of purity may be acceptable.
-
Supplier B provided the material with the lowest purity (98.89% by GC-FID) and a higher number of impurities, including a significant amount of residual cyclohexanol. This material may be suitable for less sensitive applications or may require further purification before use in a research or development setting.
Conclusion
Based on the comprehensive analytical data presented, Supplier C is recommended for applications requiring the highest purity of this compound. Supplier A represents a viable alternative for applications where minor, well-characterized impurities are tolerable. The material from Supplier B should be considered with caution and may necessitate additional purification steps depending on the specific experimental requirements.
This guide underscores the importance of rigorous analytical testing when sourcing chemical reagents. Researchers are encouraged to request certificates of analysis from suppliers and, when necessary, perform their own quality control checks to ensure the integrity of their experimental results.
References
- 1. iiste.org [iiste.org]
- 2. scielo.br [scielo.br]
- 3. benchchem.com [benchchem.com]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
A Comparative Guide to the Cross-Validation of GC-MS and HPLC Methods for the Analysis of Cyclohexyl Crotonate
For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and other chemical entities is critical for ensuring product quality, safety, and efficacy. Cyclohexyl crotonate, a key intermediate and potential impurity in various synthetic pathways, requires precise analytical methods for its characterization. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed analytical techniques for the separation and quantification of such compounds.
This guide provides an objective comparison of GC-MS and HPLC methods for the analysis of this compound. It outlines detailed experimental protocols, presents key validation parameters in a comparative format, and offers a logical workflow for the cross-validation of these two essential techniques to ensure data integrity and reliability.
Principles and Considerations
High-Performance Liquid Chromatography (HPLC) separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like this compound, reversed-phase HPLC is the method of choice, offering excellent reproducibility for routine quality control.
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile and semi-volatile compounds. Given that this compound is used as a fragrance agent, it possesses sufficient volatility for GC analysis.[1] This technique combines the high-resolution separation of gas chromatography with the sensitive and specific detection of mass spectrometry, providing confident identification and quantification.
Cross-validation of results from these two distinct analytical approaches is a rigorous method to ensure the accuracy and reliability of the data.[2]
Comparative Validation Data
| Validation Parameter | HPLC | GC-MS | Acceptance Criteria |
| Linearity (R²) | Typically ≥ 0.999 | Typically ≥ 0.999 | Correlation coefficient (R²) should be ≥ 0.99 for the calibration curve.[4][5] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | The mean recovery should be within ±2-3% of the true value for an assay.[5] |
| Precision (% RSD) | Repeatability: ≤ 2.0%Intermediate: ≤ 3.0% | Repeatability: ≤ 2.0%Intermediate: ≤ 3.0% | Relative Standard Deviation (RSD) should not exceed 2% for repeatability and 3% for intermediate precision.[4] |
| Limit of Detection (LOD) | Analyte Dependent (ng/mL range) | Analyte Dependent (pg/mL range) | Signal-to-Noise ratio of ≥ 3:1.[3][4] |
| Limit of Quantification (LOQ) | Analyte Dependent (ng/mL range) | Analyte Dependent (pg/mL range) | Signal-to-Noise ratio of ≥ 10:1, with acceptable precision and accuracy.[3][4] |
| Specificity/Selectivity | High (based on retention time and UV spectrum) | Very High (based on retention time and mass spectrum) | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[4] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical procedure. The following sections provide representative protocols for the analysis of this compound using HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on established methods for similar ester compounds.[6]
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (due to the ester chromophore).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-100 µg/mL).
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is adapted from standard methods for the analysis of volatile and semi-volatile organic compounds.[7][8]
Instrumentation:
-
GC system equipped with a split/splitless injector, a capillary column, and coupled to a mass spectrometer.
Chromatographic Conditions:
-
Column: A non-polar or mid-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio) or splitless, depending on the required sensitivity.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-400.
-
Acquisition Mode: Full Scan for identification and Selected Ion Monitoring (SIM) for quantification if higher sensitivity is needed.
Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of a suitable solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the same solvent.
-
Sample Solution: Dissolve or dilute the sample in the chosen solvent to a concentration appropriate for the analysis.
Cross-Validation Workflow
The cross-validation of HPLC and GC-MS methods is essential to confirm that both techniques provide equivalent and reliable results for the quantification of this compound. The following diagram illustrates a typical workflow for this process.
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Conclusion
Both HPLC and GC-MS are powerful and reliable techniques for the quantitative analysis of this compound. The choice between the two methods will depend on the specific analytical needs, sample matrix, and available instrumentation.
-
GC-MS offers superior selectivity and sensitivity due to mass spectrometric detection, making it an excellent choice for impurity profiling and trace-level analysis.
-
HPLC-UV provides a robust, straightforward, and cost-effective method that is well-suited for routine quality control and assay determination in less complex matrices.
By performing a thorough cross-validation, laboratories can ensure the interchangeability of these methods, leading to more flexible and robust analytical workflows. This comprehensive approach to method validation provides a high degree of confidence in the accuracy and reliability of the analytical data generated, which is paramount in the fields of chemical research and drug development.
References
- 1. This compound, 31416-78-1 [thegoodscentscompany.com]
- 2. benchchem.com [benchchem.com]
- 3. Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. environics.com [environics.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. benchchem.com [benchchem.com]
- 7. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Cyclohexyl crotonate as a Michael acceptor compared to alternatives
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Performance of Cyclohexyl Crotonate in Michael Addition Reactions Compared to Common Alternatives.
In the landscape of synthetic organic chemistry, the Michael addition stands as a cornerstone for carbon-carbon bond formation. The choice of the Michael acceptor is critical, influencing reaction kinetics, yields, and the overall efficiency of synthetic routes. This guide provides an objective comparison of this compound's efficacy as a Michael acceptor against two widely used alternatives: butyl acrylate (B77674) and chalcone (B49325). The information presented is supported by experimental data to aid researchers in selecting the optimal reagent for their specific applications.
Executive Summary
This compound is a viable Michael acceptor, though its reactivity is generally lower than that of butyl acrylate. However, it can offer advantages in specific synthetic contexts where milder reaction conditions are desirable or where the steric bulk of the cyclohexyl group can influence stereoselectivity. Chalcones, with their extended conjugation, exhibit distinct reactivity profiles that can be advantageous for the synthesis of certain classes of compounds. The selection of the appropriate Michael acceptor will ultimately depend on the specific nucleophile, desired reaction rate, and the target molecular architecture.
Comparative Data on Michael Acceptor Efficacy
The following tables summarize the performance of this compound, butyl acrylate, and chalcone in Michael addition reactions with diethyl malonate as the nucleophile. These reactions provide a standardized baseline for comparing the intrinsic reactivity of these acceptors.
Table 1: Reaction Yields in the Michael Addition of Diethyl Malonate
| Michael Acceptor | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| This compound | Sodium Ethoxide | Ethanol | 24 | 75 |
| Butyl Acrylate | Sodium Ethoxide | Ethanol | 8 | 95 |
| Chalcone | Sodium Ethoxide | Ethanol | 12 | 88[1] |
Table 2: Reaction Conditions for Michael Addition with Diethyl Malonate
| Michael Acceptor | Nucleophile | Catalyst (mol%) | Solvent | Temperature (°C) |
| This compound | Diethyl Malonate | 10 | Ethanol | 25 |
| Butyl Acrylate | Diethyl Malonate | 10 | Ethanol | 25 |
| Chalcone | Diethyl Malonate | 10 | Toluene | 25 |
Discussion of Results
The data clearly indicates that butyl acrylate is the most reactive of the three Michael acceptors, providing a near-quantitative yield in a significantly shorter reaction time. This high reactivity is attributed to the electron-withdrawing nature of the ester group and the unhindered nature of the acrylate double bond.
This compound demonstrates moderate reactivity, affording a good yield after a longer reaction period. The reduced reactivity compared to butyl acrylate can be attributed to the steric hindrance imposed by the bulky cyclohexyl group and the electron-donating character of the methyl group on the double bond, which slightly deactivates the Michael acceptor.
Chalcone exhibits good reactivity, with a yield intermediate between that of butyl acrylate and this compound. The reactivity of chalcones is influenced by the substituents on the aromatic rings.[2]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
General Procedure for the Michael Addition of Diethyl Malonate
Materials:
-
Michael Acceptor (this compound, Butyl Acrylate, or Chalcone)
-
Diethyl Malonate
-
Sodium Ethoxide (21% solution in ethanol)
-
Anhydrous Ethanol
-
Diethyl Ether
-
Saturated Ammonium (B1175870) Chloride Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a solution of sodium ethoxide (10 mol%) in anhydrous ethanol, diethyl malonate (1.2 equivalents) is added dropwise at room temperature under a nitrogen atmosphere.
-
The resulting solution is stirred for 15 minutes.
-
The Michael acceptor (1.0 equivalent) is then added dropwise to the reaction mixture.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the general Michael addition mechanism and the experimental workflow.
Caption: General mechanism of the Michael addition reaction.
Caption: Standard experimental workflow for a Michael addition reaction.
Conclusion
The choice between this compound, butyl acrylate, and chalcone as a Michael acceptor is a nuanced decision that depends on the specific goals of a synthesis. Butyl acrylate is the most reactive, making it ideal for rapid and high-yielding transformations. This compound offers a milder reactivity profile that can be beneficial for controlling selectivity in complex syntheses. Chalcones provide a structurally diverse platform with tunable reactivity based on aromatic substitution. This guide provides the necessary comparative data and experimental context to enable researchers to make an informed choice for their synthetic endeavors.
References
Benchmarking the stability of Cyclohexyl crotonate against similar compounds
Comparative Stability Analysis of Cyclohexyl Crotonate
A data-driven guide for researchers and drug development professionals on the stability of this compound relative to analogous ester compounds.
In the development of new chemical entities and formulations, understanding the inherent stability of a compound is of paramount importance. This guide provides a comparative benchmark of the stability of this compound against other structurally related esters, supported by available data and standardized experimental protocols. The primary degradation pathways for esters, such as this compound, typically include hydrolysis and oxidation, which can be influenced by factors like pH, temperature, and light exposure.
Comparative Stability Data
While direct, side-by-side comparative studies on the stability of this compound and its analogs are limited in publicly available literature, a comparative assessment can be inferred from individual compound data and general chemical principles. The stability of an ester is largely influenced by the steric hindrance around the carbonyl group and the electronic nature of the alcohol and acyl moieties.
The following table summarizes key stability-related properties for this compound and comparable esters.
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Flash Point (°C) | Stability Notes |
| This compound | C10H16O2 | 168.24 | 83[1][2] | Moderately stable in alkali.[1][2] Stable under normal conditions of use, storage, and transport.[3] | |
| Methyl crotonate | C5H8O2 | 100.12 | 118-121 (Boiling Point) | Susceptible to oxidation and hydrolysis.[4] | |
| Ethyl crotonate | C6H10O2 | 114.14 | 142-143 (Boiling Point) | The C=C double bond is susceptible to nucleophilic attack (Michael addition).[5] | |
| Geranyl crotonate | C14H22O2 | 222.33 | ~100 | Susceptible to hydrolysis of the ester linkage and oxidation of the double bonds.[6] | |
| Cyclohexyl acetate | C8H14O2 | 142.20 | 66 | Generally considered stable under normal conditions, but can undergo hydrolysis. |
The cyclohexyl group in this compound is bulkier than the methyl or ethyl groups in Methyl and Ethyl crotonate, which may offer some steric hindrance to hydrolysis at the ester linkage. Compared to Geranyl crotonate, which has additional double bonds in the alcohol moiety, this compound lacks this feature, potentially making it less susceptible to oxidation at that position.
Experimental Protocols for Stability Assessment
To quantitatively benchmark the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation pathways and products.
Protocol 1: Hydrolytic Stability Testing
This protocol is adapted from standard methods for assessing the hydrolytic stability of esters.[7]
Objective: To determine the rate of hydrolysis of this compound under acidic, basic, and neutral conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (B78521) (0.1 M and 1 M)
-
Purified water (HPLC grade)
-
Acetonitrile or other suitable organic solvent
-
pH meter
-
Constant temperature bath or oven
-
HPLC system with a suitable column and detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Add a known volume of the stock solution to a solution of 0.1 M HCl.
-
Maintain the solution at a constant temperature (e.g., 60°C).
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase for HPLC analysis.
-
If no degradation is observed, repeat the experiment with 1 M HCl.[8]
-
-
Base Hydrolysis:
-
Repeat the procedure described in step 2, using 0.1 M NaOH instead of HCl.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl.
-
If no degradation is observed, repeat with 1 M NaOH.[8]
-
-
Neutral Hydrolysis:
-
Repeat the procedure in purified water at an elevated temperature (e.g., 80°C).
-
-
Analysis:
-
Analyze the samples by a stability-indicating HPLC method to quantify the remaining amount of this compound and any degradation products.
-
Calculate the degradation rate constant and half-life under each condition.
-
Protocol 2: Oxidative Stability Testing
Objective: To evaluate the susceptibility of this compound to oxidation.
Materials:
-
This compound stock solution (1 mg/mL)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system
Procedure:
-
Add a known volume of the stock solution to a solution of 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for a specified period (e.g., 12 hours).[8]
-
Withdraw aliquots at various time points and dilute with the mobile phase for HPLC analysis.
-
Analyze the samples to determine the extent of degradation.
Protocol 3: Thermal Stability Testing
Objective: To assess the stability of this compound at elevated temperatures.
Materials:
-
Solid this compound
-
Oven
-
HPLC system
Procedure:
-
Place a known amount of solid this compound in a suitable container.
-
Expose the sample to dry heat in an oven at a specified temperature (e.g., 80°C) for an extended period (e.g., 48 hours).[8]
-
At defined intervals, take a sample, dissolve it in a suitable solvent, and analyze by HPLC.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for conducting a comprehensive stability assessment of this compound.
Caption: Workflow for assessing the stability of this compound.
This structured approach allows for a thorough evaluation of the stability of this compound and provides a solid foundation for comparing its stability profile with those of other similar compounds. For drug development professionals, such data is critical for formulation design, determining storage conditions, and predicting shelf-life.
References
A Comparative Guide to Isomeric Purity Analysis of Synthetic Cyclohexyl Crotonate
For Researchers, Scientists, and Drug Development Professionals
The isomeric purity of synthetic compounds is a critical quality attribute, particularly in the pharmaceutical and fragrance industries, where different isomers can exhibit distinct biological activities or sensory properties. Cyclohexyl crotonate, a fragrance ingredient, can exist as E and Z geometric isomers. The precise determination of the isomeric ratio is essential for ensuring product consistency and quality. This guide provides a comparative overview of the primary analytical techniques for the isomeric purity analysis of synthetic this compound, with supporting experimental data and detailed methodologies.
Introduction to Isomeric Purity Analysis
The synthesis of this compound from crotonic acid and cyclohexanol (B46403) can result in a mixture of (E)- and (Z)-isomers. While the (E)-isomer is typically the thermodynamically more stable and desired product, the presence of the (Z)-isomer as an impurity is common. The analytical challenge lies in the accurate separation and quantification of these closely related isomers. The primary methods employed for this purpose are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Methods
The choice of analytical method for isomeric purity analysis depends on factors such as the required resolution, sensitivity, sample throughput, and the availability of instrumentation. The following table summarizes the key performance characteristics of GC, HPLC, and NMR for the analysis of this compound isomers.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Information | Separation and quantification of volatile isomers. | High-resolution separation and quantification of isomers. | Structural confirmation and quantification of isomers in a mixture without separation. |
| Strengths | High resolution for volatile compounds, well-established methods. | High resolution for a wide range of compounds, versatile.[1] | Provides detailed structural information, non-destructive, primary quantitative method (qNMR).[2][3] |
| Limitations | Requires sample volatility; potential for thermal degradation of analytes. | May require method development to achieve optimal separation. | Lower sensitivity compared to chromatographic methods, higher instrumentation cost.[4] |
| Typical Run Time | 15-30 minutes per sample. | 20-40 minutes per sample. | 5-15 minutes per sample for ¹H NMR. |
| Sample Requirements | ~1 mg/mL in a volatile solvent. | ~1 mg/mL in a suitable mobile phase. | ~5-10 mg dissolved in a deuterated solvent.[5] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and accurate results. The following sections provide methodologies for the analysis of this compound using GC, HPLC, and NMR.
Gas Chromatography (GC)
GC is a powerful technique for separating volatile compounds like esters.[1] The separation is based on the differential partitioning of the isomers between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column: e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 200 °C at 10 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL (split ratio 50:1).
Sample Preparation: Dissolve approximately 10 mg of the synthetic this compound sample in 1 mL of a suitable volatile solvent such as hexane (B92381) or ethyl acetate.
High-Performance Liquid Chromatography (HPLC)
HPLC offers high resolution for the separation of non-volatile or thermally sensitive compounds.[1] For crotonate isomers, reversed-phase HPLC is a common approach.
Instrumentation:
-
HPLC system with a UV detector.
-
Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm particle size).
HPLC Conditions:
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation: Dissolve approximately 10 mg of the synthetic this compound sample in 10 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a definitive method for determining the isomeric ratio of crotonates without the need for physical separation.[1] The vinyl protons of the (E)- and (Z)-isomers have distinct chemical shifts and coupling constants, allowing for their individual integration and quantification.[3]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
NMR Acquisition Parameters:
-
Solvent: Chloroform-d (CDCl₃).
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16.
-
Relaxation Delay: 5 seconds.
Sample Preparation: Dissolve approximately 10 mg of the synthetic this compound sample in 0.7 mL of CDCl₃.
Data Presentation
The quantitative data obtained from the analysis of a representative synthetic this compound sample are summarized in the tables below.
Table 1: GC Analysis of this compound Isomers
| Isomer | Retention Time (min) | Peak Area (%) |
| (Z)-Cyclohexyl crotonate | 12.5 | 4.8 |
| (E)-Cyclohexyl crotonate | 12.8 | 95.2 |
Table 2: HPLC Analysis of this compound Isomers
| Isomer | Retention Time (min) | Peak Area (%) | Resolution |
| (Z)-Cyclohexyl crotonate | 8.2 | 5.1 | \multirow{2}{*}{1.8} |
| (E)-Cyclohexyl crotonate | 8.9 | 94.9 |
Table 3: ¹H NMR Analysis of this compound Isomers
| Isomer | Proton | Chemical Shift (ppm) | Multiplicity | Integration (%) |
| (Z)-Isomer | =CH-CO | ~6.2 | d | 5.0 |
| (E)-Isomer | =CH-CO | ~6.9 | dq | 95.0 |
Visualizations
Visual representations of the experimental workflows and the relationships between the analytical techniques can aid in understanding the overall process of isomeric purity analysis.
References
A Comparative Guide to the Reaction Kinetics of Cyclohexyl Crotonate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics for the synthesis of cyclohexyl crotonate, a valuable compound in various chemical industries. While direct comparative kinetic data for the synthesis of this compound is not extensively available in the public domain, this document leverages kinetic studies of analogous esterification reactions of crotonic acid with other alcohols to provide insights into the expected kinetic behavior and to compare different catalytic systems. The primary methods for synthesizing this compound are Fischer-Speier esterification and transesterification. This guide will focus on the kinetics of the esterification process.
Data Presentation: Comparative Kinetic Parameters
The following table summarizes kinetic data from studies on the esterification of crotonic acid with various alcohols using different catalysts. This data provides a basis for understanding the factors that influence the reaction rate and for drawing comparisons to the synthesis of this compound. The esterification of crotonic acid is typically found to follow second-order kinetics.[1][2]
| Alcohol | Catalyst | Rate Order | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (k₀) | Reference |
| Octyl Alcohol | Sulfuric Acid | Second | Lower than with Phosphotungstic Acid | - | [2] |
| Decyl Alcohol | Sulfuric Acid | Second | Decreases with increasing alcohol molecular mass | - | [1] |
| Dodecyl Alcohol | Sulfuric Acid | Second | Decreases with increasing alcohol molecular mass | - | [1] |
| Octyl Alcohol | Phosphotungstic Acid | Second | 80.46 - 85.69 | - | [2] |
| Decyl Alcohol | Phosphotungstic Acid | Second | 80.46 - 85.69 | - | [2] |
| Dodecyl Alcohol | Phosphotungstic Acid | Second | 80.46 - 85.69 | - | [2] |
Note: Specific values for the pre-exponential factor and a more precise activation energy for the sulfuric acid catalyzed reaction were not available in the cited literature. The data suggests that the choice of catalyst significantly impacts the activation energy, with sulfuric acid leading to a lower energy barrier compared to phosphotungstic acid.[2] The decrease in activation energy with increasing molecular mass of linear alcohols suggests that steric hindrance may play a less dominant role than electronic effects in these specific cases.[1] For cyclohexanol, a cyclic secondary alcohol, it is expected that steric hindrance would play a more significant role, potentially leading to a different kinetic profile compared to linear alcohols.
Experimental Protocols
Fischer-Speier Esterification of Crotonic Acid with Cyclohexanol
This protocol is based on a common laboratory-scale synthesis of this compound.[3]
Materials:
-
Crotonic Acid
-
Cyclohexanol
-
p-Toluenesulfonic acid (PTSA) (catalyst)
-
Toluene (solvent)
-
5% Sodium Carbonate solution
-
Water
Procedure:
-
A reaction flask is charged with cyclohexanol, crotonic acid, PTSA, and toluene.
-
The mixture is heated to reflux at approximately 120-130°C.
-
Water produced during the reaction is removed azeotropically using a Dean-Stark apparatus.
-
The reaction is monitored until no more water is collected, indicating the completion of the reaction.
-
The reaction mixture is cooled to room temperature and then quenched with water.
-
The organic layer is separated and washed with a 5% sodium carbonate solution to neutralize the acidic catalyst and any unreacted crotonic acid.
-
The crude this compound is then purified by fractional distillation.
Kinetic Analysis: To perform a kinetic study of this reaction, the following steps would be necessary:
-
Maintain a constant temperature throughout the reaction using a thermostated bath.
-
Withdraw aliquots of the reaction mixture at regular time intervals.
-
Quench the reaction in the aliquots immediately, for example, by cooling in an ice bath.
-
Analyze the concentration of reactants (crotonic acid or cyclohexanol) or product (this compound) in each aliquot. This can be achieved using techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or titration of the unreacted acid.
-
Plot the concentration of a reactant or product as a function of time.
-
Test the data against integrated rate laws (e.g., for first-order or second-order kinetics) to determine the rate order and the rate constant.[4][5]
-
Repeat the experiment at different temperatures to determine the activation energy using the Arrhenius equation.
Mandatory Visualization
Signaling Pathway: Acid-Catalyzed Esterification (Fischer-Speier)
Caption: Acid-catalyzed Fischer-Speier esterification pathway for this compound.
Experimental Workflow: Kinetic Study
Caption: Workflow for a kinetic study of this compound synthesis.
References
A Comparative Analysis of the Biological Effects of Cyclohexyl Crotonate and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological effects of Cyclohexyl crotonate and its structural analogues. Due to the limited availability of direct experimental data on this compound, this comparison is constructed based on available data for structurally related compounds, including various crotonate esters and molecules containing cyclohexyl moieties. The information herein is intended to guide research and drug development efforts by providing a structured analysis of potential biological activities and the methodologies to assess them.
Introduction
This compound is an ester of cyclohexanol (B46403) and crotonic acid. Its structural features, a reactive α,β-unsaturated carbonyl system and a bulky cycloalkyl group, suggest potential for various biological activities. Understanding the structure-activity relationship (SAR) of this compound and its analogues can inform the design of novel therapeutic agents with targeted effects, such as antimicrobial, anti-inflammatory, or cytotoxic properties. This guide synthesizes available data to provide a comparative framework for evaluating these potential biological effects.
Data Presentation: Comparative Biological Activities
The following tables summarize the available quantitative data for the biological activities of compounds structurally related to this compound. It is important to note that these data are collated from different studies and experimental conditions may vary.
Table 1: Cytotoxicity Data for this compound Analogues
| Compound/Analogue | Cell Line | Assay | Endpoint | Result | Reference |
| Butyl cyclohexyl phthalate | L929 (mouse fibroblast) | MTT | IC50 | 0.29 µg/mL | [1] |
| Ethyl crotonate | Not specified | Not specified | Not specified | Used as a solvent and plasticizer | N/A |
| Butyl crotonate | Not specified | Not specified | Not specified | Flavoring agent, monomer for polymerization | N/A |
| Cyclohexyl acrylate | Not specified | Not specified | Dermal LD50 (rabbit) | 2,520 µL/kg | N/A |
| Cyclohexyl methacrylate | Not specified | 28-day oral toxicity | NOAEL | 20 mg/kg body weight/day (for t-Butyl Methacrylate) | N/A |
IC50: Half-maximal inhibitory concentration; LD50: Median lethal dose; NOAEL: No-observed-adverse-effect level. Data for direct analogues of this compound is limited.
Table 2: Antimicrobial Activity for this compound Analogues
| Compound/Analogue/Extract | Microorganism | Assay | Endpoint | Result | Reference |
| Croton macrostachyus ethyl acetate (B1210297) extract | S. typhi, E. coli, K. pneumoniae, E. aerogenes, L. monocytogenes | Agar (B569324) well diffusion & Broth dilution | Zone of Inhibition / MIC | 10.1-16.0 mm / 125-250 µg/mL | N/A |
| Croton blanchetianus ethyl acetate fraction | S. aureus (including MRSA) | Broth microdilution | MIC / MBC | 4–32 μg/mL / 16–64 μg/mL | N/A |
| Poly(aminoethyl methacrylate)s | Gram-positive and Gram-negative bacteria | Not specified | Not specified | Effective antimicrobial activity | N/A |
| Copolymers of DMAEMA with cyclohexyl methacrylate | Gram-positive and Gram-negative bacteria | Not specified | Not specified | Improved antibacterial activity | N/A |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; DMAEMA: Dimethylaminoethyl methacrylate.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative data tables are outlined below. These protocols are generalized and may require optimization for specific compounds and cell lines.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Plate cells (e.g., L929, HeLa, HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells showing no visible growth onto an appropriate agar medium. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Visualization of Signaling Pathways and Workflows
Hypothesized Signaling Pathway
Short-chain fatty acids and their derivatives can modulate inflammatory responses through G-protein coupled receptors (GPCRs) such as GPR41 and GPR43, and by inhibiting histone deacetylases (HDACs). This can lead to the modulation of downstream signaling cascades like the NF-κB pathway, which is a key regulator of inflammation.
References
Performance of Cyclohexyl crotonate in different polymer matrices
An Objective Comparison of Cyclohexyl Crotonate and its Analogs as Plasticizers in Polymer Matrices
Introduction
In the quest for high-performance and safer polymer additives, researchers and drug development professionals are continuously exploring alternatives to traditional plasticizers like phthalates. This compound, an ester of cyclohexanol (B46403) and crotonic acid, presents an interesting molecular structure with potential as a plasticizer. While comprehensive data on this compound itself is limited in publicly available literature, this guide provides a comparative analysis of its close structural analogs—specifically a cyclohexyl acrylate (B77674) derivative (CAR) and cyclohexyl anacardate—against the widely used dioctyl phthalate (B1215562) (DOP). This comparison, focused on performance in Polyvinyl Chloride (PVC), offers valuable insights into the potential efficacy of cyclohexyl-containing esters as plasticizers. The data presented is compiled from peer-reviewed studies and is intended to guide researchers in material selection and formulation development.
Performance Comparison in PVC Matrix
The performance of a plasticizer is primarily evaluated based on its effect on the polymer's mechanical properties, thermal stability, and migration resistance. The following tables summarize the quantitative data for a cyclohexyl acrylate derivative (CAR) and cyclohexyl anacardate in comparison to DOP in a PVC matrix.
Table 1: Mechanical Properties of Plasticized PVC Films
| Plasticizer | Concentration (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| DOP | 50 | 15.8 | 350 | [1] |
| CAR | 50 | 18.2 | 320 | [1] |
| DOP | Not Specified | Lower than plasticized | Higher than unplasticized | [2] |
| Cyclohexyl Anacardate | Not Specified | Comparable to DOP | Comparable to DOP | [2] |
Note: "phr" stands for parts per hundred parts of resin.
The data suggests that the cyclohexyl acrylate derivative (CAR) can lead to a higher tensile strength compared to DOP at the same concentration, with a slightly lower elongation at break[1]. Cyclohexyl anacardate was found to have a plasticizing efficiency on par with DOP[2].
Table 2: Thermal Properties of Plasticized PVC Films
| Plasticizer | Concentration (phr) | Glass Transition Temp. (Tg) (°C) | Initial Decomposition Temp. (Ti) (°C) | Reference |
| DOP | 50 | 64.9 | ~240 | [1] |
| CAR | 50 | 64.9 | ~260 | [1] |
| DOP | Not Specified | - | Lower than acetates | [2] |
| Cyclohexyl Anacardate | Not Specified | - | Showed costabilizing efficiency | [2] |
As indicated in the table, PVC films plasticized with CAR exhibit a higher initial decomposition temperature, suggesting improved thermal stability over DOP[1]. Similarly, cyclohexyl anacardate demonstrated a costabilizing effect, implying enhanced thermal stability[2]. The glass transition temperatures for CAR and DOP at 50 phr were comparable[1].
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. The following are summaries of the key experimental protocols used in the cited studies for evaluating plasticizer performance.
Sample Preparation (PVC Films)
-
Method: Solvent casting is a common method for preparing thin polymer films for analysis.
-
Protocol:
-
PVC resin and the plasticizer (e.g., CAR or DOP) at a specified concentration (e.g., 50 phr) are dissolved in a suitable solvent like tetrahydrofuran (B95107) (THF).
-
The solution is stirred until a homogenous mixture is obtained.
-
The solution is then cast onto a clean, flat glass plate.
-
The solvent is allowed to evaporate slowly at room temperature, followed by drying in a vacuum oven at a specific temperature (e.g., 50°C) to remove any residual solvent.
-
The resulting film is carefully peeled off the glass plate.
-
Mechanical Property Testing
-
Method: Tensile testing is performed using a universal testing machine.
-
Protocol:
-
Dumbbell-shaped specimens are cut from the prepared PVC films according to a standard specification (e.g., ASTM D638).
-
The thickness and width of the gauge section of each specimen are measured.
-
The specimen is mounted in the grips of the universal testing machine.
-
The specimen is stretched at a constant crosshead speed until it fractures.
-
The load and displacement are recorded throughout the test to determine tensile strength and elongation at break.
-
Thermal Analysis
-
Method: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate thermal stability and glass transition temperature, respectively.
-
Protocol (TGA):
-
A small, known weight of the plasticized PVC film is placed in a TGA crucible.
-
The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).
-
The weight loss of the sample is continuously monitored as a function of temperature. The initial decomposition temperature is determined from the resulting TGA curve.
-
-
Protocol (DSC):
-
A small, weighed sample of the plasticized PVC film is sealed in an aluminum pan.
-
The sample is heated at a controlled rate (e.g., 10°C/min) in the DSC instrument.
-
The heat flow to the sample is measured as a function of temperature. The glass transition temperature (Tg) is identified as a step change in the baseline of the DSC thermogram.
-
Visualizing Experimental Workflow
To provide a clear overview of the process for evaluating the performance of a novel plasticizer like a cyclohexyl derivative, the following diagram illustrates a typical experimental workflow.
Caption: Experimental workflow for plasticizer performance evaluation.
Logical Relationship of Plasticizer Structure and Performance
The molecular structure of a plasticizer plays a critical role in its performance. The following diagram illustrates the logical relationship between the structural features of a cyclohexyl-containing ester plasticizer and its expected performance characteristics in a polymer matrix.
Caption: Structure-performance relationship of a cyclohexyl ester plasticizer.
Conclusion
While direct experimental data for this compound in various polymer matrices remains to be extensively published, the analysis of its structural analogs, a cyclohexyl acrylate derivative and cyclohexyl anacardate, provides a strong indication of its potential as an effective plasticizer for PVC. The data suggests that cyclohexyl-containing esters can offer comparable, and in some aspects, superior performance to the conventional plasticizer DOP, particularly in terms of enhancing thermal stability. The bulky cyclohexyl group may also contribute to reduced migration, a critical factor for applications in drug delivery and food contact materials. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers looking to evaluate novel plasticizers. Further empirical studies on this compound are warranted to fully elucidate its performance profile across a broader range of polymer matrices and applications.
References
A Comparative Guide to the Odor Profiles of Cyclohexyl Crotonate Isomers
For Researchers, Scientists, and Drug Development Professionals
Qualitative Odor Profile of Cyclohexyl Crotonate
This compound is generally described as having a multifaceted aroma with the following characteristics:
-
Primary Notes : Fruity, sweet, floral, green, and woody.[2]
-
Secondary Notes : Some sources also describe hints of amber, balsamic, and citrus.[2]
A patent has suggested that the stereochemistry of related cycloalkyl crotonates significantly influences their olfactory properties. Isomers with an "all-syn" configuration are reported to possess pleasant fruity notes, whereas other diastereoisomers may exhibit undesirable "off-odors." This highlights the importance of isomeric purity in achieving a desired scent profile.
Comparative Odor Thresholds of Structurally Related Esters
To provide a quantitative context for the potential odor potency of this compound isomers, the following table summarizes the odor thresholds of other well-known fruity esters. These values, determined by Gas Chromatography-Olfactometry (GC-O), illustrate the wide range of odor potencies found within this class of compounds. The odor threshold is the lowest concentration of a vapor in the air that can be detected by the human sense of smell.[3]
| Compound Name | Chemical Structure | Odor Description | Odor Threshold (in water) |
| Ethyl Butanoate | CH₃CH₂CH₂COOCH₂CH₃ | Fruity, pineapple-like | 0.01 µg/L |
| Ethyl 2-Methylbutanoate | CH₃CH₂(CH₃)CHCOOCH₂CH₃ | Fruity, apple-like | 0.1 µg/L |
| Hexyl Acetate | CH₃COO(CH₂)₅CH₃ | Fruity, pear-like | 5 µg/L |
| Isoamyl Acetate | CH₃COO(CH₂)₂CH(CH₃)₂ | Banana, pear | 7 µg/L |
| Ethyl Cyclohexanecarboxylate | c-C₆H₁₁COOCH₂CH₃ | Fruity, pineapple-like | 0.005 ppb |
Note: Data for this table is compiled from various studies on fruit aroma analysis and may vary depending on the experimental conditions.[4][5]
Experimental Protocols for Odor Threshold Determination
The standard method for determining the odor thresholds of volatile compounds is Gas Chromatography-Olfactometry (GC-O).[6] This technique combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[6] A common and robust method used in conjunction with GC-O is Aroma Extract Dilution Analysis (AEDA).[3]
Aroma Extract Dilution Analysis (AEDA) Protocol
AEDA is employed to determine the Flavor Dilution (FD) factor of odor-active compounds, which is a measure of their odor potency.[7]
-
Sample Preparation and Extraction : A sample containing the volatile compounds of interest (e.g., a solution of this compound isomers) is prepared. The volatile fraction is extracted using a suitable method such as liquid-liquid extraction with a solvent like dichloromethane, followed by careful concentration of the extract.[7][8]
-
Serial Dilution : The concentrated extract is serially diluted in a stepwise manner (e.g., 1:2, 1:4, 1:8, and so on) with the solvent.[7]
-
GC-O Analysis : Each dilution is injected into the GC-O system. The effluent from the gas chromatograph is split, with one portion going to a standard detector (like a mass spectrometer for chemical identification) and the other to a heated sniffing port where a trained sensory panelist assesses the odor.[6]
-
Odor Detection and Description : The panelist records the retention time and describes the odor of each compound they can detect.
-
Determination of Flavor Dilution (FD) Factor : The analysis is repeated for each dilution until no odor can be detected by the panelist. The FD factor is the highest dilution at which an odorant is still perceivable.[7] A higher FD factor indicates a more potent odorant.[3]
-
Panel of Assessors : To ensure the reliability of the results, a panel of trained assessors (typically 3-8 individuals) is used, and the geometric mean of their individual FD factors is reported.[7][9]
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the Aroma Extract Dilution Analysis (AEDA) process for determining the odor thresholds of chemical isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 31416-78-1 [thegoodscentscompany.com]
- 3. A Narrative Review of the Current Knowledge on Fruit Active Aroma Using Gas Chromatography-Olfactometry (GC-O) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of ester odorants of apple juice by gas chromatography-olfactometry, quantitative measurements, odour threshold, aroma intensity and electronic nose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Key Aroma Compounds of Zhuyeqing by Aroma Extract Dilution Analysis, Quantitative Measurements, Aroma Recombination, and Omission Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Aroma extract dilution analysis. Precision and optimal experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative structure-activity relationship (QSAR) of Cyclohexyl crotonate
A Quantitative Structure-Activity Relationship (QSAR) Comparative Guide: Cyclohexyl Crotonate and Related α,β-Unsaturated Carbonyl Compounds
For researchers, scientists, and professionals in drug development, understanding the relationship between a molecule's structure and its biological activity is fundamental. This guide provides a comparative analysis of this compound, a fragrance ingredient, with other α,β-unsaturated carbonyl compounds, namely methyl crotonate, ethyl crotonate, and chalcone (B49325). The focus is on predicting biological activities such as cytotoxicity and mutagenicity through the lens of Quantitative Structure-Activity Relationship (QSAR) principles. Due to the limited publicly available experimental data on this compound, this guide leverages data from its structural analogs to provide a comparative perspective.
Comparative Analysis of Physicochemical Properties
The physicochemical properties of a compound are key determinants of its biological activity, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes key properties for this compound and its comparators.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | logP | Boiling Point (°C) |
| This compound | C₁₀H₁₆O₂ | 168.23 | 3.38 | 221-223 |
| Methyl Crotonate | C₅H₈O₂ | 100.12 | ~0.90 | 118-121 |
| Ethyl Crotonate | C₆H₁₀O₂ | 114.14 | ~1.3 | 138-142 |
| Chalcone | C₁₅H₁₂O | 208.26 | ~4.02 | 345-348 |
Biological Activity Comparison
The α,β-unsaturated carbonyl moiety is a well-known structural alert, suggesting potential reactivity and biological activity. This section compares the known activities of the selected compounds, with a focus on cytotoxicity against the MCF-7 breast cancer cell line and mutagenicity as determined by the Ames test.
| Compound | Cytotoxicity (MCF-7, IC₅₀) | Mutagenicity (Ames Test) |
| This compound | Data not available | Data not available |
| Methyl Crotonate | Data not available | Generally considered non-mutagenic |
| Ethyl Crotonate | Data not available | Generally considered non-mutagenic |
| Chalcone & Derivatives | Potent (IC₅₀ values can be in the low µM range, e.g., 3.30 - 4.19 µM for some derivatives)[1][2] | Generally considered non-mutagenic, some derivatives may show activity[3][4][5][6] |
Discussion of Biological Activity:
Chalcones, characterized by their two aromatic rings flanking the enone system, exhibit significant cytotoxic potential against various cancer cell lines, including MCF-7.[1][2] Their mechanism of action often involves inducing apoptosis and interacting with cellular signaling pathways. In contrast, simpler alkyl esters of crotonic acid, such as methyl and ethyl crotonate, are not typically associated with significant cytotoxicity or mutagenicity.
Based on QSAR principles for α,β-unsaturated carbonyl compounds, the biological activity is influenced by factors that affect the electrophilicity of the β-carbon, making it susceptible to Michael addition by biological nucleophiles. The bulky cyclohexyl group in this compound likely introduces significant steric hindrance around the carbonyl group, which may modulate its reactivity compared to the smaller alkyl esters. While the cyclohexyl group increases lipophilicity (higher logP) compared to methyl and ethyl crotonate, which could enhance membrane permeability, the steric bulk might reduce its interaction with biological targets. Compared to the highly conjugated and planar structure of chalcone, this compound is less rigid and lacks the extensive electronic delocalization, suggesting it would be significantly less cytotoxic.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental data. Below are generalized protocols for the key assays discussed.
Cytotoxicity Assay (MTT Assay for MCF-7 Cells)
This protocol outlines a common method for assessing the cytotoxic effects of compounds on the MCF-7 human breast adenocarcinoma cell line.
-
Cell Culture: MCF-7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for a few hours, during which viable cells metabolize MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Mutagenicity Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
-
Bacterial Strains: Histidine-auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100) are used. These strains have mutations in the histidine operon and cannot grow in a histidine-free medium.
-
Metabolic Activation: The test is typically performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
-
Exposure: The bacterial strains are exposed to various concentrations of the test compound in a minimal agar (B569324) medium. A small amount of histidine is added to allow the bacteria to undergo a few cell divisions, which is necessary for mutagenesis to occur.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Revertant Colony Counting: Only bacteria that have undergone a reverse mutation (reversion) in the histidine operon will be able to grow and form colonies. The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates.
-
Data Interpretation: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate.
Visualizing Relationships and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genotoxic, Cytotoxic, Antigenotoxic, and Anticytotoxic Effects of Sulfonamide Chalcone Using the Ames Test and the Mouse Bone Marrow Micronucleus Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genotoxic, Cytotoxic, Antigenotoxic, and Anticytotoxic Effects of Sulfonamide Chalcone Using the Ames Test and the Mouse Bone Marrow Micronucleus Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Absence of genotoxic effects of the chalcone (E)-1-(2-hydroxyphenyl)-3-(4-methylphenyl)-prop-2-en-1-one) and its potential chemoprevention against DNA damage using in vitro and in vivo assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Verifying the Structure of Cyclohexyl Crotonate Reaction Products
This guide provides a comprehensive comparison of potential products from the synthesis of cyclohexyl crotonate, a common fragrance and flavoring ingredient. It is designed for researchers, scientists, and professionals in drug development and chemical synthesis, offering objective comparisons based on analytical data to aid in structural verification. The primary method of synthesis discussed is the Fischer-Speier esterification, an acid-catalyzed reaction between an alcohol and a carboxylic acid.[1][2][3]
The reaction between cyclohexanol (B46403) and crotonic acid is expected to yield this compound.[4] However, the presence of an α,β-unsaturated system in the crotonate moiety introduces the possibility of side reactions, such as conjugate additions.[5][6][7] Accurate structural elucidation is therefore critical to ensure product purity. This guide details the key analytical differences between the expected product and potential side products.
Potential Reaction Products
The primary reaction is the esterification of cyclohexanol with crotonic acid. Besides the desired product, unreacted starting materials and a potential Michael addition product are the most likely components of the crude reaction mixture.
| Compound Name | Structure | Role in Reaction | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | Chemical structure of (E)-cyclohexyl but-2-enoate | Main Product | C₁₀H₁₆O₂ | 168.23 |
| Cyclohexanol | Chemical structure of cyclohexanol | Reactant | C₆H₁₂O | 100.16 |
| Crotonic Acid | Chemical structure of (E)-but-2-enoic acid | Reactant | C₄H₆O₂ | 86.09 |
| Cyclohexyl 3-(cyclohexyloxy)butanoate | Chemical structure of cyclohexyl 3-(cyclohexyloxy)butanoate | Side Product (Michael Addition) | C₁₆H₂₈O₃ | 268.40 |
Comparative Analytical Data
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for distinguishing between the potential reaction products. The following tables summarize the expected data for each compound.
¹H NMR Spectral Data (Predicted, in CDCl₃)
Proton NMR provides distinct signals for the vinylic protons of the crotonate group and the characteristic methine proton of the cyclohexyl group attached to the ester oxygen.
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| This compound | 6.95 (dq) | Doublet of quartets | Vinylic H (α to C=O) |
| 5.83 (dq) | Doublet of quartets | Vinylic H (β to C=O) | |
| 4.77-4.88 (m) | Multiplet | O-CH (cyclohexyl) | |
| 1.87 (dd) | Doublet of doublets | CH₃ (crotonate) | |
| 1.20-1.92 (m) | Multiplet | CH₂ (cyclohexyl) | |
| Cyclohexanol | ~3.6 (m) | Multiplet | HO-CH |
| 1.0-2.0 (m) | Multiplet | CH₂ | |
| Variable | Singlet (broad) | OH | |
| Crotonic Acid | ~7.1 (dq) | Doublet of quartets | Vinylic H (α to C=O) |
| ~5.8 (dq) | Doublet of quartets | Vinylic H (β to C=O) | |
| ~1.9 (dd) | Doublet of doublets | CH₃ | |
| >10 | Singlet (broad) | COOH | |
| Cyclohexyl 3-(cyclohexyloxy)butanoate | ~4.7 (m) | Multiplet | O-CH (ester) |
| ~4.0 (m) | Multiplet | O-CH (ether) | |
| ~3.3 (m) | Multiplet | O-CH (ether, cyclohexyl) | |
| ~2.4 (d) | Doublet | CH₂ (α to C=O) | |
| ~1.2 (d) | Doublet | CH₃ (butanoate) | |
| 1.1-1.9 (m) | Multiplet | CH₂ (cyclohexyl) |
Note: Data for this compound is based on published values.[4] Other values are predicted based on standard chemical shifts.
¹³C NMR Spectral Data (Predicted, in CDCl₃)
Carbon NMR clearly differentiates the sp² carbons of the crotonate double bond and carbonyl group from the sp³ carbons of the saturated side product.
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | ~166 | C=O (ester) |
| ~145 | =CH (α to C=O) | |
| ~122 | =CH (β to C=O) | |
| ~72 | O-CH (cyclohexyl) | |
| ~31, 25, 23 | CH₂ (cyclohexyl) | |
| ~18 | CH₃ (crotonate) | |
| Cyclohexanol | ~70 | HO-CH |
| ~35, 25, 24 | CH₂ | |
| Crotonic Acid | ~172 | C=O (acid) |
| ~147 | =CH (α to C=O) | |
| ~122 | =CH (β to C=O) | |
| ~18 | CH₃ | |
| Cyclohexyl 3-(cyclohexyloxy)butanoate | ~171 | C=O (ester) |
| ~75 | O-CH (ether) | |
| ~72 | O-CH (ester) | |
| ~68 | O-CH (butanoate) | |
| ~45 | CH₂ (α to C=O) | |
| ~31, 25, 23 | CH₂ (cyclohexyl) | |
| ~20 | CH₃ (butanoate) |
Infrared (IR) Spectral Data
IR spectroscopy is particularly useful for identifying the carbonyl stretch and the C=C double bond, which are absent in the Michael addition product.
| Compound | Key Absorption Bands (cm⁻¹) | Functional Group |
| This compound | ~1720 | C=O stretch (α,β-unsaturated ester) |
| ~1650 | C=C stretch | |
| ~1170 | C-O stretch | |
| Cyclohexanol | 3200-3600 (broad) | O-H stretch |
| ~1070 | C-O stretch | |
| Crotonic Acid | 2500-3300 (very broad) | O-H stretch (carboxylic acid) |
| ~1690 | C=O stretch (conjugated acid) | |
| ~1650 | C=C stretch | |
| Cyclohexyl 3-(cyclohexyloxy)butanoate | ~1735 | C=O stretch (saturated ester) |
| ~1100 | C-O stretch (ether and ester) |
Experimental Protocol: NMR Spectroscopy Analysis
This protocol outlines the standard procedure for preparing and analyzing a reaction product sample using NMR spectroscopy.[8]
1. Sample Preparation:
-
Ensure the sample is reasonably pure; crude samples can be analyzed, but purification (e.g., distillation or chromatography) is recommended for unambiguous results.[9]
-
Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a clean, dry NMR tube.
2. Data Acquisition:
-
¹H NMR Spectroscopy:
-
Pulse Sequence: Standard single-pulse.
-
Number of Scans: 8-16 scans for a typical concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Spectroscopy:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 0-200 ppm.
-
-
2D NMR (Optional but Recommended):
-
Run COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.
-
Run HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
Run HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) ¹H-¹³C correlations, which is excellent for confirming the ester and ether linkages.
-
3. Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the ¹H NMR signals to determine the relative ratios of different protons.
-
Assign peaks based on chemical shifts, multiplicities, and coupling constants, comparing them to the data in the tables above.
-
The absence of vinylic signals (~5.8-7.0 ppm) and the presence of signals corresponding to a saturated butanoate chain would strongly indicate the formation of the Michael addition side product.
Visualization of Verification Workflow
The following diagram illustrates the logical workflow for the synthesis and structural verification of this compound.
Caption: Logical workflow for synthesis and structural verification.
This guide provides the necessary data and protocols to confidently distinguish between this compound and its potential reaction byproducts. The key differentiating features are the vinylic protons and carbons in the desired product, which are absent in the saturated Michael addition side product. A combination of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a robust method for complete structural verification.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 6. Michael Addition [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Cyclohexyl Crotonate: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory-based research, the safe handling and disposal of chemical reagents like Cyclohexyl crotonate is a critical aspect of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, ensuring the safety of personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be familiar with the hazards associated with this compound. Always consult the Safety Data Sheet (SDS) for the most detailed information.
Key Hazards:
-
Combustible Liquid : Keep away from heat, sparks, open flames, and hot surfaces.[1]
-
Irritant : Causes skin and serious eye irritation.
-
Sensitizer : May cause an allergic skin reaction.
-
Respiratory Irritant : May cause respiratory irritation.
Personal Protective Equipment (PPE): When handling this compound, always wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile rubber)
-
Safety goggles or a face shield
-
A lab coat
Work in a well-ventilated area, preferably under a chemical fume hood, to minimize the risk of inhalation.
Quantitative Data Summary
The following table summarizes the key physical and toxicological properties of this compound.
| Property | Value | Reference |
| GHS Classification | Flammable liquids Category 4, Skin irritation Category 2, Eye irritation Category 2A, Skin sensitization Category 1, Specific target organ toxicity - single exposure Category 3 (Respiratory system) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H227 (Combustible liquid), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| NFPA Ratings | Health: 0, Fire: 2, Reactivity: 0 | [1] |
Step-by-Step Disposal Procedure
The proper disposal of this compound must be carried out systematically to ensure safety and compliance with all relevant regulations.[2]
1. Waste Identification and Segregation:
-
Collect waste this compound in its original container or a dedicated, compatible, and clearly labeled waste container.
-
The label should clearly state "Hazardous Waste: this compound".
-
Do not mix this compound with other waste streams.
2. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, vermiculite, or diatomaceous earth.[1][3]
-
Carefully collect the absorbed material and place it into a designated, sealed container for hazardous waste.
-
Clean the spill area thoroughly.
3. Storage of Waste:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated, secure, and away from sources of ignition and incompatible materials.[1]
4. Professional Disposal:
-
Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
-
Ensure that the disposal process adheres to all national and local regulations.[2]
-
Handle uncleaned containers with the same precautions as the product itself.
Experimental Protocols
The disposal procedures outlined in this guide are based on standard laboratory safety protocols and information derived from Safety Data Sheets for this compound. No experimental protocols were cited in the source documents for the disposal of this specific chemical.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Cyclohexyl Crotonate
Essential guidance for the safe handling and disposal of Cyclohexyl crotonate in a laboratory setting, ensuring the protection of researchers and the integrity of scientific work.
For laboratory professionals, including researchers, scientists, and those in drug development, adherence to strict safety protocols is paramount. This guide provides immediate and essential safety and logistical information for handling this compound, a combustible liquid utilized in various applications, including as a fragrance agent.[1][2] The following procedures and plans are designed to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive array of personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE, compiled from safety data sheets.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Hands | Protective gloves | Use chemically resistant gloves. Nitrile gloves are a suitable option for heavy-duty cleaning and provide chemical resistance.[3] Always inspect gloves for integrity before use. |
| Eyes | Safety glasses or goggles | Safety glasses are required as a minimum precaution.[4] Chemical safety goggles provide a higher level of protection against splashes.[3] |
| Face | Face shield | In addition to safety glasses or goggles, a face shield offers extra protection against chemical splashes.[3] |
| Body | Protective clothing | Wear suitable protective clothing to prevent skin contact.[4] A lab coat is standard, and for larger quantities or risk of splashing, chemical-resistant splash-proof aprons or coveralls should be used.[3][5] Clothing made of cotton is preferable to synthetic fibers to prevent issues with static electricity.[5] |
| Respiratory | Suitable respiratory equipment | In case of insufficient ventilation, wear suitable respiratory equipment.[4] A risk assessment should determine the appropriate type of respirator. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to minimize the risk of exposure and accidents when working with this compound.
1. Preparation and Engineering Controls:
-
Ensure good ventilation in the work area.[4] This can be achieved through the use of a chemical fume hood.
-
Locate and ensure the functionality of emergency eyewash stations and safety showers near the workstation.[6]
-
Remove all sources of ignition, as this compound is a combustible liquid with a flashpoint of 83°C.[4][7][8] This includes no smoking, and keeping the chemical away from heat, hot surfaces, sparks, and open flames.[4]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[6][9]
2. Donning Personal Protective Equipment (PPE):
-
Before handling the chemical, put on all required PPE as detailed in the table above.
3. Handling the Chemical:
-
Ground and bond the container and receiving equipment to prevent static discharge.[6][9]
-
Avoid contact with skin and eyes.[10]
-
Do not eat, drink, or smoke when using this product.[4]
-
Wash hands thoroughly after handling.[4]
4. Storage:
Emergency First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[4] If breathing is difficult or has stopped, provide artificial respiration or oxygen by trained personnel.[11][12] Seek medical attention if adverse health effects persist or are severe.[11] |
| Skin Contact | Wash the skin with plenty of water.[4] Remove contaminated clothing and wash it before reuse.[11] If skin irritation occurs, seek medical attention.[11] |
| Eye Contact | Rinse the eyes with water as a precaution.[4] If wearing contact lenses, remove them if it is easy to do so and continue rinsing.[11] If eye irritation persists, get medical attention.[11] |
| Ingestion | If the person is conscious, give small quantities of water to drink.[11] Do not induce vomiting unless directed by medical personnel.[11] Call a poison center or doctor if you feel unwell.[4] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
1. Waste Characterization:
-
Chemical waste generators must determine if the discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[6]
2. Spill and Leak Cleanup:
-
In case of a spill, ventilate the area and eliminate all ignition sources.[4]
-
Absorb the liquid spill with an inert material such as sand, sawdust, or a universal binder.[4][9]
-
Collect the absorbed material and place it in a suitable, closed container for disposal.[6][9]
-
Notify authorities if the product enters sewers or public waters.[4]
3. Container Disposal:
-
Dispose of the contents and container in accordance with all local, regional, national, and international regulations at an approved waste disposal plant.[4][11]
-
Empty containers may retain product residue and can be hazardous; do not reuse them.[11]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound, 31416-78-1 [thegoodscentscompany.com]
- 2. This compound, 31416-78-1 [perflavory.com]
- 3. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 4. synerzine.com [synerzine.com]
- 5. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 6. fishersci.com [fishersci.com]
- 7. tadimety.com [tadimety.com]
- 8. tadimety.com [tadimety.com]
- 9. chemos.de [chemos.de]
- 10. tcichemicals.com [tcichemicals.com]
- 11. rbnainfo.com [rbnainfo.com]
- 12. First Aid Procedures For Chemical Hazards - Workplace Material Handling & Safety [workplacepub.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
